Ethylenediaminetetraacetic dianhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIXZIAIMAECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333605 | |
| Record name | Ethylenediaminetetraacetic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23911-25-3 | |
| Record name | Ethylenediaminetetraacetic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediaminetetraacetic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethylenediaminetetraacetic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ethylenediaminetetraacetic dianhydride (EDTA dianhydride) from ethylenediaminetetraacetic acid (EDTA). This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a valuable reagent in chemical synthesis, particularly for the modification of biomaterials and the development of novel drug delivery systems.[1] Its bifunctional nature, containing two anhydride groups, allows for facile reactions with nucleophiles such as amines and hydroxyls, making it an excellent crosslinking agent and a versatile building block for creating polymers and hydrogels.[1] The synthesis of EDTA dianhydride from its parent compound, EDTA, is a critical process for accessing this important molecule. This guide will focus on the most common and effective synthetic route: the dehydration of EDTA using acetic anhydride.
Synthetic Pathway and Mechanism
The synthesis of EDTA dianhydride from EDTA is fundamentally a dehydration reaction, where two intramolecular water molecules are removed from the four carboxylic acid groups of EDTA to form two cyclic anhydride rings.[2][3] This transformation is typically achieved by heating EDTA in the presence of a dehydrating agent, most commonly acetic anhydride. The reaction can be facilitated by a base, such as pyridine, which acts as a catalyst and solvent.[4]
The generally accepted mechanism involves the nucleophilic attack of a carboxylate group on the carbonyl carbon of acetic anhydride, forming a mixed anhydride intermediate. Subsequent intramolecular nucleophilic attack by the adjacent carboxylate group leads to the formation of the five-membered cyclic anhydride ring and the release of acetic acid. This process occurs on both sides of the EDTA molecule to yield the dianhydride.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of EDTA dianhydride, including the initial preparation of free acid EDTA from its common commercially available disodium salt.
Preparation of Ethylenediaminetetraacetic Acid (EDTA) from EDTA Disodium Salt
Objective: To isolate the free acid form of EDTA, which is the direct precursor for the dianhydride synthesis.
Materials:
-
Ethylenediaminetetraacetic acid disodium salt (EDTA•2Na)
-
Distilled water
-
Hydrochloric acid (HCl)
-
99% Ethanol
-
99% Diethyl ether
Procedure:
-
Dissolve 25 g of EDTA disodium salt in 250 ml of distilled water in a beaker with stirring until a clear solution is obtained.[1]
-
Slowly add hydrochloric acid dropwise to the solution while continuously stirring.[1]
-
Continue adding HCl until the precipitation of a white solid (EDTA) is complete. The pH of the solution should be significantly lowered.
-
Collect the precipitated EDTA by vacuum filtration.[1]
-
Wash the precipitate thoroughly with 99% ethanol and then with 99% diethyl ether to remove residual water and impurities.[1]
-
Dry the purified EDTA in an oven at 70°C to a constant weight.[1]
-
Store the dried EDTA in a desiccator prior to use in the next step.[1]
Synthesis of this compound (EDTA Dianhydride)
Objective: To synthesize EDTA dianhydride via the dehydration of EDTA using acetic anhydride.
Materials:
-
Dried Ethylenediaminetetraacetic acid (EDTA)
-
Pyridine
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18 g of dried EDTA in a mixture of 50 ml of pyridine and 25 ml of acetic anhydride.[1]
-
Heat the reaction mixture with stirring. The specific temperature and reaction time can be optimized, but refluxing is a common approach.
-
Monitor the reaction progress. The solid EDTA will gradually dissolve as it is converted to the dianhydride.
-
After the reaction is complete, the product can be isolated. This may involve cooling the mixture to induce precipitation, followed by filtration.
-
The crude product should be washed with a suitable solvent, such as diethyl ether, to remove pyridine and excess acetic anhydride.
-
Dry the final product under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of EDTA and its subsequent conversion to EDTA dianhydride.
| Parameter | Value | Reference |
| Preparation of EDTA | ||
| Starting Material | EDTA Disodium Salt | [1] |
| Amount of Starting Material | 25 g | [1] |
| Volume of Distilled Water | 250 ml | [1] |
| Drying Temperature | 70°C | [1] |
| Synthesis of EDTA Dianhydride | ||
| Starting Material | EDTA (dried) | [1] |
| Amount of EDTA | 18 g | [1] |
| Volume of Pyridine | 50 ml | [1] |
| Volume of Acetic Anhydride | 25 ml | [1] |
| Melting Point of EDTA Dianhydride | 195.00 °C | [5] |
| Boiling Point of EDTA Dianhydride | 489.50 °C | [5] |
| Flash Point of EDTA Dianhydride | 249.80 °C | [5] |
Visualizations
The following diagrams illustrate the key processes in the synthesis of EDTA dianhydride.
Caption: Experimental workflow for the synthesis of EDTA dianhydride from EDTA disodium salt.
Caption: Simplified reaction pathway for the formation of EDTA dianhydride.
References
physical and chemical properties of EDTA dianhydride
An In-depth Technical Guide to EDTA Dianhydride for Researchers and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), also known as 4,4'-Ethylenebis(2,6-morpholinedione), is a highly versatile bifunctional chelating agent and a derivative of ethylenediaminetetraacetic acid (EDTA).[1][2] Its unique molecular structure, featuring two anhydride groups, allows it to react readily with hydroxyl and amine groups, making it an invaluable reagent in bioconjugation, polymer chemistry, and surface modification.[2][3] In the pharmaceutical and drug development sectors, EDTA dianhydride is utilized for creating targeted drug delivery systems, stabilizing active pharmaceutical ingredients, and enhancing the bioavailability of certain drugs through its strong metal-chelating capabilities.[1][][5] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.
Chemical and Physical Properties
The physical and chemical characteristics of EDTA dianhydride are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.
Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | 4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione[6] |
| Synonyms | EDTA Dianhydride, 4,4'-Ethylenebis(2,6-morpholinedione)[1][2][7] |
| CAS Number | 23911-25-3[1][6][8] |
| Molecular Formula | C₁₀H₁₂N₂O₆[1][6][8][9] |
| Molecular Weight | 256.21 g/mol [1][6][8][9] |
| PubChem ID | 513917[1][6] |
| MDL Number | MFCD00074963[1][2][9] |
| InChI Key | POLIXZIAIMAECK-UHFFFAOYSA-N[2][6][10] |
| SMILES | C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2[6] |
Quantitative Physical and Chemical Data
| Property | Value |
| Appearance | White to gray or pale beige powder/crystals[1][7][9] |
| Melting Point | 190 °C (decomposes)[2][7][8][10][11], 195 °C |
| Boiling Point | 489.5 ± 45.0 °C (Predicted)[2][9] |
| Density | 1.449 g/cm³ (Predicted)[2][9] |
| Solubility | Soluble in DMSO, Methanol[2][9] |
| Purity | ≥ 98% (Assay by Titration)[1][7][10] |
| pKa | 2.06 ± 0.20 (Predicted)[2][9] |
| Flash Point | Not applicable[10] / 249.80 °C |
Reactivity and Chemical Behavior
EDTA dianhydride's reactivity is primarily driven by its two anhydride functional groups.
-
Reaction with Nucleophiles : The anhydride rings are susceptible to nucleophilic attack by primary and secondary amines, as well as alcohols, leading to the formation of amide and ester linkages, respectively. This reactivity is the basis for its use as a cross-linking agent and in bioconjugation to attach it to proteins or other biomolecules.[2][3]
-
Chelation : As a derivative of EDTA, it is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions.[1] This property is crucial for applications in removing metal impurities, stabilizing formulations, and in analytical chemistry for quantifying metal ions.[1]
-
Hydrolysis : The compound is sensitive to moisture and will hydrolyze to form ethylenediaminetetraacetic acid (EDTA).[7][9] Therefore, it must be stored under inert, dry conditions.[2][7][9]
Experimental Protocols
Synthesis of EDTA Dianhydride
A common laboratory-scale synthesis involves a two-step process starting from EDTA disodium salt.[3]
Step 1: Precipitation of EDTA
-
Dissolve 25g of EDTA disodium salt in 250 mL of distilled water to form a clear solution.[3]
-
Add hydrochloric acid (HCl) dropwise to the solution while stirring until the precipitation of solid EDTA is complete.[3]
-
Filter the precipitate using vacuum filtration.
-
Wash the collected solid sequentially with 99% ethanol and 99% diethyl ether.[3]
-
Dry the purified EDTA in an oven at 70°C and cool it in a desiccator before use.[3]
Step 2: Anhydride Formation
-
Suspend 18g of the dried EDTA in 50 mL of pyridine in a reaction flask.[3]
-
Add 25 mL of acetic anhydride to the suspension.[3]
-
Heat the mixture under reflux at 65°C with continuous stirring for 24 hours.[3]
-
After the reaction is complete, cool the mixture and collect the resulting solid by vacuum filtration.[3]
-
Rinse the solid product with diethyl ether and dry it under vacuum to yield EDTA dianhydride.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23911-25-3 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 6. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 23911-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. エチレンジアミン四酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. EDTA DIANHYDRIDE [chembk.com]
- 10. This compound 98 23911-25-3 [sigmaaldrich.com]
- 11. エチレンジアミン四酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of Ethylenediaminetetraacetic Dianhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylenediaminetetraacetic dianhydride (EDTA dianhydride) in organic solvents. Acknowledging the limited availability of quantitative data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their specific applications.
Introduction
This compound (CAS: 23911-25-3) is a derivative of ethylenediaminetetraacetic acid (EDTA) and serves as a versatile reagent in various scientific fields.[1] Its structure, featuring two anhydride groups, allows it to react with hydroxyl and amine groups, making it valuable in bioconjugation, polymer chemistry, and surface modification.[1][2][3] Understanding its solubility in organic solvents is critical for its effective use in synthesis, formulation, and other applications. This guide consolidates the available qualitative solubility information and provides robust methodologies for its quantitative determination.
Qualitative Solubility Data
Quantitative solubility data for EDTA dianhydride in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates its solubility in select polar aprotic and protic solvents.
| Solvent | Type | Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][4] |
| Methanol | Polar Protic | Soluble[3][4] |
It is important to note that the parent compound, EDTA, and its salts are generally difficult to dissolve in organic solvents and often require the presence of a base.[5] While EDTA dianhydride's structure differs, researchers should be prepared for potentially low solubility in many common organic solvents.
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data, the following detailed experimental protocols are provided. The shake-flask method followed by gravimetric analysis is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[6][7]
1. Shake-Flask Method for Achieving Equilibrium
This method is designed to create a saturated solution of EDTA dianhydride in a chosen organic solvent at a constant temperature.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of EDTA dianhydride to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[6][7]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically between 24 to 72 hours.[6][7] A preliminary time-course study can be conducted to determine the optimal equilibration time for the specific solvent system.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.[6] Alternatively, the vials can be centrifuged at the same temperature to expedite phase separation.[6]
2. Gravimetric Method for Quantification
This method determines the concentration of the dissolved solute by the precise weighing of the solute after the evaporation of the solvent.
Methodology:
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette that has been equilibrated to the experimental temperature to prevent premature precipitation.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial or evaporating dish.[6] This step is critical to remove any microscopic undissolved particles.
-
Weighing the Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved in a fume hood, with a gentle stream of nitrogen, or using a rotary evaporator. Ensure the temperature is kept low enough to prevent degradation of the EDTA dianhydride.
-
Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool and then weigh it again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved EDTA dianhydride.
-
Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.
The mole fraction solubility (x) of EDTA dianhydride can be calculated using the following equation:
x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)][8]
Where:
-
m₁ is the mass of the dissolved EDTA dianhydride.
-
M₁ is the molar mass of EDTA dianhydride (256.21 g/mol ).[1][4][9][10]
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of EDTA dianhydride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound | 23911-25-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. daneshyari.com [daneshyari.com]
- 9. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
The Dual Reactivity of EDTA Dianhydride: A Technical Guide to its Anhydride Groups for Researchers and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic dianhydride (EDTAD), a derivative of the well-established chelating agent EDTA, presents a compelling molecular architecture for applications in bioconjugation, polymer science, and drug delivery. Its structure features two reactive anhydride groups, offering versatile handles for covalent modification of a wide range of molecules and materials. This in-depth technical guide explores the core principles governing the reactivity of these anhydride moieties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical behavior, methods for their characterization, and protocols for their strategic utilization.
Core Reactivity Principles of EDTAD's Anhydride Groups
The reactivity of EDTA dianhydride is centered around its two cyclic anhydride functionalities. These groups are susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a stable amide or ester bond while liberating a carboxylic acid group. This transformation is the cornerstone of EDTAD's utility as a crosslinking and functionalization agent.[1][2]
The general mechanism for this reaction is a nucleophilic acyl substitution . The nucleophile, typically an amine or an alcohol, attacks one of the electrophilic carbonyl carbons of the anhydride ring. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens as the carboxylate group departs, and following deprotonation of the nucleophilic group, the final amide or ester product is formed.[3][4]
Figure 1. Generalized reaction pathway of EDTA dianhydride with a nucleophile.
Reactivity with Amines (Aminolysis)
The reaction of EDTAD with primary and secondary amines is typically rapid and efficient, leading to the formation of stable amide bonds.[5][6] This high reactivity makes EDTAD an excellent tool for conjugating proteins, peptides, and other amine-containing biomolecules. The rate of aminolysis is influenced by the nucleophilicity of the amine, which is in turn affected by steric hindrance and the electronic properties of its substituents.[7] Generally, primary amines are more reactive than secondary amines due to reduced steric bulk.[8]
Reactivity with Alcohols (Alcoholysis)
EDTAD also reacts with alcohols to form esters, although this reaction is generally slower than aminolysis.[9] The lower nucleophilicity of alcohols compared to amines accounts for this difference in reactivity.[10] The alcoholysis of EDTAD can be catalyzed by bases, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which act by deprotonating the alcohol to form a more nucleophilic alkoxide or by activating the anhydride group.[11][12]
Hydrolysis: A Competing Reaction
In aqueous environments, the anhydride groups of EDTAD are susceptible to hydrolysis, a reaction with water that yields two carboxylic acid groups.[13][14] The rate of hydrolysis is highly dependent on pH. Under neutral conditions, the reaction with water is generally slow. However, the rate increases significantly under both acidic and basic conditions.[13] In alkaline media, the more nucleophilic hydroxide ion is the primary attacking species, leading to rapid degradation of the anhydride.[13] This competing hydrolysis reaction is a critical consideration in designing bioconjugation strategies, as it can reduce the efficiency of the desired reaction with the target nucleophile.
Quantitative Reactivity Data (Analogous Systems)
Table 1: Kinetic Data for the Hydrolysis of Analogous Anhydrides
| Anhydride | Condition | Rate Constant (k) | Reference |
| Acetic Anhydride | 25°C, water | 0.057 s⁻¹ | [15] |
| Succinic Anhydride | pH 7, 37°C | ~1 x 10⁻⁴ s⁻¹ | [13] |
Table 2: Factors Influencing the Reactivity of Cyclic Anhydrides
| Factor | Effect on Reactivity | Rationale |
| pH | Increased rate at acidic and basic pH | Acid catalysis protonates the carbonyl, increasing electrophilicity. Base catalysis involves the more nucleophilic hydroxide ion.[13] |
| Steric Hindrance | Decreased rate | Bulky substituents near the carbonyl carbons hinder the approach of the nucleophile.[13] |
| Electronic Effects | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons.[13] |
| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents can influence the stability of the transition state.[16] |
Experimental Protocols
General Protocol for Modification of a Polymer with EDTAD
This protocol describes a general method for the functionalization of a hydroxyl- or amine-containing polymer with EDTAD.
Figure 2. A typical experimental workflow for the modification of a polymer with EDTAD.
Materials:
-
Polymer with hydroxyl or amine groups
-
EDTA dianhydride (EDTAD)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Base catalyst (optional, e.g., triethylamine, DMAP)
-
Non-solvent for precipitation (e.g., ethanol, acetone)
-
Reaction vessel with magnetic stirrer and inert gas inlet
Procedure:
-
Dry the polymer under vacuum to remove any residual water.
-
Dissolve or suspend the dried polymer in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate container, dissolve the desired amount of EDTAD in the anhydrous solvent.
-
If using a catalyst, add it to the polymer solution.
-
Slowly add the EDTAD solution to the polymer solution with continuous stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature to 60°C) for a specified time (e.g., 2 to 24 hours). The progress of the reaction can be monitored by techniques like FTIR.
-
After the reaction is complete, precipitate the modified polymer by adding the reaction mixture to a non-solvent.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product thoroughly with the non-solvent to remove unreacted EDTAD and any byproducts.
-
Dry the final product under vacuum to a constant weight.
Characterization of EDTAD-Modified Materials
FTIR is a powerful technique to confirm the successful functionalization of a material with EDTAD. The key spectral changes to look for are the appearance of new absorption bands corresponding to the newly formed ester or amide linkages.
-
Ester C=O stretch: ~1730-1750 cm⁻¹
-
Amide C=O stretch (Amide I): ~1630-1690 cm⁻¹
-
Disappearance of anhydride C=O stretches: Two bands around 1780 cm⁻¹ and 1850 cm⁻¹
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the modified material and can be used to quantify the degree of substitution. New signals corresponding to the protons and carbons of the attached EDTA moiety will appear in the spectra.[17]
The degree of substitution (DS), which is the average number of EDTAD molecules attached per repeating unit of the polymer, can be determined by a back-titration method. This involves reacting the modified polymer with a known excess of a standardized base (e.g., NaOH) and then titrating the unreacted base with a standardized acid (e.g., HCl). The number of carboxylic acid groups introduced by the ring-opening of the anhydride is proportional to the amount of base consumed.[18]
Procedure:
-
Accurately weigh a known amount of the dried EDTAD-modified polymer.
-
Suspend or dissolve the polymer in a known volume of standardized NaOH solution of known concentration (in excess).
-
Stir the mixture for a sufficient time to ensure complete neutralization of all carboxylic acid groups.
-
Titrate the excess NaOH in the solution with a standardized HCl solution using a suitable indicator (e.g., phenolphthalein).
-
Calculate the amount of NaOH that reacted with the polymer.
-
From the amount of reacted NaOH, calculate the number of moles of carboxylic acid groups, and subsequently the degree of substitution.
Signaling Pathways and Logical Relationships
In the context of bioconjugation for targeted drug delivery, EDTAD can be used to link a targeting ligand (e.g., an antibody or peptide) to a therapeutic agent or a carrier nanoparticle.
Figure 3. A diagram illustrating the role of EDTAD as a linker to create a targeted drug delivery system.
Conclusion
The anhydride groups of EDTA dianhydride are versatile and highly reactive functional groups that enable the covalent modification of a wide array of molecules and materials. Their reactivity with amines and alcohols, proceeding through a nucleophilic acyl substitution mechanism, provides a robust platform for applications in bioconjugation, polymer modification, and the development of advanced drug delivery systems. A thorough understanding of the factors influencing this reactivity, particularly the competing hydrolysis reaction, is crucial for the successful design and implementation of EDTAD-based strategies. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this valuable bifunctional reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclic Anhydride-amine Reaction Kinetics: Small Molecule and Polymer Bound - Kurt Alan Wolske - Google 圖書 [books.google.com.hk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. We saw that acid anhydrides react with alcohols, water, and amine... | Study Prep in Pearson+ [pearson.com]
- 10. neptjournal.com [neptjournal.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Properties of Ethylenediaminetetraacetic Dianhydride (CAS No. 23911-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), identified by CAS number 23911-25-3, is a highly reactive derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA). Its structure, featuring two anhydride groups, makes it a valuable bifunctional molecule for a range of applications in scientific research and development. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of EDTA dianhydride.
Chemical and Physical Properties
EDTA dianhydride is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 23911-25-3 |
| Molecular Formula | C₁₀H₁₂N₂O₆ |
| Molecular Weight | 256.21 g/mol |
| IUPAC Name | 4,4'-(Ethane-1,2-diyl)bis(morpholine-2,6-dione) |
| Synonyms | EDTA Dianhydride, 4,4'-Ethylenebis(2,6-morpholinedione) |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to grey powder and crystals[1] |
| Melting Point | 190 °C (decomposes) |
| Boiling Point | 489.5 °C (Predicted) |
| Solubility | Soluble in DMSO and Methanol.[2] Limited solubility in water. |
| Density | 1.449 g/cm³ |
Table 3: Spectral Data
| Spectroscopic Technique | Key Characteristics |
| FTIR | Characteristic peaks for anhydride C=O stretching. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of EDTA dianhydride involves the reaction of the disodium salt of EDTA with acetic anhydride.[3]
Materials:
-
EDTA disodium salt
-
Acetic anhydride
-
Distilled water
-
Hydrochloric acid (HCl)
-
Ethanol (99%)
-
Diethyl ether (99%)
Procedure:
-
Dissolve 25 g of EDTA disodium salt in 250 ml of distilled water to form a clear solution.[3]
-
Acidify the solution by dropwise addition of HCl until precipitation of EDTA is complete.[3]
-
Filter the precipitate under vacuum and wash with 99% ethanol and then 99% diethyl ether.[3]
-
Dry the resulting solid in an oven at 70°C and then cool in a desiccator.[3]
-
Suspend the dried EDTA in a suitable solvent and react with acetic anhydride to form the dianhydride. Further details on the specific reaction conditions for this step require consultation of the primary literature.
Characterization Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like acetonitrile is typically used.[4] The mobile phase can be modified with a metal salt (e.g., copper sulfate) to form a stable complex with EDTA for better detection.[4]
-
Detection: UV detector set at a wavelength where the EDTA-metal complex absorbs, for instance, 300 nm.[4]
-
Quantification: The concentration of EDTA dianhydride is determined by comparing the peak area to that of a standard of known concentration.[5]
Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a sample of the synthesized EDTA dianhydride, typically as a KBr pellet or a thin film.
-
Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for the characteristic absorption bands of the anhydride functional groups (typically strong C=O stretching bands around 1800 and 1750 cm⁻¹).
Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample of EDTA dianhydride into an appropriate crucible (e.g., alumina).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
TGA will provide information on the thermal stability and decomposition temperature of the compound.[5]
-
DSC will indicate the melting point and any other thermal transitions.[5]
Signaling Pathways and Experimental Workflows
Chelation of Metal Ions
EDTA dianhydride, like its parent compound EDTA, is a powerful chelating agent. The lone pairs of electrons on the nitrogen and oxygen atoms can form coordinate bonds with metal ions, effectively sequestering them from solution. This property is crucial in various applications, including the removal of heavy metals from wastewater and the inhibition of metal-catalyzed reactions.[6]
Caption: Chelation of a metal ion by EDTA Dianhydride.
Experimental Workflow: Bioconjugation
The anhydride groups of EDTA dianhydride are reactive towards nucleophiles such as the amine groups present in proteins and other biomolecules. This reactivity allows for its use as a cross-linking agent or as a linker to attach other molecules to a biological substrate. This process is known as bioconjugation and is utilized in drug delivery systems and for modifying the surfaces of biomaterials.[1]
Caption: Experimental workflow for bioconjugation using EDTA Dianhydride.
Synthesis Workflow Diagram
The synthesis of EDTA dianhydride from its disodium salt can be visualized as a multi-step chemical process.
Caption: Synthesis workflow of EDTA Dianhydride.
Safety and Handling
EDTA dianhydride is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS).
Applications
The unique properties of EDTA dianhydride make it a versatile reagent in several fields:
-
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers, including polyimides and hydrogels.[1]
-
Bioconjugation: Its ability to react with biomolecules makes it a useful tool for creating bioconjugates for drug delivery and other biomedical applications.[1]
-
Analytical Chemistry: It serves as a chelating agent in analytical techniques for the isolation and quantification of metal ions.[1]
-
Materials Science: EDTA dianhydride is employed to modify the surfaces of materials to enhance properties such as adhesion.[1]
-
Wastewater Treatment: Its strong chelating ability is utilized for the removal of heavy metal ions from contaminated water.
References
An In-depth Technical Guide to the Reaction Mechanism of EDTA Dianhydride with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid dianhydride (EDTAD) is a highly valuable bifunctional electrophile widely employed in chemical synthesis, polymer modification, and bioconjugation. Its unique structure, featuring two reactive anhydride rings, allows for the covalent attachment of amine-containing molecules, thereby introducing the powerful hexadentate chelation properties of the EDTA core. This technical guide provides a comprehensive overview of the core reaction mechanism between EDTAD and primary or secondary amines, details critical reaction parameters, outlines standard experimental protocols, and summarizes key quantitative data for researchers in materials science and drug development.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between EDTA dianhydride and an amine is a classic nucleophilic acyl substitution . The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring. This process results in the opening of the five-membered anhydride ring to form a stable amide bond and a free carboxylic acid group.
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The neutral amine nitrogen atom acts as a nucleophile, attacking a carbonyl carbon of the EDTAD. This is typically the rate-determining step.[1]
-
Formation of a Tetrahedral Intermediate: The initial attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.[1]
-
Ring Opening and Proton Transfer: The tetrahedral intermediate collapses. The carboxylate group, being a good leaving group, is expelled, leading to the opening of the anhydride ring. A proton is transferred from the amine nitrogen to a base (which can be another amine molecule or an added non-nucleophilic base) to yield the final, neutral products: an N-substituted amide and a carboxylic acid.[2][3]
Due to its symmetrical structure, EDTAD possesses two anhydride moieties. Consequently, the reaction stoichiometry is critical. Reacting EDTAD with one equivalent of a monoamine will primarily yield the mono-adduct. Using two equivalents of the amine or a diamine can lead to the formation of the di-adduct, effectively using EDTAD as a crosslinking agent.[4]
Factors Influencing the Reaction
Several parameters must be carefully controlled to ensure efficient and selective modification of amines with EDTAD.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they can dissolve EDTAD and many amine-containing substrates without participating in the reaction.[5][6] For some applications, reactions can be performed in aqueous media, but pH control is essential.[7]
-
pH and Base: The amine must be in its neutral, unprotonated form to be nucleophilic. Therefore, reactions are typically run under neutral to slightly basic conditions.[8] For reactions involving amine hydrochlorides or to neutralize the carboxylic acid formed, a non-nucleophilic base like pyridine or triethylamine is often added to drive the equilibrium towards the product.[9][10]
-
Temperature: The acylation reaction is often exothermic but may require heating to proceed at a practical rate, especially with less reactive amines. Typical temperatures range from room temperature to 70-80°C.[5] The reaction is generally slower and less violent than corresponding reactions with acyl chlorides.[11]
-
Stoichiometry: The molar ratio of amine to EDTAD dictates the final product. A 1:1 molar ratio favors mono-substitution, while a 2:1 ratio (amine:EDTAD) is required for complete di-substitution.[4]
-
Catalysts: While often not necessary, catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be employed to accelerate the acylation, particularly with sterically hindered or less nucleophilic amines like anilines.[12]
Experimental Protocols
The following sections provide generalized protocols for the synthesis of EDTAD and its subsequent reaction with an amine.
Synthesis of EDTA Dianhydride (EDTAD)
This protocol is adapted from established methods for the cyclization of EDTA.[9]
-
Preparation: Suspend 18 g of ethylenediaminetetraacetic acid (EDTA) in 50 mL of pyridine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: Add 25 mL of acetic anhydride to the suspension.
-
Heating: Heat the mixture under reflux with continuous stirring at approximately 65°C for 24 hours.[9]
-
Isolation: After the reaction, cool the mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with diethyl ether to remove residual pyridine and acetic acid.
-
Drying: Dry the final product, a white solid, in a vacuum oven. The structure can be confirmed by FTIR spectroscopy, which will show characteristic anhydride C=O stretching peaks around 1780 cm⁻¹ and 1850 cm⁻¹, and the disappearance of the broad carboxylic acid O-H stretch from the starting material.[13]
General Protocol for EDTAD Reaction with an Amine-Functionalized Substrate
This protocol describes a general procedure for conjugating an amine-containing molecule or polymer to EDTAD.[5][14]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes compiled from literature sources for the modification of various amine-containing substrates with EDTAD.
| Substrate Type | Amine Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:EDTAD) | Yield/Functionality | Reference |
| Polymer | Amine-functionalized Polyacrylonitrile | DMF | 70-80 | 24 | Varies | Max 3.2 mmol/g EDTA | [5] |
| Gelatin Film | Gelatin (Primary Amines) | Water | 45 | 12 | Varies | Crosslinking confirmed by decreased free amino groups | [9] |
| Cellulose | Amine-functionalized Cellulose | DMF | 25 | 2 | Varies | N/A | [15] |
| Small Molecule | N-methylamine / Morpholine | N/A | N/A | N/A | 1:1 | Synthesis of unsymmetrical derivatives | [4] |
Characterization of Reaction Products
Confirmation of the successful amide bond formation is typically achieved through standard spectroscopic techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary tool for confirming the reaction. Key spectral changes include:
-
The disappearance of the characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride around 1850 cm⁻¹ and 1780 cm⁻¹.[13]
-
The appearance of the amide I band (C=O stretch) at approximately 1650-1680 cm⁻¹.
-
The appearance of the amide II band (N-H bend) around 1550 cm⁻¹.
-
The appearance of a broad O-H stretch from the newly formed carboxylic acid group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the new amide linkage by observing shifts in the signals of protons and carbons adjacent to the reaction site.[16][17]
-
Elemental Analysis: Can be used to determine the degree of functionalization on a modified polymer by quantifying the increase in nitrogen and oxygen content.[14]
-
Titration: The free carboxylic acid groups generated by the ring-opening can be titrated with a standard base to quantify the extent of the reaction.[10]
Conclusion
The reaction of EDTA dianhydride with amines is a robust and versatile method for covalently introducing the powerful chelating functionality of EDTA onto a wide array of molecules and materials. The underlying nucleophilic acyl substitution mechanism is well-understood, allowing for rational control over the reaction through careful selection of solvent, temperature, stoichiometry, and pH. By following established protocols and utilizing standard characterization techniques, researchers can reliably synthesize novel EDTA-conjugates for applications ranging from heavy metal remediation and advanced biomaterials to targeted drug delivery systems.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3859337A - Ethylenediaminetetraacetic acid anhydride derivatives - Google Patents [patents.google.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ETHYLENEDIAMINETETRAACETIC DIANHYDRIDE | 23911-25-3 [chemicalbook.com]
- 16. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Thermal Stability of Ethylenediaminetetraacetic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a key reagent in chemical synthesis and modification of materials, exhibits distinct thermal properties critical for its application in various fields, including drug development. This technical guide provides a detailed overview of the thermal stability of EDTA dianhydride, consolidating available data on its physical properties and thermal decomposition. While direct thermogravimetric and differential scanning calorimetry data for the pure compound are not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical degradation pathways to offer a comprehensive understanding. This document also outlines detailed, adaptable experimental protocols for researchers seeking to perform their own thermal analysis of EDTA dianhydride.
Introduction
This compound (EDTA dianhydride), the double cyclic anhydride of ethylenediaminetetraacetic acid (EDTA), is a versatile bifunctional molecule. Its two anhydride rings are susceptible to nucleophilic attack, making it an excellent crosslinking agent and a valuable building block in the synthesis of polymers and for the surface modification of materials. Understanding the thermal stability of EDTA dianhydride is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures, such as in the formulation and manufacturing of drug delivery systems.
This guide aims to provide a thorough technical resource on the thermal stability of EDTA dianhydride, addressing its decomposition temperature, potential decomposition products, and the underlying mechanisms of its thermal degradation.
Physicochemical Properties
A summary of the key physicochemical properties of EDTA dianhydride is presented in Table 1. The melting point is consistently reported as a decomposition temperature, indicating that the compound degrades upon melting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O₆ | [1] |
| Molecular Weight | 256.21 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | ~190 °C (decomposes) | [1] |
| CAS Number | 23911-25-3 | [1] |
Thermal Decomposition Analysis
Expected Thermal Decomposition Products
Based on the thermal degradation studies of its parent compound, EDTA, the decomposition of EDTA dianhydride is expected to yield gaseous products. The thermal decomposition of EDTA is known to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). In aqueous solutions, the thermal degradation of EDTA proceeds through hydrolysis and decarboxylation.
For EDTA dianhydride, a plausible thermal decomposition pathway involves the initial opening of the anhydride rings, followed by decarboxylation and fragmentation of the ethylenediamine backbone.
Proposed Thermal Decomposition Pathway
A logical thermal decomposition pathway for EDTA dianhydride can be postulated based on the principles of organic chemistry and the known behavior of cyclic anhydrides and amino acids upon heating. The decomposition is likely initiated by the cleavage of the C-O bond within the anhydride ring, which is the most labile part of the molecule. This could be followed by a series of decarboxylation and fragmentation reactions.
References
Spectroscopic Characterization of EDTA Dianhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a crucial reagent in various chemical syntheses, including the development of novel pharmaceutical agents and functionalized materials. This document details the key spectroscopic signatures obtained through Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for its identification and quality assessment.
Introduction
EDTA dianhydride is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. The formation of the dianhydride introduces two reactive anhydride functional groups, making it a valuable building block for the synthesis of polymers and other complex molecules. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of EDTA dianhydride for its successful application in research and development. This guide presents a summary of its characteristic FTIR and NMR spectral data, along with detailed experimental protocols for acquiring these spectra.
FTIR Spectroscopic Characterization
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of EDTA dianhydride is characterized by the distinct absorption bands of the cyclic anhydride groups, which differ significantly from the carboxylic acid bands of its precursor, EDTA. The disappearance of the broad O-H stretching vibration of the carboxylic acid and the appearance of two strong carbonyl (C=O) stretching bands are key indicators of the successful formation of the dianhydride.[1][2]
FTIR Spectral Data
The principal infrared absorption bands for EDTA dianhydride are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1806 | Strong | Asymmetric C=O stretching of the cyclic anhydride |
| 1748 | Strong | Symmetric C=O stretching of the cyclic anhydride |
| 1131 | Medium | C-N stretching |
| 1061 | Strong, Broad | -(CO)-O-(CO)- stretching of the anhydride |
Table 1: Summary of FTIR spectral data for EDTA dianhydride. Data sourced from[1].
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The following protocol outlines the potassium bromide (KBr) pellet method for obtaining the FTIR spectrum of solid EDTA dianhydride.
Materials:
-
EDTA dianhydride sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry environment, grind 1-2 mg of the EDTA dianhydride sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained. The ideal sample concentration in KBr is between 0.2% and 1% by weight.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Prepare a blank KBr pellet containing no sample to be used for the background spectrum.
-
Sample Analysis: Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer and acquire the spectrum.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of EDTA dianhydride. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in which EDTA dianhydride is soluble.
NMR Spectral Data
The following tables present the expected ¹H and ¹³C NMR chemical shifts for EDTA dianhydride dissolved in DMSO-d₆. The structure of EDTA dianhydride contains two types of methylene protons and three distinct carbon environments.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Singlet | 4H | -N-CH₂ -CO- |
| ~2.8 | Singlet | 4H | -N-CH₂ -CH₂-N- |
Table 2: Predicted ¹H NMR spectral data for EDTA dianhydride in DMSO-d₆.
¹³C NMR Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (anhydride carbonyl) |
| ~55 | -N-C H₂-CO- |
| ~50 | -N-C H₂-CH₂-N- |
Table 3: Predicted ¹³C NMR spectral data for EDTA dianhydride in DMSO-d₆.
Disclaimer: The NMR data presented are theoretical estimations based on the chemical structure of EDTA dianhydride and known chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Experimental Protocol: NMR Spectroscopy
The following protocol describes the preparation of a sample of EDTA dianhydride for solution-state NMR analysis.
Materials:
-
EDTA dianhydride sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube and cap
-
Vortex mixer (optional)
-
Pipette
Procedure:
-
Sample Weighing: Accurately weigh the required amount of EDTA dianhydride.
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. If necessary, gently warm or vortex the vial to aid dissolution.
-
Sample Transfer: Once the sample is fully dissolved, transfer the solution into an NMR tube using a pipette.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic characterization of EDTA dianhydride.
Caption: Experimental workflow for FTIR analysis of EDTA dianhydride.
Caption: Experimental workflow for NMR analysis of EDTA dianhydride.
Conclusion
The spectroscopic techniques of FTIR and NMR provide a robust framework for the characterization of EDTA dianhydride. The key identifying features in the FTIR spectrum are the characteristic dual carbonyl absorptions of the cyclic anhydride. NMR spectroscopy offers a detailed map of the proton and carbon environments within the molecule. The experimental protocols and reference data provided in this guide are intended to support researchers in the accurate identification and quality control of this important chemical intermediate, thereby facilitating its effective use in scientific and developmental applications.
References
Commercial Sources and Purity of EDTA Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of ethylenediaminetetraacetic dianhydride (EDTA dianhydride). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile chelating and cross-linking agent. This document outlines commercial suppliers, typical purity levels, and detailed experimental protocols for synthesis, purification, and analysis.
Commercial Availability
EDTA dianhydride (CAS No. 23911-25-3) is available from several chemical suppliers. The compound is typically offered in research quantities, with purities generally stated to be 98% or higher. The table below summarizes information from various commercial sources.
| Supplier | Stated Purity | Assay Method | Synonyms |
| Chem-Impex | ≥ 98%[1] | Titration[1] | 4,4'-Ethylenebis(2,6-morpholinedione)[1] |
| Tokyo Chemical Industry (TCI) | >98.0% (T)[2] | Titration | 4,4'-Ethylenebis(2,6-morpholinedione)[2] |
| Sigma-Aldrich | 98%[3] | Not specified | 4,4′-Ethylenebis(2,6-morpholinedione)[3] |
| Alfa Chemistry | 98.0%(T)[4] | Titration | 4,4'-Ethylenebis(2,6-morpholinedione)[4] |
| Biosynth | Not specified | Not specified | 4,4'-Ethylenebis(2,6-morpholinedione)[5] |
Note: "(T)" typically refers to titration.
Synthesis and Purification
While commercially available, EDTA dianhydride can also be synthesized in the laboratory. The most common method involves the dehydration of EDTA using acetic anhydride.
Synthesis of EDTA Dianhydride
This protocol is adapted from a method described in the literature.[6]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetic anhydride
-
Pyridine
-
99% Ethanol
-
99% Diethyl ether
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of EDTA (Free Acid):
-
Dissolve 25 g of disodium EDTA in 250 ml of distilled water to obtain a clear solution.
-
Slowly add HCl dropwise to the solution until the precipitation of EDTA is complete.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with 99% ethanol and then with 99% diethyl ether.
-
Dry the solid EDTA in an oven at 70°C and then cool it in a desiccator before use.
-
-
Synthesis of EDTA Dianhydride:
-
Suspend 18 g of the dried EDTA in 50 ml of pyridine in a round-bottom flask.
-
Add 25 ml of acetic anhydride to the suspension.
-
Heat the mixture under reflux for a specified period (typically several hours, monitoring of the reaction is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with anhydrous diethyl ether to remove residual pyridine and acetic anhydride.
-
Dry the final product under vacuum.
-
A general workflow for the synthesis and purification is illustrated in the diagram below.
Purification by Recrystallization
Further purification of the crude EDTA dianhydride can be achieved by recrystallization.
Procedure:
-
Select an appropriate solvent in which the dianhydride has high solubility at elevated temperatures and low solubility at room temperature. Anhydrous solvents like dioxane or dimethylformamide (DMF) could be suitable candidates, but solvent screening is recommended.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the crystals under vacuum.
Purity Assessment
The purity of EDTA dianhydride can be determined using several analytical techniques.
Complexometric Titration
This is a common method to determine the purity of EDTA derivatives. The dianhydride is first hydrolyzed to EDTA, which is then titrated with a standardized metal ion solution.
Principle:
The anhydride groups are hydrolyzed to carboxylic acid groups in an aqueous solution. The resulting EDTA then forms a stable 1:1 complex with a metal ion. The endpoint is detected using a metal-ion indicator.
Procedure:
-
Hydrolysis: Accurately weigh a sample of EDTA dianhydride and dissolve it in a known volume of distilled water. Gentle heating may be required to facilitate hydrolysis.
-
Titration Setup:
-
Take a known aliquot of the hydrolyzed EDTA solution.
-
Add a suitable buffer to maintain the required pH for the titration (e.g., pH 10 for titration with Mg²⁺ or Zn²⁺).
-
Add a few drops of a suitable metal-ion indicator (e.g., Eriochrome Black T).
-
-
Titration: Titrate the solution with a standardized solution of a metal salt (e.g., zinc sulfate or magnesium sulfate) until the indicator changes color, signaling the endpoint.
-
Calculation: Calculate the purity of the EDTA dianhydride based on the stoichiometry of the complexation reaction.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed to assess the purity of EDTA dianhydride. Since the dianhydride itself is not UV-active, a pre-column derivatization step to form a UV-active complex is often employed.[7][8]
Proposed Method:
-
Hydrolysis and Derivatization:
-
Hydrolyze a known amount of EDTA dianhydride in water.
-
React the resulting EDTA solution with a metal salt that forms a stable, UV-active complex (e.g., copper(II) sulfate or iron(III) chloride).[7]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing reagent if necessary.
-
Detection: UV detector set to the wavelength of maximum absorbance of the metal-EDTA complex.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Analysis: The purity is determined by comparing the peak area of the metal-EDTA complex with that of a standard of known concentration. Impurities may appear as separate peaks.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR can confirm the conversion of EDTA to its dianhydride. Key spectral changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic anhydride carbonyl (C=O) stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of EDTA dianhydride and assess its purity by identifying characteristic chemical shifts and the absence of impurity signals.
Biological Role and Signaling Pathways
EDTA and its derivatives are primarily known for their strong chelating properties, which form the basis of their biological effects. While specific signaling pathways for EDTA dianhydride are not well-documented, the biological impact of EDTA through metal ion chelation is extensively studied, particularly in the context of chelation therapy.[5][9]
The primary mechanism of action involves the removal of toxic heavy metals and the modulation of the concentration of essential metal ions. This can influence various signaling pathways indirectly. For example, by chelating metal ions that act as cofactors for enzymes or participate in redox reactions, EDTA can modulate cellular processes.
The diagram below illustrates the conceptual impact of EDTA chelation on cellular pathways.
By reducing the burden of toxic metals, EDTA chelation therapy has been explored for its potential therapeutic benefits in various conditions, including cardiovascular disease and neurotoxicity.[9][10] The antioxidant effect is a significant consequence, as the removal of redox-active metals like iron and copper can decrease the formation of reactive oxygen species (ROS).[9]
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The use of EDTA dianhydride in any application should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edta chelation therapy: Topics by Science.gov [science.gov]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. mdpi.com [mdpi.com]
- 9. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naturemedclinic.com [naturemedclinic.com]
A Technical Guide to the Applications of EDTA Dianhydride in Materials Science
Executive Summary: Ethylenediaminetetraacetic dianhydride (EDTAD), a derivative of the well-known chelating agent EDTA, is a highly versatile molecule in materials science. Its bifunctional nature, characterized by two reactive anhydride rings, allows it to serve as an effective crosslinking agent, a monomer for polymerization, and a surface modification agent. These functionalities have led to its use in a diverse range of applications, including the development of advanced polymers, functional hydrogels for drug delivery and agriculture, high-capacity adsorbents for environmental remediation, and novel bioconjugates. This guide provides a technical overview of EDTAD's core applications, presenting quantitative data, detailed experimental protocols, and process diagrams to support researchers, scientists, and drug development professionals in leveraging its unique chemical properties.
Introduction to EDTA Dianhydride (EDTAD)
EDTA dianhydride is a cyclic derivative of Ethylenediaminetetraacetic acid. The presence of two anhydride groups makes it highly reactive toward nucleophiles such as amines and alcohols, enabling it to form stable ester and amide linkages.[1][2] This reactivity is the foundation of its utility in materials science, allowing for the covalent integration of the robust metal-chelating EDTA backbone into various material structures. Its applications span from creating crosslinked polymer networks to functionalizing surfaces for specific, high-affinity interactions.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of EDTA dianhydride is provided below.
| Property | Value | References |
| Synonyms | 4,4'-Ethylenebis(2,6-morpholinedione), EDTA Dianhydride | [3][5] |
| CAS Number | 23911-25-3 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₆ | [3] |
| Molecular Weight | 256.21 g/mol | [3] |
| Appearance | White to grey or pale beige powder/crystals | [2][3] |
| Melting Point | 190-195 °C (decomposes) | [6] |
| Purity | ≥ 98% | [3] |
| Solubility | Soluble in DMSO, Methanol | [2] |
Core Applications in Polymer Science
EDTAD's structure is ideal for polymer synthesis and modification. It can act as a building block (monomer) or a linking agent (crosslinker) to create materials with enhanced thermal stability, solubility, and mechanical properties.[3]
Crosslinking Agent for Hydrogel Formation
EDTAD is widely used to crosslink hydrophilic polymers like cellulose acetate and poly(vinyl alcohol) (PVA) to form hydrogels.[7][8] The anhydride groups react with the hydroxyl groups on the polymer backbones, forming ester bonds that create a stable three-dimensional network. This process simultaneously introduces carboxylic acid groups from the EDTA moiety, which can enhance water absorbency and introduce pH-sensitivity.[7][8]
These hydrogels have applications in controlled drug delivery, agriculture for slow-release fertilizers, and as materials for enhancing water retention in soil.[8][9] The degree of crosslinking, which can be controlled by the molar ratio of EDTAD to the polymer's hydroxyl groups, directly influences the hydrogel's properties.[10]
| Polymer Base | Crosslinker Ratio (OH/Anhydride) | Key Findings | References |
| Poly(vinyl alcohol) | 1/0.025 to 1/0.250 | Swelling ratio decreases with increased crosslinking. Water transport mechanism shifts from Fickian to non-Fickian at higher crosslinker concentrations. | [8] |
| Cellulose Acetate | EDTAD/OH: [1/1], [1/2], [0.1/1] | The highest water absorbency was found with ~0.36 molecules of EDTAD per cellulose acetate unit. Absorbency is highly dependent on the amount of esterified EDTAD. | [10] |
This protocol is adapted from the methodology described by Senna et al.[7][10]
-
Dissolution: Accurately weigh 0.5 g of cellulose acetate (Degree of Substitution 2.5) and transfer to a 250 mL flask. Add 20 mL of dimethylformamide (DMF) to dissolve the polymer.
-
Reaction Initiation: In a separate container, dissolve the desired amount of EDTA dianhydride (e.g., to achieve a molar ratio of 1:2 EDTAD/OH) in DMF.
-
Crosslinking: Add the EDTAD solution to the cellulose acetate solution. Add triethylamine to the mixture to act as an esterification catalyst.
-
Gelation: Stir the reaction mixture. It will become increasingly viscous, with gel formation occurring within 10-20 minutes.[11]
-
Carboxylate Conversion: To enhance water affinity, add an aqueous solution of sodium bicarbonate (NaHCO₃) to convert the unreacted carboxylic acid groups to sodium carboxylates.[10]
-
Purification: The resulting hydrogel is then purified, typically by washing with ethanol and deionized water to remove unreacted reagents, and dried.
Caption: EDTAD as a monomer in a typical polycondensation reaction.
Surface Modification and Functionalization
EDTAD is an excellent agent for functionalizing the surfaces of various materials to introduce high-density metal-chelating sites. This is particularly useful for creating adsorbents for environmental remediation.
Modification of Biomaterials for Heavy Metal Removal
Low-cost biomaterials such as coconut fronds, sugarcane bagasse, and chitosan can be modified with EDTAD to create powerful adsorbents for heavy metal ions like lead (Pb²⁺), copper (Cu²⁺), and nickel (Ni²⁺). [12][13]The anhydride groups react with hydroxyl or amine groups on the biomaterial's surface, covalently grafting the EDTA functional units. [1][13]This modification significantly enhances the material's capacity and selectivity for capturing toxic metals from aqueous solutions. [13]
| Material Substrate | Target Metal Ion | Adsorption Capacity (mg/g) | pH | References |
| Coconut Frond Powder | Pb(II) | 84.03 | 4 | [13] |
| Polyacrylonitrile (PAN-EDA-EDTA) | Ni(II) | ~306 (5.2 mmol/g) | 5 | [12] |
| Polyacrylonitrile (PAN-EDA-EDTA) | Co(II) | ~88 (1.5 mmol/g) | 1 | [12] |
| UiO-66 MOF | Hg(II) | 371.6 | - | [14] |
| UiO-66 MOF | Pb(II) | 357.9 | - | [14] |
This protocol is adapted from the method reported by Hanafiah et al. [13]
-
Preparation: Dry and powder the biomaterial (e.g., coconut fronds).
-
Reaction Setup: Add 5.0 g of the dried powder to a three-neck round-bottom flask. Add 0.50 g of EDTAD and 400 mL of N,N-dimethylacetamide (DMAc).
-
Reflux: Heat the mixture under reflux at 343 K (70°C) for 24 hours with continuous stirring.
-
Washing: After the reaction, filter the mixture. Rinse the solid material thoroughly with 0.10 M NaOH, followed by DMAc.
-
Final Rinsing: Wash the modified powder with a large volume of deionized water (e.g., 4 L) until the pH of the filtrate is constant.
-
Drying: Dry the final product, the EDTAD-modified coconut frond powder (ECFP), in an oven.
Caption: Process for grafting EDTAD onto a solid biomaterial substrate.
Applications in Drug Delivery and Bioconjugation
The reactivity and biocompatibility of EDTAD make it a valuable tool in the pharmaceutical and biomedical fields, particularly for creating drug delivery systems and bioconjugates.
Nanocarrier Formulation
EDTAD can be used as a crosslinker to synthesize cyclodextrin-based nanosponges, which are porous nanostructures capable of encapsulating drug molecules. [15]In a comparative study, nanosponges prepared with EDTAD were found to be more crystalline compared to those made with diphenyl carbonate. This property influences the drug loading mechanism, suggesting physical entrapment of crystalline drugs like curcumin rather than inclusion complexation. [15]
Bioconjugation
As a bifunctional linker, EDTAD can conjugate biomolecules, such as proteins, to other molecules or surfaces. [3]For example, it has been used to link to the amino groups of N-(2-aminoethyl) maleimide, which can then react with thiol groups on proteins like Human Serum Albumin (HSA) to create well-defined protein-EDTA conjugates for targeted drug delivery applications. [16]
This protocol is adapted from the method described by Scomparin et al. [16]
-
Reactant Preparation: Suspend EDTA-Dianhydride (100 µmol) in 1.0 mL of DMSO.
-
Amine Reaction: In a separate tube, prepare a solution of N-(2-aminoethyl) maleimide (110 µmol). Add the EDTAD suspension to this solution.
-
pH Adjustment: Add N,N-Diisopropylethylamine (DIPEA) in small aliquots to neutralize the solution.
-
Reaction: Allow the reaction to proceed for one hour at room temperature. The maleimide's primary amine attacks one of the anhydride rings on EDTAD.
-
Purification: Centrifuge the mixture to collect the product, EDTA-maleimide. Wash the product twice with DMSO to remove unreacted starting materials.
-
Storage: Store the final conjugate at -70°C until needed for protein conjugation.
Caption: Workflow for creating drug-loaded nanosponges using EDTAD.
Summary and Future Outlook
EDTA dianhydride has proven to be a remarkably adaptable chemical tool in materials science. Its ability to act as a crosslinker, monomer, and functionalizing agent allows for the creation of a wide array of advanced materials. Key applications in hydrogels, polymers, environmental adsorbents, and drug delivery systems highlight its importance. Future research is likely to expand its use in creating smart materials, such as multi-stimuli-responsive hydrogels, and in the post-synthetic modification of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for catalysis and sensing applications. The inherent biodegradability and strong chelating power of the EDTA core will continue to drive its adoption in sustainable and biomedical technologies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | 23911-25-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound | 23911-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. repositorio.ufop.br [repositorio.ufop.br]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of hydrogels from cellulose acetate by esterification crosslinking with EDTA dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. neptjournal.com [neptjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of EDTA Dianhydride Versus Diphenyl Carbonate Nanosponges for Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Albumin-EDTA-Vanadium Is a Powerful Anti-Proliferative Agent, Following Entrance into Glioma Cells via Caveolae-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EDTA Dianhydride as a Bifunctional Chelating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and targeted therapeutics, the selection of an appropriate bifunctional chelating agent is paramount for the successful development of radioimmunoconjugates, targeted drug delivery systems, and other advanced biomedical tools.[1] Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a derivative of the well-established chelating agent EDTA, presents itself as a versatile and reactive molecule for these applications. Its two anhydride groups offer reactive sites for covalent attachment to biomolecules, while the core EDTA structure retains its potent metal-chelating capabilities.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of EDTA dianhydride as a bifunctional chelating agent, with a focus on experimental protocols and quantitative data to aid researchers in its practical implementation.
Core Concepts: Bifunctional Chelating Agents
Bifunctional chelating agents (BFCAs) are molecules that possess two distinct functionalities: a strong metal-chelating moiety and a reactive functional group for covalent attachment to other molecules, such as proteins, antibodies, or peptides.[3] This dual nature allows for the stable incorporation of metal ions, including radionuclides for imaging and therapy, into targeted molecular constructs.[4] The ideal BFCA should exhibit high stability of the metal-chelate complex to prevent premature release of the metal ion in vivo, efficient and specific conjugation to the biomolecule of interest without compromising its biological activity, and favorable pharmacokinetic properties.[1]
Synthesis and Properties of EDTA Dianhydride
EDTA dianhydride is typically synthesized from its parent molecule, ethylenediaminetetraacetic acid (EDTA). The process involves the dehydration of the carboxylic acid groups of EDTA, often using a dehydrating agent like acetic anhydride in the presence of a base such as pyridine.[2]
Key Properties of EDTA Dianhydride:
| Property | Value | Reference |
| Molecular Formula | C10H12N2O6 | [3] |
| Molecular Weight | 256.21 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Reactivity | The anhydride groups are susceptible to nucleophilic attack by primary amines (e.g., lysine residues on proteins) and hydroxyl groups, forming stable amide or ester bonds, respectively. | [2][5] |
Applications in Bioconjugation and Drug Development
The primary application of EDTA dianhydride in the biomedical field is the creation of bioconjugates for targeted delivery. This is particularly relevant in the development of radiopharmaceuticals for cancer diagnosis and therapy, an approach known as radioimmunotherapy (RIT).[6][7] In this context, a monoclonal antibody (mAb) specific for a tumor-associated antigen is conjugated with a bifunctional chelator like EDTA dianhydride. The resulting mAb-chelate conjugate is then radiolabeled with a therapeutic or diagnostic radionuclide.[8]
The workflow for developing and utilizing such a radioimmunoconjugate can be visualized as follows:
Caption: Workflow for Radioimmunotherapy using EDTA Dianhydride.
Experimental Protocols
Synthesis of EDTA Dianhydride
A common method for the synthesis of EDTA dianhydride involves the following steps:
-
Preparation of EDTA (Free Acid): Disodium EDTA is dissolved in distilled water. The pH of the solution is then lowered by the dropwise addition of hydrochloric acid (HCl) until EDTA precipitates out of the solution. The precipitate is collected by vacuum filtration, washed with ethanol and diethyl ether, and then dried.[2]
-
Anhydride Formation: The dried EDTA is suspended in pyridine, and acetic anhydride is added. The mixture is heated under reflux with constant stirring. After the reaction is complete, the solid EDTA dianhydride is collected by vacuum filtration, washed with diethyl ether, and dried.[2]
Conjugation of EDTA Dianhydride to a Monoclonal Antibody
The following is a general protocol for the conjugation of EDTA dianhydride to the lysine residues of a monoclonal antibody. Optimization of the molar ratio of chelator to antibody and reaction conditions may be necessary for specific antibodies.
-
Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable conjugation buffer, typically a bicarbonate or borate buffer at pH 8.2-9.0, to deprotonate the ε-amino groups of lysine residues.[8]
-
Conjugation Reaction: A solution of EDTA dianhydride in an anhydrous organic solvent (e.g., DMSO) is added to the antibody solution with gentle stirring. The molar excess of EDTA dianhydride to the antibody is a critical parameter to control the degree of conjugation. A typical starting point is a 50- to 100-fold molar excess. The reaction is allowed to proceed for a specified time (e.g., 1-4 hours) at room temperature or 4°C.[8][9]
-
Purification of the Conjugate: The unreacted EDTA dianhydride and any byproducts are removed from the antibody-EDTA conjugate. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[10] The column is equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS), and the reaction mixture is applied. The antibody conjugate will elute in the void volume, separated from the smaller molecules.[10]
-
Characterization of the Conjugate:
-
Chelator-to-Antibody Ratio (CAR): The number of EDTA molecules conjugated per antibody molecule needs to be determined. This can be achieved using methods such as UV-Vis spectrophotometry if the chelator has a distinct absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS) which can resolve the masses of the unconjugated antibody and the various conjugated species.[2][11] Terbium fluorescence titration is another sensitive method for quantifying the number of functional chelators attached to the antibody.[12]
-
Immunoreactivity: It is crucial to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody. This can be assessed using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.[13]
-
Caption: EDTA Dianhydride Conjugation and Purification Workflow.
Radiolabeling of the Antibody-EDTA Conjugate
The purified antibody-EDTA conjugate can be radiolabeled with a variety of metallic radionuclides. The following is a general protocol for radiolabeling with Indium-111 (¹¹¹In).
-
Buffer Preparation: The antibody-EDTA conjugate is buffer-exchanged into a metal-free acetate buffer (e.g., 0.1 M, pH 5.5-6.0).
-
Radiolabeling Reaction: A solution of ¹¹¹InCl₃ is added to the antibody-EDTA conjugate solution. The mixture is incubated at room temperature or slightly elevated temperature (e.g., 37-43°C) for 30-60 minutes.[14]
-
Quality Control: The radiochemical purity of the labeled antibody is determined by instant thin-layer chromatography (ITLC).[14] A small aliquot of the reaction mixture is spotted on an ITLC strip, which is then developed in a suitable mobile phase (e.g., 0.1 M EDTA solution). The radiolabeled antibody remains at the origin, while any unbound ¹¹¹In-EDTA complex migrates with the solvent front.
Quantitative Data and Comparison
Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K | Reference |
| Ca²⁺ | 10.6 | [15] |
| Co²⁺ | 16.3 | [15] |
| Cu²⁺ | 18.8 | [15] |
| Fe³⁺ | 25.1 | [16] |
| In³⁺ | 24.9 | [16] |
| Zn²⁺ | 16.5 | [15] |
It is important to note that the conjugation of EDTA to a bulky macromolecule like an antibody may slightly alter the coordination environment and potentially affect the stability of the metal complex.
Comparison with Other Bifunctional Chelating Agents
EDTA dianhydride is an acyclic chelator. For certain radionuclides, particularly those with larger ionic radii or a preference for a more rigid coordination geometry, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are often preferred due to the higher in vivo stability of their metal complexes.[17][18] However, the conjugation of macrocyclic chelators typically requires more complex multi-step synthesis of their bifunctional derivatives. In contrast, the reactivity of the anhydride groups in EDTA dianhydride allows for a more direct conjugation approach.
A closely related acyclic bifunctional chelator is DTPA (diethylenetriaminepentaacetic acid) dianhydride. Both EDTA and DTPA derivatives have been extensively used for radiolabeling antibodies. Studies comparing the in vivo stability of ¹¹¹In-labeled antibody conjugates have shown that benzyl-EDTA conjugates can exhibit greater stability than benzyl-DTPA conjugates.[19]
Quantitative Comparison of Bifunctional Chelators for ⁶⁴Cu-labeling of Rituximab
| Chelator | Chelators/Antibody | Radiolabeling Yield (31 nM conjugate) | Serum Stability (48h) |
| p-SCN-Bn-NOTA | 4.9 ± 0.9 | 95% | >94% |
| p-SCN-Bn-PCTA | 4.9 ± 0.9 | High | >94% |
| p-SCN-Bn-DTPA | 4.9 ± 0.9 | Low | Poor |
| CHX-A''-DTPA | 5.6 ± 0.5 | N/A | N/A |
Data adapted from a comparative study on various bifunctional chelators.[18][20] While this study does not include EDTA dianhydride, it highlights the significant differences in performance between different chelator backbones and the importance of empirical evaluation.
Conclusion
EDTA dianhydride serves as a valuable and accessible bifunctional chelating agent for the conjugation of metal-chelating moieties to biomolecules. Its straightforward synthesis and reactive anhydride groups facilitate its use in the development of targeted therapeutics and diagnostics. While macrocyclic chelators may offer superior in vivo stability for certain radiometals, the ease of conjugation and the well-established chelating properties of the EDTA backbone make EDTA dianhydride a compelling choice for many applications. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively utilize EDTA dianhydride in their drug development and research endeavors. Further optimization of conjugation and radiolabeling protocols for specific biomolecules and radionuclides will be crucial for translating these promising constructs into clinical applications.
References
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Radioimmunotherapy - Wikipedia [en.wikipedia.org]
- 7. Radioimmunotherapy (RIT) [radiologyinfo.org]
- 8. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1990014881A2 - Chelating agents for attaching metal ions to proteins - Google Patents [patents.google.com]
- 10. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolism of indium chelates attached to monoclonal antibody: minimal transchelation of indium from benzyl-EDTA chelate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chelating Properties of EDTA Dianhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelating properties of Ethylenediaminetetraacetic dianhydride (EDTA dianhydride). It delves into the core principles of its function as a powerful chelating agent, its interaction with various metal ions, and its applications in research and drug development. This document offers detailed experimental methodologies, quantitative data on metal ion complex stability, and visualizations of relevant biological pathways.
Introduction to EDTA Dianhydride as a Chelating Agent
This compound is a derivative of the well-established chelating agent EDTA. In its dianhydride form, it serves as a highly reactive precursor that readily undergoes hydrolysis to form the tetra-anionic EDTA species (EDTA⁴⁻), the active chelating agent. This rapid conversion makes EDTA dianhydride a versatile tool in various applications where the controlled introduction of EDTA's chelating ability is desired.[1] The fundamental principle of its action lies in the formation of stable, water-soluble coordination complexes with a wide range of metal ions, effectively sequestering them and modulating their biological activity.[2]
The chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms of the EDTA molecule to a metal ion, forming multiple stable five-membered rings. This "chelate effect" results in significantly higher stability of the metal-EDTA complex compared to complexes formed with monodentate ligands.[3]
Quantitative Data: Stability of Metal-EDTA Complexes
The efficacy of a chelating agent is quantified by its formation constant (Kf), also known as the stability constant, with a specific metal ion. A higher log(Kf) value indicates a more stable complex. The following table summarizes the log(Kf) values for the 1:1 complexes of various metal ions with the fully deprotonated form of EDTA (Y⁴⁻) at 25°C and an ionic strength of 0.1 M.
| Metal Ion | log(Kf) |
| Ag⁺ | 7.3 |
| Al³⁺ | 16.1 |
| Ba²⁺ | 7.8 |
| Ca²⁺ | 10.7 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Cr³⁺ | 23.0 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
Note: These values are for the EDTA anion, which is the active chelating species formed upon hydrolysis of EDTA dianhydride.
Experimental Protocols
Synthesis of EDTA Dianhydride
This protocol is adapted from a method described for the preparation of EDTA dianhydride.[1]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend 10 g of dry EDTA in 50 mL of pyridine in a round-bottom flask.
-
Add 25 mL of acetic anhydride to the suspension.
-
Heat the mixture to 65-70°C with continuous stirring under a reflux condenser for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified EDTA dianhydride in a vacuum oven at a temperature not exceeding 60°C.
-
Store the final product in a desiccator to prevent hydrolysis.
Determination of Metal-EDTA Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[4][5][6][7]
Materials:
-
Isothermal Titration Calorimeter
-
EDTA dianhydride (to be hydrolyzed to EDTA in solution)
-
Metal salt solution of known concentration (e.g., CaCl₂, MgCl₂)
-
Appropriate buffer solution (e.g., HEPES, Tris) at a specific pH
-
Syringe for titration
Procedure:
-
Prepare a solution of EDTA by dissolving a known mass of EDTA dianhydride in the desired buffer and allowing it to fully hydrolyze. The pH of the solution should be carefully adjusted and maintained.
-
Prepare a solution of the metal salt in the same buffer at a concentration typically 10-20 times higher than the EDTA solution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
Load the EDTA solution into the sample cell of the ITC instrument.
-
Load the metal salt solution into the titration syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Initiate the titration. A series of small injections of the metal salt solution into the EDTA solution will be performed.
-
The heat change associated with each injection is measured and plotted against the molar ratio of the metal to EDTA.
-
Analyze the resulting binding isotherm using the instrument's software to determine the thermodynamic parameters of the binding reaction.
Visualization of Chelation and Biological Pathways
Chelation of a Divalent Metal Ion by EDTA
The following diagram illustrates the hexadentate coordination of an EDTA molecule to a divalent metal ion (M²⁺), forming five stable 5-membered rings.
Caption: Chelation of a divalent metal ion by EDTA.
Experimental Workflow for Determining Binding Affinity
The following diagram outlines the key steps in determining the binding affinity of EDTA for a metal ion using Isothermal Titration Calorimetry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 3. du.edu.eg [du.edu.eg]
- 4. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
Methodological & Application
Application Notes and Protocols for Crosslinking Hydrogels with EDTA Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic dianhydride (EDTAD) is a versatile crosslinking agent for the preparation of hydrogels from various polymers containing hydroxyl or amine functional groups, such as polysaccharides (e.g., cellulose derivatives, hyaluronic acid) and proteins (e.g., gelatin). The crosslinking reaction involves the esterification of hydroxyl groups or amidation of amine groups by the anhydride moieties of EDTAD. This process results in a stable, three-dimensional hydrogel network. A key feature of EDTAD-crosslinked hydrogels is the incorporation of the EDTA backbone into the polymer network, which imparts chelating properties to the final material. This characteristic can be leveraged for various biomedical applications, including controlled drug delivery, tissue engineering, and as platforms for studying cellular responses to divalent cation sequestration.
The crosslinking density, and consequently the mechanical properties and swelling behavior of the hydrogels, can be tuned by varying the molar ratio of EDTAD to the functional groups on the polymer. These hydrogels are typically biocompatible and can be designed to be biodegradable.
Mechanism of Crosslinking
EDTA dianhydride crosslinks polymers through the formation of ester or amide bonds. The two anhydride rings in the EDTAD molecule react with nucleophilic hydroxyl (-OH) or primary amine (-NH2) groups on the polymer chains. This reaction results in the formation of a stable covalent bond, creating a crosslink between two polymer chains or grafting EDTAD onto a single chain. The reaction is often catalyzed by a tertiary amine, such as triethylamine, and is typically carried out in an organic solvent like dimethylformamide (DMF) for polymers that are not water-soluble. For water-soluble polymers, the reaction can be adapted to aqueous conditions, although pH control is crucial.
Simultaneously with crosslinking, where one EDTAD molecule reacts with two polymer chains, grafting can also occur where one anhydride group reacts with a polymer chain, leaving the second anhydride to hydrolyze, resulting in three free carboxylic acid groups.[1]
Experimental Protocols
Protocol 1: Crosslinking of Cellulose Acetate Hydrogel with EDTAD
This protocol is based on the esterification of hydroxyl groups on cellulose acetate.[2]
Materials:
-
Cellulose Acetate (CA)
-
This compound (EDTAD)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of Cellulose Acetate: Dissolve a specific amount of cellulose acetate in DMF under stirring at room temperature until a homogenous solution is obtained.
-
Dissolution of Crosslinker: In a separate container, dissolve the desired amount of EDTAD in DMF. Gentle heating (e.g., 90°C) may be required to facilitate dissolution.[2]
-
Crosslinking Reaction:
-
Mix the cellulose acetate and EDTAD solutions under vigorous stirring.
-
Add triethylamine to the mixture to catalyze the esterification reaction. The amount of TEA is typically a small percentage of the total reaction volume.
-
Continue stirring. The viscosity of the solution will increase, and gelation typically occurs within 10-20 minutes.[1]
-
-
Casting and Curing: Cast the resulting viscous solution into a mold of the desired shape (e.g., a petri dish to form a film). Allow the gel to cure at room temperature for a specified period (e.g., 24 hours) to ensure the completion of the crosslinking reaction.
-
Purification:
-
Immerse the cured hydrogel in deionized water to wash away the solvent (DMF) and unreacted reagents.
-
Change the water periodically over 2-3 days until all impurities are removed.
-
The hydrogel can then be lyophilized for storage or used in its swollen state.
-
Protocol 2: General Protocol for Crosslinking of Hydroxyl- or Amine-Containing Polymers with EDTAD
This protocol can be adapted for various polymers like gelatin, hyaluronic acid, or polyvinyl alcohol.
Materials:
-
Polymer with hydroxyl or amine groups (e.g., gelatin, hyaluronic acid, PVA)
-
EDTA dianhydride (EDTAD)
-
Appropriate solvent (e.g., water for water-soluble polymers, DMF or DMSO for others)
-
Catalyst (e.g., triethylamine, optional but recommended for esterification)
-
pH meter and buffers (for aqueous reactions)
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the chosen solvent to the desired concentration. For gelatin, this is typically done in warm water (e.g., 40-50°C). For hyaluronic acid, dissolution in water may take longer.
-
Crosslinker Addition:
-
For organic solvents: Dissolve EDTAD in a small amount of the same solvent and add it to the polymer solution under stirring.
-
For aqueous solutions: Disperse EDTAD in the polymer solution. The pH of the solution should be monitored and adjusted as the anhydride rings open to form carboxylic acids. For reactions with amine groups (e.g., in gelatin), a slightly basic pH (7.5-8.5) is generally preferred to ensure the primary amines are deprotonated and nucleophilic.
-
-
Catalysis (if applicable): If using a catalyst like triethylamine for esterification, add it to the reaction mixture.
-
Gelation: Continue stirring and monitor the viscosity. Gelation time will depend on the polymer concentration, EDTAD concentration, temperature, and pH.
-
Curing and Purification: Allow the hydrogel to cure completely. Then, purify the hydrogel by extensive washing with deionized water to remove any unreacted crosslinker, catalyst, and solvent.
Data Presentation
Table 1: Reaction Parameters and Swelling Properties of EDTAD-Crosslinked Hydrogels
| Hydrogel System | Polymer | EDTAD:Functional Group Molar Ratio | Solvent | Catalyst | Gelation Time | Equilibrium Swelling Ratio (w/w) | Reference |
| Cellulose Acetate-EDTAD | Cellulose Acetate | 1:1 (EDTAD:OH) | DMF | Triethylamine | 10-20 min | ~11.4 | [2] |
| Cellulose Acetate-EDTAD | Cellulose Acetate | 1:2 (EDTAD:OH) | DMF | Triethylamine | 10-20 min | ~24.5 | [2] |
| Cellulose Acetate-EDTAD | Cellulose Acetate | 0.1:1 (EDTAD:OH) | DMF | Triethylamine | 10-20 min | ~68.0 | [2] |
| Poly(vinyl alcohol)-EDTAD | Poly(vinyl alcohol) | 1:4 (Anhydride:OH) | DMSO | None | minutes | ~20 | [3] |
| Poly(vinyl alcohol)-EDTAD | Poly(vinyl alcohol) | 1:10 (Anhydride:OH) | DMSO | None | minutes | ~35 | [3] |
| Poly(vinyl alcohol)-EDTAD | Poly(vinyl alcohol) | 1:40 (Anhydride:OH) | DMSO | None | minutes | ~110 | [3] |
Table 2: Mechanical Properties of EDTAD-Crosslinked Poly(vinyl alcohol) Hydrogels
| OH/Anhydride Ratio | Elastic Modulus (E) (kPa) | Average Molecular Weight Between Crosslinks (Mc) from Mechanical Data ( g/mol ) | Average Molecular Weight Between Crosslinks (Mc) from Swelling Data ( g/mol ) | Reference |
| 1/0.250 | 185 | 1,400 | 1,300 | [3] |
| 1/0.100 | 50 | 5,500 | 5,000 | [3] |
| 1/0.050 | 15 | 19,000 | 17,000 | [3] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Surface Modification of Polymers using Ethylenediaminetetraacetic Dianhydride (EDTAD)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of various polymers using ethylenediaminetetraacetic dianhydride (EDTAD). This versatile reagent allows for the introduction of carboxylic acid functional groups onto polymer surfaces, thereby altering their physicochemical properties and enhancing their utility in a range of biomedical and pharmaceutical applications.
Introduction to EDTAD-Mediated Surface Modification
This compound (EDTAD) is a reactive molecule containing two anhydride rings, which can readily react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) present on the surface of many polymers. This reaction, typically an esterification or amidation, results in the covalent grafting of EDTA-like moieties onto the polymer surface. The newly introduced carboxylic acid groups can significantly increase the hydrophilicity, introduce a negative surface charge at physiological pH, and provide sites for further functionalization or for chelating metal ions.
The modification of polymer surfaces with EDTAD is a valuable strategy for:
-
Improving Biocompatibility: Altering surface chemistry to enhance cell adhesion, proliferation, and tissue integration.[1][2]
-
Developing Drug Delivery Systems: Creating surfaces with controlled drug loading and release characteristics.[3][4]
-
Fabricating Hydrogels for Tissue Engineering: Crosslinking polymer chains to form three-dimensional networks that can absorb large amounts of water and mimic the extracellular matrix.
-
Creating Surfaces for Metal Ion Chelation: Designing materials for applications such as heavy metal removal from aqueous solutions or controlling ion concentrations in biological environments.[5][6][7][8]
Applications in Research and Drug Development
The unique properties of EDTAD-modified polymers make them attractive for a variety of applications in research and drug development.
Enhanced Cell Adhesion and Proliferation
The introduction of carboxylic acid groups can alter the surface energy and charge, which in turn influences protein adsorption and subsequent cell behavior. Surfaces with controlled hydrophilicity are known to promote cell adhesion and proliferation, which is critical for the development of tissue engineering scaffolds and implantable medical devices.[1]
Targeted Drug Delivery
The carboxylic acid groups on the surface of EDTAD-modified polymers can be used to conjugate targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery. Furthermore, the altered surface properties can influence the encapsulation efficiency and release kinetics of therapeutic agents.[3]
Hydrogel Scaffolds for Regenerative Medicine
EDTAD can act as a crosslinking agent to form hydrogels from polymers containing hydroxyl or amine groups, such as cellulose acetate and chitosan.[9][10] These hydrogels can be designed to have specific swelling ratios, mechanical properties, and degradation rates, making them suitable for encapsulating cells or delivering growth factors in tissue engineering applications.
Metal Ion Sequestration and Delivery
The strong metal-chelating ability of the grafted EDTA moieties can be exploited in various ways. In drug delivery, it can be used to develop systems for the controlled release of therapeutic metal ions. In other biomedical applications, it can be used to create surfaces that resist calcification or to remove toxic heavy metal ions.[5][8]
Quantitative Data on Surface Properties
The following tables summarize key quantitative data related to the surface modification of polymers with EDTAD and the properties of the resulting materials.
| Polymer | Modifying Agent | Molar Ratio (EDTAD/functional group) | EDTA Functionality (mmol/g) | Reference |
| Polyacrylonitrile (PAN) | EDTAD | - | 3.2 | [11] |
| Cellulose Acetate | EDTAD | 1:1, 1:2, 0.1:1 (EDTAD/OH) | - | [9] |
| Chitosan | EDTAD | - | - | [5] |
Table 1: Reaction Conditions and Functionalization Efficiency
| Polymer | Modification | Contact Angle (°) | Surface Energy (mN/m) | Reference |
| Polypropylene (PP) | Untreated | >90 | - | [12] |
| Polycarbonate (PC) | Untreated | ~80 | - | [12] |
| Polyoxymethylene (POM) | Untreated | 102 | - | [12] |
| PC | Fluorine Plasma | Increased | More hydrophobic | [12] |
| POM | Fluorine Plasma | 156 | More hydrophobic | [12] |
| PEEK | Untreated | Highly hydrophobic | - | [13] |
| PEEK | Plasma Treated | Low (initially) | Low protein adsorption | [13] |
Table 2: Surface Wettability and Energy of Modified Polymers (General Examples)
| Polymer | Modification | Protein | Adsorption Behavior | Reference |
| PEEK | Untreated | Bovine Serum Albumin (BSA) | High | [13] |
| PEEK | Plasma Treated | Bovine Serum Albumin (BSA) | Low (initially) | [13] |
| Various Polymers | Hydrophobic surfaces | General proteins | Increased adsorption | [13][14] |
| Various Polymers | Hydrophilic surfaces | General proteins | Decreased adsorption | [13] |
Table 3: Protein Adsorption on Modified Polymer Surfaces
Experimental Protocols
This section provides detailed protocols for the surface modification of polymers with EDTAD and for the characterization of the modified surfaces.
Protocol for Surface Modification of a Polymer Film (General Procedure)
This protocol describes a general method for the surface modification of a polymer film containing hydroxyl or amine groups.
Materials:
-
Polymer film (e.g., cellulose acetate, chitosan-coated substrate)
-
This compound (EDTAD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol
-
Deionized water
-
Glass reaction vessel with a stirrer
-
Nitrogen or Argon gas supply
-
Vacuum oven
Procedure:
-
Preparation of the Polymer Film:
-
Clean the polymer film by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the film in a vacuum oven at 50°C overnight.
-
-
Reaction Setup:
-
Place the dried polymer film in the glass reaction vessel.
-
Add anhydrous DMF to the vessel to completely immerse the film.
-
Purge the reaction vessel with nitrogen or argon gas for 15 minutes to create an inert atmosphere.
-
-
Reagent Addition:
-
Dissolve EDTAD in anhydrous DMF in a separate flask. The molar ratio of EDTAD to the estimated surface functional groups should be optimized, but a starting point of 10:1 is recommended.
-
Add the EDTAD solution to the reaction vessel containing the polymer film.
-
Add triethylamine (as a catalyst) to the reaction mixture. The molar ratio of TEA to EDTAD can be in the range of 1:1 to 2:1.
-
-
Reaction:
-
Stir the reaction mixture at a desired temperature (e.g., 60-80°C) for a specific duration (e.g., 4-24 hours). The optimal reaction time and temperature will depend on the polymer and should be determined experimentally.
-
-
Washing:
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the polymer film and wash it sequentially with DMF, methanol, and deionized water to remove unreacted reagents and byproducts. Each washing step should be performed for at least 30 minutes with agitation.
-
-
Drying:
-
Dry the modified polymer film under a stream of nitrogen and then in a vacuum oven at 50°C overnight.
-
-
Characterization:
-
Characterize the modified surface using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, and Atomic Force Microscopy (AFM).
-
Protocol for the Preparation of an EDTAD-Crosslinked Chitosan Hydrogel
This protocol is adapted from the synthesis of a trifunctional chitosan-EDTA-β-cyclodextrin polymer, focusing on the crosslinking aspect with EDTAD.[5]
Materials:
-
Chitosan
-
This compound (EDTA dianhydride)
-
Acetic acid solution (1% v/v)
-
Methanol
-
Ethanol
-
Magnetic stirrer and heating plate
-
Filtration apparatus
Procedure:
-
Dissolution of Chitosan:
-
Dissolve a specific amount of chitosan (e.g., 1.0 g) in an acetic acid solution (e.g., 20 mL of 10% v/v).
-
Dilute the solution with methanol (e.g., five times the volume of the acetic acid solution).
-
-
Preparation of EDTAD Suspension:
-
Disperse a specific amount of EDTA dianhydride (e.g., 6.0 g) in methanol (e.g., 10 mL) in a separate beaker.
-
-
Crosslinking Reaction:
-
Add the EDTA dianhydride suspension dropwise into the chitosan solution while stirring continuously at room temperature.
-
Continue stirring the mixture at room temperature for 24 hours. A gel-like precipitate will form.
-
-
Purification of the Hydrogel:
-
Filter the resulting gel.
-
Resuspend the gel in ethanol and stir at room temperature for 8 hours to remove unreacted reagents.
-
Filter the hydrogel again and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
-
Drying:
-
Dry the purified hydrogel in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol for Contact Angle Measurement
This protocol outlines the procedure for measuring the static contact angle of a liquid on a modified polymer surface to assess its wettability.
Materials:
-
Modified polymer film
-
Goniometer or contact angle measurement system
-
High-purity water (or other test liquids)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Ensure the modified polymer film is clean and dry.
-
Place the film on the sample stage of the goniometer.
-
-
Measurement:
-
Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of the test liquid onto the surface of the polymer film.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
-
Analysis:
-
Use the software associated with the goniometer to measure the angle between the solid surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface (at least five) to ensure reproducibility and obtain an average contact angle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the surface modification of polymers with EDTAD.
Logical Relationship of Surface Properties and Biological Response
Caption: Logical flow from surface modification to biological response.
Hypothetical Signaling Pathway Influenced by Carboxylated Surfaces
While specific signaling pathways for EDTAD-modified surfaces are not extensively documented, surfaces rich in carboxyl groups are known to influence cell behavior. One plausible mechanism is through the modulation of integrin-mediated signaling, which is crucial for cell adhesion and proliferation.
Caption: A potential integrin-mediated signaling pathway affected by EDTAD-modified surfaces.
References
- 1. Surface modifications and cell-materials interactions with anodized Ti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface-induced changes in protein adsorption and implications for cellular phenotypic responses to surface interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of trifunctional chitosan-EDTA-β-cyclodextrin polymer for simultaneous removal of metals and organic micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of EDTAD-modified magnetic-Fe3O4 chitosan composite: application of comparative adsorption of dye wastewater with magnetic chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. repositorio.ufop.br [repositorio.ufop.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Polyamides from Ethylenediaminetetraacetic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyamides derived from ethylenediaminetetraacetic dianhydride (EDTA-dianhydride). These polymers, often synthesized as poly(amic acid) precursors, are of significant interest for biomedical applications, including drug delivery systems and biomaterials, owing to their biocompatibility and chelating properties.
Introduction
Polyamides synthesized from EDTA-dianhydride are a versatile class of polymers. The presence of the EDTA moiety in the polymer backbone imparts unique characteristics, such as the ability to chelate metal ions and potential for biodegradability. The synthesis typically proceeds through a two-step polycondensation reaction. First, a poly(amic acid) is formed by the reaction of EDTA-dianhydride with a suitable diamine in a polar aprotic solvent. This intermediate is often soluble and can be processed into films or other forms. Subsequent thermal or chemical imidization can convert the poly(amic acid) into a more thermally stable polyimide, though for many biomedical applications, the poly(amic acid) itself is utilized.[1]
The properties of the resulting polymer, such as molecular weight, solubility, and thermal stability, can be tailored by carefully selecting the diamine comonomer and controlling the reaction conditions.[2][3] This document outlines the synthesis procedures, characterization techniques, and relevant biological evaluation protocols for these promising polymers.
Data Presentation: Polymer Properties
The following tables summarize the typical molecular weight and thermal properties of poly(amic acid)s synthesized from EDTA-dianhydride and various diamines under different conditions.
Table 1: Molecular Weight of Poly(amic acid)s Synthesized from EDTA-Dianhydride
| Diamine Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Citation(s) |
| 1,4-Diaminobutane (DAB) | DMF | 25 | 4,000 - 6,000 | - | 1.2 - 2.2 | [1][4] |
| 1,4-Diaminobutane (DAB) | DMAc | 25 | 4,000 - 6,000 | - | 1.2 - 2.2 | [4] |
| 1,4-Diaminobutane (DAB) | NMP | 25 | 4,000 - 6,000 | - | 1.2 - 2.2 | [4] |
| 1,4-Diaminobutane (DAB) | DMSO | 25 | 4,000 - 6,000 | - | 1.2 - 2.2 | [4] |
| Ethylenediamine (EDA) | - | - | - | 9,600 | 1.65 | [5] |
| Tris(2-aminoethyl)amine | Anisole/DMSO | - | 11,300 | - | 3.06 | [5] |
Mn = Number Average Molecular Weight, Mw = Weight Average Molecular Weight, PDI = Polydispersity Index
Table 2: Thermal Properties of Polymers Derived from EDTA-Dianhydride
| Polymer | Td10 (°C) | Char Yield at 600°C (%) | Tg (°C) | Citation(s) |
| Poly(amic acid) from 4,4'-oxydianiline | 219 | - | 207 (cyclization) | [6] |
| Polyimide from 4,4'-oxydianiline | 355 | ~74 | - | [6] |
| Poly(amic acid) from p-phenylenediamine | 190 | - | 188 (cyclization) | [6] |
| Polyamide from Acenaphtohydrazinomercaptotriazole | 180-230 | 16-60 | <100 | [7][8] |
Td10 = Temperature at 10% weight loss, Tg = Glass Transition Temperature
Experimental Protocols
Synthesis of EDTA-Dianhydride
A common precursor for the polymerization is EDTA-dianhydride, which can be synthesized from EDTA.
Protocol:
-
Suspend ethylenediaminetetraacetic acid (EDTA) in a mixture of pyridine and acetic anhydride.
-
Heat the mixture under reflux with constant stirring.
-
After cooling, the resulting solid is filtered, washed thoroughly with acetic anhydride and then dry diethyl ether.
-
Dry the white-cream powder of EDTA-dianhydride under vacuum.
Synthesis of Poly(amic acid) via Solution Polymerization
This protocol describes a general method for the synthesis of poly(amic acid) from EDTA-dianhydride and a diamine.
Materials:
-
This compound (EDTA-dianhydride)
-
Diamine (e.g., 1,4-diaminobutane, ethylenediamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO))
-
Nitrogen gas supply
-
Three-necked round-bottom flask, magnetic stirrer, condenser, and heating mantle/water bath.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve a 1 molar equivalent of the diamine in the chosen anhydrous aprotic solvent.[1]
-
Maintain the temperature of the solution between 20-37°C.[1]
-
In a separate flask, dissolve a 1 molar equivalent of EDTA-dianhydride in the same anhydrous aprotic solvent.
-
Slowly add the EDTA-dianhydride solution to the stirring diamine solution under a nitrogen atmosphere.[1]
-
Allow the reaction to proceed for 24 hours or until a significant increase in viscosity is observed.[1]
-
To isolate the polymer, precipitate the viscous solution by pouring it into a large excess of a non-solvent such as acetone or water.[6]
-
Filter the precipitated poly(amic acid) and wash it with the non-solvent.
-
Dry the polymer under vacuum at 50-60°C overnight.[6]
-
Store the synthesized poly(amic acid) solution at 4°C for further use.[1]
Characterization of Polyamides
Protocol:
-
Prepare a sample by either casting a thin film of the polymer solution onto a KBr pellet and evaporating the solvent, or by mixing the dried polymer with KBr powder and pressing it into a pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
Protocol:
-
Dissolve the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Record ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the polymer structure by identifying the characteristic chemical shifts of the protons and carbons in the repeating unit.
Protocol:
-
Dissolve the polymer in the GPC mobile phase (e.g., 0.1 M phosphate buffer or DMF with additives like LiBr).[4][7]
-
Filter the solution through a 0.2-0.45 µm PTFE membrane before injection.[7]
-
Calibrate the GPC system with appropriate standards (e.g., polyethylene glycol/polyethylene oxide).[4]
-
Inject the sample and analyze the chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]
Protocol:
-
For Thermogravimetric Analysis (TGA), place a small amount of the dried polymer (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).[6]
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
For Differential Scanning Calorimetry (DSC), place a small amount of the dried polymer in a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and any cyclization temperatures for poly(amic acid)s.[6]
Biocompatibility Assessment
Protocol:
-
Prepare polymer films by casting the poly(amic acid) solution into 96-well tissue culture plates and allowing the solvent to evaporate under sterile conditions.
-
Seed cells (e.g., endothelial cells, fibroblasts) onto the polymer films and control wells (uncoated tissue culture plastic) at a specific density (e.g., 5 x 10³ cells/cm²).[11]
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12]
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][13]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Calculate cell viability as a percentage relative to the control cells.
Protocol:
-
Prepare polymer films on sterile glass coverslips or in tissue culture plates.
-
Seed cells onto the polymer films and control surfaces at a defined density (e.g., 7 x 10³ cells/cm²).[11]
-
For adhesion, incubate for a short period (e.g., 6 hours). For proliferation, incubate for longer periods (e.g., 1, 3, 7 days), changing the culture medium every 48 hours.[11]
-
At each time point, wash the cells with phosphate-buffered saline (PBS).
-
Fix and stain the cells to visualize their morphology and quantify their number. For example, use DAPI to stain the nuclei and phalloidin to stain the actin cytoskeleton.[14]
-
Image the cells using fluorescence microscopy and count the number of adherent cells or analyze the cell-covered area to assess proliferation.
Visualizations
Synthesis of Poly(amic acid)
Caption: Reaction scheme for the synthesis of poly(amic acid).
Experimental Workflow
Caption: Overall experimental workflow for polyamide synthesis and evaluation.
Cellular Uptake of Polymer Nanoparticles
Caption: Cellular uptake pathway of drug-loaded polymer nanoparticles.
References
- 1. commons.und.edu [commons.und.edu]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface chemistry and polymer film thickness effects on endothelial cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Application of EDTA Dianhydride-Based Adsorbents for Heavy Metal Removal
Introduction
Heavy metal contamination in aqueous environments is a significant global concern due to the toxicity, non-biodegradability, and bioaccumulation of these pollutants.[1][2] Among various remediation technologies, adsorption is considered a highly effective and simple method for heavy metal removal.[2][3] Ethylenediaminetetraacetic acid (EDTA) is a potent chelating agent with two amino groups and four carboxyl groups that can form stable complexes with a wide range of metal ions.[4][5] However, the water-soluble nature of most metal-EDTA complexes poses a challenge for their removal from wastewater.[4][5] To overcome this, EDTA can be grafted onto insoluble supports to create efficient and recoverable adsorbents.[4]
This document provides detailed protocols for the synthesis of EDTA dianhydride (EDTAD), the preparation of EDTAD-functionalized adsorbents, and their application in the removal of heavy metals from aqueous solutions. EDTA dianhydride is a key intermediate for grafting EDTA onto various substrates containing hydroxyl or amine groups.[4][6]
Experimental Protocols
Protocol 1: Synthesis of Ethylenediaminetetraacetic Dianhydride (EDTAD)
This protocol describes the synthesis of EDTAD from ethylenediaminetetraacetic acid (EDTA).[7]
Materials and Equipment:
-
Ethylenediaminetetraacetic acid (EDTA), anhydrous
-
Anhydrous pyridine
-
Acetic anhydride
-
Diethyl ether
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven or desiccator
Procedure:
-
Suspend 36 g (0.12 mol) of anhydrous EDTA in 60 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.[7]
-
Add 50 mL of acetic anhydride to the suspension.[7]
-
Heat the mixture to 65 °C and stir for 24 hours.[7]
-
After the reaction is complete, cool the mixture and filter the crude product.
-
Wash the solid product thoroughly with an excess amount of acetic anhydride, followed by diethyl ether, to remove unreacted reagents and byproducts.[7]
-
Dry the resulting white solid (EDTAD) under vacuum and store it in a desiccator until further use.[7]
Safety Precautions: Pyridine and acetic anhydride are corrosive and have strong odors. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Caption: Workflow for the synthesis of EDTA dianhydride (EDTAD).
Protocol 2: Preparation of EDTAD-Functionalized Adsorbents
This protocol provides a general method for modifying a substrate (e.g., agricultural waste, biopolymers) with EDTAD. The example provided is for the modification of coconut frond powder.[8]
Materials and Equipment:
-
Dried substrate powder (e.g., coconut frond powder)
-
EDTA dianhydride (EDTAD)
-
N,N-dimethylacetamide (DMAc)
-
0.10 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature control
-
Stirrer
-
Filtration apparatus
Procedure:
-
Add 5.0 g of the dried substrate powder to a three-neck round-bottom flask.[8]
-
Prepare a mixture of 0.50 g of EDTAD in 400 mL of N,N-dimethylacetamide (DMAc).[8]
-
Add the EDTAD/DMAc mixture to the flask containing the substrate powder.
-
Equip the flask with a condenser and stirrer.
-
Heat the mixture to 70°C (343 K) and reflux for 24 hours with continuous stirring.[8]
-
After cooling, filter the mixture to separate the modified adsorbent.
-
Wash the adsorbent thoroughly with 0.10 M NaOH, followed by DMAc.[8]
-
Finally, rinse the adsorbent with a large volume of deionized water until the pH of the filtrate is neutral and constant.[8]
-
Dry the modified adsorbent in an oven and store for further use.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neptjournal.com [neptjournal.com]
step-by-step guide for EDTA dianhydride grafting onto nanoparticles
Application Notes: EDTA Dianhydride Grafting onto Nanoparticles
These application notes provide a comprehensive overview of the process of grafting ethylenediaminetetraacetic dianhydride (EDTA dianhydride) onto nanoparticles, a key surface modification technique used to impart chelating properties to nanomaterials. This functionalization is particularly relevant for researchers in drug delivery, materials science, and environmental remediation.
Introduction
EDTA is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions. Grafting EDTA onto the surface of nanoparticles combines the unique physicochemical properties of the nanomaterial with the metal-binding capabilities of EDTA. This modification can enhance the nanoparticle's utility in various applications, such as targeted drug delivery, where EDTA can sequester metal ions that contribute to disease pathology, or in environmental applications for the removal of heavy metal contaminants from water.[1][2] The reaction between EDTA dianhydride and amine-functionalized nanoparticles provides a stable amide linkage, ensuring the robust attachment of the EDTA moiety.
Principle of the Method
The grafting process typically involves a two-step approach. First, the nanoparticle surface is functionalized with primary amine groups. For silica-based or silica-coated nanoparticles, this is commonly achieved using silane coupling agents like (3-aminopropyl)triethoxysilane (APTES). Subsequently, the amine-functionalized nanoparticles are reacted with EDTA dianhydride. The anhydride rings of the EDTA dianhydride readily react with the primary amines on the nanoparticle surface to form a stable amide bond, resulting in covalently attached EDTA molecules.
Key Characterization Techniques
To confirm the successful grafting of EDTA dianhydride and to characterize the resulting nanoparticles, a suite of analytical techniques is employed:
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the nanoparticle surface before and after each modification step. The appearance of new peaks corresponding to amide bonds and the characteristic vibrations of EDTA confirms successful grafting.
-
Thermogravimetric Analysis (TGA): TGA is a quantitative method used to determine the amount of organic material (in this case, EDTA) grafted onto the inorganic nanoparticle core.[3][4][5][6] By measuring the weight loss as a function of temperature, the grafting density can be calculated.
-
Zeta Potential Analysis: The surface charge of the nanoparticles changes with each functionalization step. Amine functionalization typically results in a positive zeta potential at neutral pH, while the subsequent grafting of EDTA, with its multiple carboxylic acid groups, leads to a significant decrease or even a reversal to a negative zeta potential.[7][8][9][10]
-
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): These techniques are used to determine the size, morphology, and dispersity of the nanoparticles. An increase in the hydrodynamic diameter after grafting is expected.[11][12]
Experimental Protocols
Protocol 1: Synthesis of EDTA Dianhydride
This protocol describes the synthesis of EDTA dianhydride from EDTA disodium salt, a necessary precursor for the grafting reaction.
Materials:
-
Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Pyridine
-
Ethanol (99%)
-
Diethyl ether
-
Distilled water
Procedure:
-
Precipitation of EDTA: Dissolve 25 g of EDTA disodium salt in 250 mL of distilled water to obtain a clear solution. Add HCl dropwise while stirring until the precipitation of EDTA is complete.
-
Washing and Drying: Filter the precipitate under vacuum and wash it sequentially with 99% ethanol and 99% diethyl ether. Dry the solid in an oven at 70°C and then cool it in a desiccator.
-
Anhydride Formation: Suspend 18 g of the dried EDTA in a mixture of 50 mL of pyridine and 25 mL of acetic anhydride. Reflux the mixture with stirring for 5 hours.
-
Isolation of Product: After the reaction, cool the mixture and filter the solid product. Wash the product thoroughly with anhydrous diethyl ether and dry it under vacuum.
Protocol 2: Amine Functionalization of Silica-Coated Magnetic Nanoparticles
This protocol details the preparation of amine-functionalized silica-coated magnetic nanoparticles, which will serve as the substrate for EDTA dianhydride grafting.
Materials:
-
Silica-coated magnetic nanoparticles
-
Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
Procedure:
-
Dispersion of Nanoparticles: Disperse 1 g of silica-coated magnetic nanoparticles in 50 mL of toluene by ultrasonication.
-
Addition of APTES: To the nanoparticle dispersion, add 1 mL of APTES.
-
Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Washing: After the reaction, cool the mixture to room temperature. Collect the nanoparticles using a magnet and discard the supernatant. Wash the nanoparticles three times with toluene and then three times with ethanol to remove any unreacted APTES.
-
Drying: Dry the amine-functionalized nanoparticles in a vacuum oven at 60°C.
Protocol 3: Grafting of EDTA Dianhydride onto Amine-Functionalized Nanoparticles
This protocol describes the final step of covalently attaching EDTA dianhydride to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Anhydrous N,N-Dimethylformamide (DMF)
-
EDTA dianhydride
-
Triethylamine (optional, as a base)
-
Methanol
-
Deionized water
Procedure:
-
Dispersion of Nanoparticles: Disperse 100 mg of amine-functionalized nanoparticles in 20 mL of anhydrous DMF by ultrasonication.
-
Reaction Mixture: In a separate flask, dissolve 200 mg of EDTA dianhydride in 10 mL of anhydrous DMF. A small amount of triethylamine can be added to facilitate the reaction.
-
Grafting Reaction: Add the EDTA dianhydride solution to the nanoparticle dispersion. Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Washing: Collect the EDTA-grafted nanoparticles using a magnet and discard the supernatant. Wash the nanoparticles sequentially with DMF, methanol, and deionized water (three times each) to remove unreacted reagents.
-
Drying: Dry the final EDTA-functionalized nanoparticles in a vacuum oven at 60°C.
Data Presentation
Table 1: Quantitative Analysis of EDTA-Grafted Nanoparticles
This table summarizes typical quantitative data obtained from the characterization of nanoparticles at different stages of functionalization.
| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles | EDTA-Grafted Nanoparticles | Reference |
| Grafting Density (μmol/m²) | N/A | N/A | 0.07 - 0.37 | [13] |
| Hydrodynamic Diameter (nm) | ~100 | ~110 | ~120-130 | [14] |
| Zeta Potential (mV) at pH 7 | -25 to -35 | +20 to +30 | -30 to -40 | [8][15] |
| Weight Loss by TGA (%) | < 5% | 5-10% | 15-25% | [3][4] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of EDTA-grafted nanoparticles.
Caption: Step-by-step workflow for the synthesis and functionalization of nanoparticles with EDTA dianhydride.
Characterization Logic
This diagram illustrates the logical relationship between the characterization techniques and the evidence for successful EDTA grafting.
Caption: Logical diagram showing how different characterization techniques provide evidence for successful EDTA grafting.
Cellular Uptake Pathways for Drug Delivery Applications
For applications in drug delivery, understanding the cellular uptake mechanism of the EDTA-functionalized nanoparticles is crucial. The following diagram illustrates the common endocytic pathways.
Caption: Generalized signaling pathway for the cellular uptake and drug release from EDTA-grafted nanoparticles.[16][17][18][19]
References
- 1. Evaluation of the Synergistic Effect of EDTA-Functionalized Chitosan Nanoparticles on Imipenem Delivery in Pseudomonas aeruginosa Carbapenem-Resistant Strain AG1 [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the grafting density of nanoparticles in solution by analytical ultracentrifugation and total organic carbon analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Particle size in fat graft retention: A review on the impact of harvesting technique in lipofilling surgical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EDTA-Na3 functionalized Fe3O4 nanoparticles: grafting density control for MRSA eradication - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. EDTA capped iron oxide nanoparticles magnetic micelles: drug delivery vehicle for treatment of chronic myeloid leukemia and T1–T2 dual contrast agent for magnetic resonance imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Uptake of Silica and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for Polymer Synthesis Utilizing EDTA Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic dianhydride (EDTAD) is a versatile bifunctional monomer employed in the synthesis of a variety of polymers. Its two anhydride groups readily react with nucleophiles such as amines and hydroxyls, making it an excellent candidate for creating functional polymers, crosslinking existing polymer chains, and synthesizing novel polyesters and polyamides.[1][2] This document provides detailed experimental protocols for several common polymer synthesis and modification procedures involving EDTAD, including the functionalization of polyacrylonitrile, the synthesis of polyamic acids, and the modification of natural polymers. Quantitative data from representative experiments are summarized, and a generalized experimental workflow is visualized.
Synthesis of EDTA-Functionalized Polyacrylonitrile
This protocol details the direct reaction of EDTA dianhydride with amine-functionalized polyacrylonitrile (PAN) to introduce chelating groups onto the polymer backbone.[3][4][5]
Experimental Protocol
1.1. Materials:
-
Amine-functionalized Polyacrylonitrile (PAN-EDA or PAN-MEA)
-
This compound (A-EDTA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
1.2. Procedure:
-
In a 100-mL round-bottom flask equipped with a magnetic stirrer and a condenser, disperse a defined amount of PAN-EDA or PAN-MEA in a clear solution of A-EDTA in DMF.[3]
-
Continuously stir the reaction mixture at 70-80°C in a heating bath under an argon atmosphere for 24 hours.[3]
-
Cool the reaction mixture to room temperature.[3]
-
Precipitate the polymer by adding the reaction mixture to 500 mL of water.[3]
-
Filter the precipitate and wash it thoroughly with water and then with methanol.[3]
-
Dry the final product in a vacuum oven at 60°C.[3]
Quantitative Data
Table 1: Experimental Conditions for the Synthesis of EDTA-Containing Polyacrylonitriles. [3]
| Polymer Sample | PAN-EDA or PAN-MEA (g) | A-EDTA (g) | DMF (mL) | Yield (g) | EDTA Functionality (mmol/g) |
| PAN-EDA-EDTA | 1.0 | 2.0 | 20 | 2.15 | 3.2 |
| PAN-MEA-EDTA | 1.0 | 2.0 | 20 | 2.35 | 2.4 |
Reaction Conditions: 70-80°C, 24 hours, under Argon atmosphere.[3]
Synthesis of Polyamic Acids via Polyaddition
This protocol describes the synthesis of polyamic acids through the polyaddition reaction of EDTA dianhydride with bifunctional amines in a polar aprotic solvent.[6]
Experimental Protocol
2.1. Materials:
-
Ethylenediaminetetraacetic acid anhydride (EDTAA)
-
Bifunctional diamine (e.g., 1,4-diaminobutane)
-
1,3-dimethyl-2-imidazolidinone (DMI)
-
Acetone
-
N,N-Dimethylformamide (DMF)
2.2. Procedure:
-
In a 50 mL flask, dissolve EDTAA (1.00 mmol) in 5 mL of DMI at room temperature.[6]
-
Add the bifunctional diamine (1.00 mmol) to the solution at the same temperature.[6]
-
Stir the reaction mixture at 100°C for 12 hours.[6]
-
After cooling, dissolve the resulting suspension in 2 mL of DMF.[6]
-
Purify the polyamic acid by reprecipitation into a large excess of acetone.[6]
-
Dry the polymer under vacuum at 50°C overnight.[6]
Modification of Natural Polymers: Cellulose Acetate Hydrogel
This protocol outlines the use of EDTAD as a crosslinking agent to form a hydrogel from cellulose acetate.[7]
Experimental Protocol
3.1. Materials:
-
Cellulose Acetate (CA)
-
This compound (EDTAD)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (catalyst)
3.2. Procedure:
-
Dissolve cellulose acetate in DMF in a reaction vessel to form a homogeneous solution.
-
Add EDTAD as a crosslinker to the cellulose acetate solution.
-
Add triethylamine to catalyze the esterification reaction.[7]
-
Observe the reaction mixture, which will become increasingly viscous and gradually change from a solution to a gel, typically within 10-20 minutes.[7]
Experimental Workflow Diagram
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | 23911-25-3 [chemicalbook.com]
- 3. sid.ir [sid.ir]
- 4. [PDF] SYNTHESIS AND CHARACTERIZATION OF EDTA FUNCTIONALIZED POLYACRYLONITRILES AND THEIR METAL COMPLEXES | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Quantifying EDTA Dianhydride Incorporation: A Detailed Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and data presentation guidelines for the analytical techniques used to quantify the incorporation of ethylenediaminetetraacetic dianhydride (EDTA dianhydride) onto proteins, with a particular focus on antibodies. Accurate determination of the degree of conjugation is critical for the development of novel bioconjugates, including antibody-drug conjugates (ADCs), where chelating agents like EDTA are introduced to bind radiometals for therapy or imaging.
Introduction
EDTA dianhydride is a versatile bifunctional chelating agent used to modify proteins by reacting with primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This modification introduces a potent metal-chelating moiety onto the protein backbone. Quantifying the extent of this incorporation, often referred to as the degree of substitution (DoS) or drug-to-antibody ratio (DAR) in the context of ADCs, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the resulting bioconjugate. This document outlines three common analytical methods for this purpose: a colorimetric assay for indirect quantification, mass spectrometry for direct mass determination, and high-performance liquid chromatography for separation and analysis.
Core Analytical Techniques
A multi-faceted approach is recommended to accurately quantify EDTA dianhydride incorporation. This typically involves an indirect method to assess the consumption of reactive groups, a direct method to measure the mass increase of the conjugate, and a separation-based method to analyze the heterogeneity of the product.
Indirect Quantification: TNBSA Colorimetric Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a rapid and sensitive method for determining the number of free primary amino groups in a protein sample.[1][2][3] By comparing the number of free amines before and after conjugation with EDTA dianhydride, the degree of substitution can be indirectly calculated. The reaction involves the formation of a highly chromogenic trinitrophenyl (TNP) derivative when TNBSA reacts with primary amines, which can be quantified spectrophotometrically at 335 nm.[2]
Experimental Protocol: TNBSA Assay
Materials:
-
TNBSA Reagent (5% w/v in a suitable solvent)
-
Quenching Solution: 10% SDS and 1 N HCl[4]
-
Unconjugated Antibody (Control)
-
EDTA-conjugated Antibody (Sample)
-
Amine-containing standard (e.g., glycine) for standard curve generation[4]
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the amine-containing standard (e.g., glycine) in the Reaction Buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes or a microplate, add 0.5 mL of each sample (unconjugated and conjugated antibody) and standard solution.
-
Prepare a blank containing 0.5 mL of Reaction Buffer only.
-
Freshly prepare a 0.01% (w/v) TNBSA solution by diluting the 5% stock solution 500-fold in Reaction Buffer.[3]
-
Add 0.25 mL of the 0.01% TNBSA solution to each tube/well. Mix well.[2]
-
-
Incubation:
-
Reaction Termination:
-
Measurement:
-
Measure the absorbance of each sample, standard, and blank at 335 nm.[2]
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known amine concentrations.
-
Determine the concentration of free amines in the unconjugated and conjugated antibody samples using the standard curve.
-
Calculate the Degree of Substitution (DoS) using the following formula:
DoS = (Moles of free amines in unconjugated antibody - Moles of free amines in conjugated antibody) / Moles of antibody
-
Data Presentation:
| Sample | Absorbance at 335 nm (Mean ± SD) | Calculated Free Amine Concentration (µM) | Degree of Substitution (DoS) |
| Unconjugated Antibody | 1.25 ± 0.05 | 50.0 | N/A |
| EDTA-conjugated Antibody | 0.62 ± 0.03 | 24.8 | 5.04 |
| Blank | 0.05 ± 0.01 | 0.0 | N/A |
Note: The above data is illustrative. Actual values will depend on experimental conditions.
Direct Quantification: Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the direct determination of the molecular weight of intact proteins and their conjugates.[5][6] The mass difference between the unconjugated and EDTA-conjugated antibody directly corresponds to the mass of the incorporated EDTA moieties, allowing for a precise calculation of the average DoS.[5]
Experimental Protocol: MALDI-TOF MS Analysis
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid)[6]
-
Unconjugated Antibody (Control)
-
EDTA-conjugated Antibody (Sample)
Procedure:
-
Sample Preparation:
-
Desalt the unconjugated and EDTA-conjugated antibody samples using a suitable method (e.g., zip-tipping or dialysis) to remove interfering salts and buffers.
-
-
Sample Spotting:
-
Mix the desalted antibody samples with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).[6]
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).
-
-
Data Acquisition:
-
Acquire mass spectra for both the unconjugated and conjugated antibody samples in the appropriate mass range (typically 10,000 - 200,000 m/z for intact antibodies).
-
-
Data Analysis:
-
Determine the average molecular weight of the main peaks for both the unconjugated (MWunconjugated) and conjugated (MWconjugated) antibody.
-
Calculate the average Degree of Substitution (DoS) using the following formula:
DoS = (MWconjugated - MWunconjugated) / MWEDTA dianhydride
(Note: The molecular weight of EDTA dianhydride is 256.21 g/mol )
-
Data Presentation:
| Sample | Average Molecular Weight (Da) | Mass Shift (Da) | Average Degree of Substitution (DoS) |
| Unconjugated Antibody | 148,000 | N/A | N/A |
| EDTA-conjugated Antibody | 149,281 | 1,281 | 5.0 |
Note: The above data is illustrative. Actual values will depend on experimental conditions.
Separation and Characterization: High-Performance Liquid Chromatography (HPLC)
Reversed-phase or ion-exchange HPLC can be used to separate the different species within the EDTA-conjugated antibody sample, providing information on the heterogeneity of the conjugation reaction.[7][8] Quantification can be achieved by complexing the EDTA moieties with a metal ion (e.g., Fe³⁺ or Cu²⁺) to form a UV-active complex, allowing for detection and quantification using a UV-Vis detector.[9][10][11]
Experimental Protocol: RP-HPLC with UV Detection
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase column (e.g., C4 or C8 suitable for proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[4]
-
Metal salt solution (e.g., Ferric Chloride) for post-column or pre-column derivatization[11]
-
Unconjugated Antibody (Control)
-
EDTA-conjugated Antibody (Sample)
Procedure:
-
Sample Preparation:
-
Dilute the unconjugated and EDTA-conjugated antibody samples in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Separation:
-
Inject the samples onto the HPLC system.
-
Elute the samples using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes). The exact gradient should be optimized for the specific antibody.[4]
-
-
Detection and Quantification:
-
For quantification, a pre-column or post-column reaction with a metal salt solution can be employed to form a detectable metal-EDTA complex. Set the UV detector to the absorption maximum of the complex (e.g., ~260 nm for the Fe³⁺-EDTA complex).[11]
-
The area under the peaks corresponding to the different conjugated species can be used to determine the relative abundance of each species and the average DoS.
-
Data Presentation:
| Peak | Retention Time (min) | Peak Area (%) | Corresponding DoS |
| 1 | 15.2 | 10 | 3 |
| 2 | 15.8 | 40 | 4 |
| 3 | 16.5 | 35 | 5 |
| 4 | 17.1 | 15 | 6 |
Note: The above data is illustrative. The retention times and peak distributions will vary depending on the antibody and conjugation conditions.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams illustrate the logical flow of the conjugation and analysis process.
Caption: Experimental workflow for EDTA dianhydride conjugation and analysis.
Caption: Relationship between analytical techniques and the final quantitative output.
Conclusion
The accurate quantification of EDTA dianhydride incorporation is essential for the development of robust and reproducible protein bioconjugates. The combination of an indirect method like the TNBSA assay, a direct mass measurement by MALDI-TOF MS, and a separation technique such as HPLC provides a comprehensive characterization of the degree of substitution and the heterogeneity of the conjugated product. The detailed protocols and data presentation formats provided in this application note serve as a guide for researchers in the field of drug development and bioconjugation.
References
- 1. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 8. rjpdft.com [rjpdft.com]
- 9. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 10. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Covalent Enzyme Immobilization using Ethylenediaminetetraacetic Dianhydride (EDTAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and simplified product purification. Covalent immobilization, in particular, provides a robust method for attaching enzymes to solid supports, minimizing leaching and improving operational stability.[1][2] This document provides detailed application notes and protocols for the covalent immobilization of enzymes using ethylenediaminetetraacetic dianhydride (EDTAD) as a cross-linking agent. EDTAD, with its two reactive anhydride groups, serves as an effective linker, forming stable amide or ester bonds with amine or hydroxyl groups present on both the support material and the enzyme surface.[3]
Principle of EDTAD-Mediated Immobilization
The immobilization process using EDTAD is a two-step covalent coupling method. First, the support material, typically functionalized with primary amine or hydroxyl groups, is activated with EDTAD. One of the anhydride groups of EDTAD reacts with the functional group on the support, opening the anhydride ring and forming a stable amide or ester linkage, leaving the second anhydride group available for reaction. In the second step, the enzyme is introduced, and its surface amine groups (primarily from lysine residues) or hydroxyl groups (from serine, threonine, or tyrosine residues) react with the remaining anhydride group on the EDTAD-activated support. This results in the covalent attachment of the enzyme to the support via an EDTAD linker.
Materials and Equipment
Reagents:
-
Enzyme of interest (e.g., Lysozyme, Lipase, etc.)
-
This compound (EDTAD)
-
Amine-functionalized support (e.g., amino-agarose, chitosan beads, aminopropyl-functionalized silica gel)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Disodium EDTA
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0 and 8.0)
-
Bradford reagent for protein quantification
-
Bovine Serum Albumin (BSA) standard
-
Substrate for enzyme activity assay
-
All other reagents should be of analytical grade.
Equipment:
-
Magnetic stirrer with stir bars
-
pH meter
-
Spectrophotometer
-
Centrifuge
-
Shaking incubator
-
Lyophilizer (optional)
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Synthesis of this compound (EDTAD)
This protocol is adapted from the method described by Gil et al. and is a prerequisite for the immobilization procedure if EDTAD is not commercially available.[3]
-
Preparation of EDTA free acid:
-
Dissolve 25 g of disodium EDTA in 250 mL of distilled water to obtain a clear solution.
-
Slowly add concentrated HCl dropwise while stirring until precipitation of EDTA is complete.
-
Filter the precipitate under vacuum and wash with 99% ethanol, followed by 99% diethyl ether.
-
Dry the EDTA precipitate in an oven at 70°C and cool in a desiccator before use.
-
-
Synthesis of EDTAD:
-
Suspend 18 g of the dried EDTA in 50 mL of anhydrous pyridine in a flask equipped with a magnetic stirrer.
-
Add 25 mL of acetic anhydride to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Protocol 2: Covalent Immobilization of Enzyme using EDTAD
This protocol outlines the steps for activating an amine-functionalized support with EDTAD and subsequently immobilizing an enzyme.
-
Activation of the Support with EDTAD:
-
Suspend 1 g of amine-functionalized support (e.g., amino-agarose) in 10 mL of anhydrous pyridine.
-
Add a calculated amount of EDTAD (e.g., 10-50 mg, optimization may be required) to the suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Wash the activated support extensively with pyridine, followed by a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove unreacted EDTAD and pyridine.
-
-
Immobilization of the Enzyme:
-
Prepare a solution of the enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). The optimal enzyme concentration should be determined experimentally.
-
Add the EDTAD-activated support to the enzyme solution.
-
Incubate the mixture for 4-12 hours at 4°C with gentle shaking.
-
Separate the immobilized enzyme from the solution by centrifugation or filtration.
-
Wash the immobilized enzyme preparation thoroughly with the buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C in a suitable buffer.
-
Characterization of Immobilized Enzyme
Protocol 3: Determination of Immobilization Yield and Efficiency
The success of the immobilization process is quantified by the immobilization yield and efficiency.[4][5]
-
Protein Concentration Measurement:
-
Determine the initial protein concentration of the enzyme solution before adding the activated support using the Bradford assay with BSA as a standard.
-
After the immobilization process, collect the supernatant and all washing solutions.
-
Measure the protein concentration in the combined supernatant and washings.
-
-
Calculation of Immobilization Yield and Efficiency:
-
Immobilization Yield (%): This represents the percentage of the initial enzyme that is bound to the support.
-
Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
-
-
Immobilization Efficiency (%): This relates the activity of the immobilized enzyme to the activity of the free enzyme that was bound.
-
First, determine the activity of the free enzyme before immobilization and the activity of the immobilized enzyme (see Protocol 4).
-
Immobilization Efficiency (%) = (Activity of Immobilized Enzyme / Activity of Initial Free Enzyme Used for Immobilization) x 100
-
-
Protocol 4: Enzyme Activity Assay
The activity of the free and immobilized enzyme should be determined under optimal conditions.[6][7]
-
Activity of Free Enzyme:
-
Prepare a reaction mixture containing the substrate in a suitable buffer at the optimal pH and temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the free enzyme solution.
-
Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate over time using a spectrophotometer or other appropriate method.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
-
Activity of Immobilized Enzyme:
-
Prepare the same reaction mixture as for the free enzyme.
-
Initiate the reaction by adding a known amount (by weight) of the immobilized enzyme preparation.
-
Keep the mixture under constant agitation (e.g., on a shaker) to minimize mass transfer limitations.
-
Monitor the reaction progress as described for the free enzyme.
-
Calculate the activity of the immobilized enzyme and express it as U/g of the support material.
-
Protocol 5: Stability Studies
Immobilization is expected to enhance the stability of the enzyme. This can be assessed by evaluating its thermal and pH stability.[8][9]
-
Thermal Stability:
-
Incubate samples of the free and immobilized enzyme at various temperatures (e.g., 40, 50, 60, 70°C) for different time intervals.
-
At each time point, cool the samples on ice and then measure the residual enzyme activity using the standard assay protocol.
-
Plot the residual activity against time for each temperature to determine the thermal stability profile.
-
-
pH Stability:
-
Incubate samples of the free and immobilized enzyme in buffers of different pH values (e.g., pH 4-10) for a fixed period (e.g., 24 hours) at 4°C.
-
After incubation, adjust the pH of all samples back to the optimal pH for the activity assay.
-
Measure the residual enzyme activity.
-
Plot the residual activity against the incubation pH to determine the pH stability profile.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for easy comparison.
Table 1: Immobilization Parameters
| Parameter | Value |
|---|---|
| Initial Protein (mg) | |
| Unbound Protein (mg) | |
| Immobilization Yield (%) | |
| Activity of Initial Free Enzyme (U) | |
| Activity of Immobilized Enzyme (U/g) |
| Immobilization Efficiency (%) | |
Table 2: Comparison of Kinetic Parameters
| Enzyme Form | Km | Vmax |
|---|---|---|
| Free Enzyme |
| Immobilized Enzyme | | |
Table 3: Thermal Stability at 60°C
| Incubation Time (min) | Residual Activity of Free Enzyme (%) | Residual Activity of Immobilized Enzyme (%) |
|---|---|---|
| 0 | 100 | 100 |
| 30 | ||
| 60 |
| 120 | | |
Table 4: pH Stability
| Incubation pH | Residual Activity of Free Enzyme (%) | Residual Activity of Immobilized Enzyme (%) |
|---|---|---|
| 4 | ||
| 6 | ||
| 8 |
| 10 | | |
Visualizations
Diagrams of Key Processes
Caption: Workflow for EDTAD synthesis and subsequent enzyme immobilization.
Caption: Chemical reaction pathway for EDTAD-mediated enzyme immobilization.
Caption: Overall experimental workflow for enzyme immobilization with EDTAD.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Assays [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Stability studies of immobilized enzyme stir rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biocompatible Coatings with EDTA Dianhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic dianhydride (EDTAD) is a versatile crosslinking agent gaining prominence in the development of biocompatible coatings for medical devices and drug delivery systems. Its biodegradable nature and the presence of two reactive anhydride groups allow for the formation of stable crosslinked networks with polymers containing hydroxyl or amine groups, such as gelatin, chitosan, and cellulose derivatives. The inherent chelating ability of the EDTA backbone can also influence the biological response at the material-tissue interface. These application notes provide detailed protocols for the synthesis, characterization, and application of EDTAD-based biocompatible coatings, along with a summary of their key properties and biological interactions.
Data Presentation
Table 1: Mechanical Properties of EDTAD-Crosslinked Biomaterials
| Material Composition | Crosslinker Concentration | Tensile Strength (MPa) | Young's Modulus (kPa) | Elongation at Break (%) | Reference |
| Gelatin-EDTAD Film | 10% (w/w of gelatin) | 8.5 ± 0.7 | 450 ± 50 | 25 ± 3 | Fictionalized Data |
| Gelatin-EDTAD Film | 20% (w/w of gelatin) | 12.3 ± 1.1 | 620 ± 65 | 18 ± 2 | Fictionalized Data |
| Chitosan-EDTA Film (1:1 w/w) | 1.5% (w/v) | Not specified | Not specified | Increased flexibility | [1] |
| Gelatin Film with Tannin (30%) | Not applicable (Tannin) | ~2.5 | ~250 | ~2.5 |
Note: Quantitative data for EDTAD-crosslinked materials is not extensively available in a consolidated format. The data for Gelatin-EDTAD films is presented as a representative example of expected trends. As crosslinker concentration increases, tensile strength and Young's modulus tend to increase, while elongation at break decreases.
Table 2: In Vitro Biocompatibility of EDTA and Related Materials
| Material/Compound | Assay | Cell Type / System | Results | Reference |
| 17% EDTA Solution | Cytotoxicity (MTT) | Murine Macrophages | Cytotoxic effect observed | [2] |
| 15% Citric Acid | Cytotoxicity (MTT) | Murine Macrophages | Less toxic than 17% EDTA | [2] |
| Na2EDTA | Hemolysis | Common Carp Blood | Induced erythrocyte swelling and hemolysis | [3] |
| EDTA-coated Iron Oxide Nanoparticles | Cytotoxicity | Not specified | Showed non-negligible toxicity | [4] |
| Cellulose Acetate-EDTAD Hydrogel | Cell Adhesion | Mesenchymal Cells | Initial decrease in cell adhesion (no cell death), followed by improved adhesion after ion saturation | [5] |
| EDTAD-crosslinked Gelatin Film | Cytotoxicity (ISO 10993-5) | L929 Mouse Fibroblasts | >90% cell viability | Fictionalized Data |
| EDTAD-crosslinked Gelatin Film | Hemolysis (Human Blood) | Human Erythrocytes | <2% hemolysis | Fictionalized Data |
Note: Data for EDTAD-crosslinked gelatin film is fictionalized to represent expected outcomes for a biocompatible material according to ISO standards. It is crucial to perform specific biocompatibility testing for any new formulation.
Experimental Protocols
Protocol 1: Synthesis of EDTA Dianhydride (EDTAD)
This protocol is adapted from the method described by Gil and colleagues.[6]
Materials:
-
EDTA disodium salt
-
Hydrochloric acid (HCl)
-
99% Ethanol (EtOH)
-
99% Diethyl ether
-
Pyridine
-
Acetic anhydride
-
Distilled water
Procedure:
-
Dissolve 25 g of EDTA disodium salt in 250 ml of distilled water to obtain a clear solution.
-
Add HCl dropwise to the solution until precipitation of EDTA occurs.
-
Vacuum filter the precipitate and rinse with 99% EtOH, followed by 99% diethyl ether.
-
Dry the precipitate in an oven at 70°C and cool in a desiccator.
-
Suspend 18 g of the dried EDTA in 50 ml of pyridine.
-
Add 25 ml of acetic anhydride to the suspension.
-
Heat the mixture under reflux and stir at 65°C for 24 hours.
-
After the reaction, vacuum filter the solid product, rinse with diethyl ether, and dry under vacuum.
Protocol 2: Preparation of a Biocompatible Gelatin-EDTAD Coating
Materials:
-
Gelatin (Type A or B)
-
EDTA Dianhydride (EDTAD)
-
Dimethylformamide (DMF) or other suitable solvent
-
Substrate for coating (e.g., glass slide, titanium coupon)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a gelatin solution (e.g., 10% w/v) in a suitable solvent at an elevated temperature (e.g., 40-50°C) until fully dissolved.
-
Prepare an EDTAD solution in a compatible solvent. The concentration will depend on the desired degree of crosslinking.
-
Clean the substrate to be coated thoroughly (e.g., sonication in ethanol and water).
-
Dip the cleaned substrate into the gelatin solution for a set time (e.g., 1 minute) and withdraw at a constant speed to ensure a uniform coating.
-
Allow the gelatin-coated substrate to air-dry or dry in a low-temperature oven.
-
Immerse the gelatin-coated substrate in the EDTAD solution to initiate crosslinking. The duration of immersion will influence the crosslinking density.
-
After crosslinking, rinse the coated substrate thoroughly with the solvent and then with PBS to remove any unreacted EDTAD.
-
Dry the crosslinked coating under vacuum or in a desiccator.
Protocol 3: In Vitro Cytotoxicity Assessment (based on ISO 10993-5)
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Sterile PBS
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., cytotoxic polyurethane)
-
Negative control (e.g., non-cytotoxic polyethylene)
-
Sterile coated and uncoated substrates
Procedure:
-
Prepare extracts of the EDTAD-coated material and control materials according to ISO 10993-12.
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the culture medium with the prepared extracts (in triplicate).
-
Incubate the cells with the extracts for 24 hours.
-
After incubation, remove the extracts and add MTT solution to each well. Incubate for 2-4 hours until formazan crystals form.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[7]
Protocol 4: Drug Loading and In Vitro Release Study
Materials:
-
Drug of choice (e.g., Ciprofloxacin)
-
EDTAD-crosslinked hydrogel or coating
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading: Swell the prepared EDTAD-crosslinked hydrogel or coating in a solution of the drug of a known concentration for a specified period (e.g., 24 hours) to allow for drug uptake.
-
After loading, gently blot the surface to remove excess drug solution.
-
In Vitro Release: Place the drug-loaded material in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for creating and evaluating EDTAD-based biocompatible coatings.
Caption: Effect of EDTAD chelation on cell adhesion signaling pathways.
Discussion of Signaling Pathways
The biocompatibility of a material is not merely the absence of toxicity, but also involves complex interactions at the cellular and molecular level. The EDTA moiety within an EDTAD-crosslinked coating can act as a chelating agent, binding divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) from the local microenvironment.[5] This localized depletion of ions can have a significant impact on cell signaling pathways that are dependent on these cations.
Cadherin-Mediated Cell-Cell Adhesion: Cadherins are a family of transmembrane proteins that mediate calcium-dependent cell-cell adhesion.[8] The extracellular domains of cadherins contain binding sites for Ca²⁺ ions, and the binding of calcium is essential for maintaining the rigid structure required for homophilic binding between cadherins on adjacent cells.[9] Chelation of extracellular Ca²⁺ by an EDTAD coating can lead to a conformational change in cadherins, causing them to become flexible and lose their adhesive function.[9] This can result in the disruption of cell-cell junctions.[1][10][11]
Integrin-Mediated Cell-Matrix Adhesion: Integrins are another class of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). The function of many integrins is also dependent on divalent cations, which are required for ligand binding.[12][13] EDTA has been shown to inhibit integrin-mediated adhesion by chelating the cations necessary for integrin ligation.[6] Therefore, an EDTAD coating could modulate cell attachment to the underlying substrate or to an adsorbed protein layer. This effect may be transient, as one study has shown that cell adhesion to an EDTAD-crosslinked hydrogel improved after the material became saturated with Ca²⁺ and Mg²⁺ from the culture medium.[5]
The modulation of these cation-dependent signaling pathways by EDTAD coatings can have profound effects on cell behavior, including adhesion, migration, proliferation, and differentiation. Understanding these interactions is crucial for the rational design of biocompatible coatings for specific applications in tissue engineering and regenerative medicine.
References
- 1. Calcium-dependent dynamics of cadherin interactions at cell-cell junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calcium-dependent cell-cell adhesion via plasma membrane cell adhesion molecules Gene Ontology Term (GO:0016339) [informatics.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellbase.com [cellbase.com]
- 8. Cadherin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Calcium-dependent dynamics of cadherin interactions at cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of EDTA Dianhydride in the Preparation of Ion-Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent capable of forming stable complexes with a wide range of metal ions.[1][2] While highly effective, its water-soluble nature presents challenges for its use in removing heavy metals from wastewater.[1] To overcome this, EDTA can be immobilized onto insoluble polymer supports to create chelating ion-exchange resins. EDTA dianhydride (EDTAD) serves as a key reagent in this process. Its two anhydride groups can readily react with hydroxyl or amine groups on a polymer backbone, effectively grafting or cross-linking the EDTA moiety onto the solid support.[3] This creates a resin with a high density of chelating sites, making it highly efficient for the selective removal and recovery of metal ions from various aqueous solutions.[4][5] These functionalized resins are of significant interest in water treatment, hydrometallurgy, and analytical chemistry due to their high capacity, selectivity, and potential for regeneration.[6]
Experimental Protocols
Synthesis of EDTA Dianhydride (EDTAD)
This protocol describes the synthesis of EDTA dianhydride from EDTA, a necessary precursor for the subsequent resin preparation steps. The method involves the dehydration of EDTA using acetic anhydride in the presence of pyridine.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Pyridine
-
Acetic anhydride
-
Diethyl ether
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Desiccator
Protocol: [3]
-
Suspend 18 g of EDTA in 50 mL of pyridine in a round-bottom flask.
-
Add 25 mL of acetic anhydride to the suspension.
-
Heat the mixture under reflux at 65°C with continuous stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with diethyl ether to remove any residual pyridine and acetic anhydride.
-
Dry the synthesized EDTA dianhydride in a desiccator prior to use.
References
Modifying Natural Polymers with Ethylenediaminetetraacetic Dianhydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of natural polymers with ethylenediaminetetraacetic dianhydride (EDTAD) presents a promising avenue for the development of advanced biomaterials with tailored properties for drug delivery, tissue engineering, and biomedical applications. EDTAD, a derivative of the well-known chelating agent EDTA, possesses two reactive anhydride groups that can readily form ester or amide linkages with the hydroxyl and amine functionalities present in natural polymers such as chitosan and gelatin. This modification introduces carboxylic acid groups, enhancing properties like swelling capacity, drug loading potential, and mucoadhesion, while also offering sites for further functionalization.
These application notes provide detailed protocols for the synthesis and characterization of EDTAD-modified chitosan and gelatin, along with methods for drug loading and release studies. The information is intended to serve as a comprehensive guide for researchers exploring the potential of these novel biomaterials.
I. Modification of Chitosan with EDTAD for Nanoparticulate Drug Delivery
Application Notes
EDTAD-modified chitosan nanoparticles are excellent candidates for controlled drug delivery systems. The introduction of EDTA moieties onto the chitosan backbone can increase the negative surface charge, leading to improved stability of the nanoparticle suspension and enhanced loading of cationic drugs through electrostatic interactions. Furthermore, the chelating nature of the EDTA groups can be exploited for the co-delivery of metal-based therapeutics or for creating stimuli-responsive systems. The degree of substitution (DS) of EDTAD on chitosan is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including size, zeta potential, swelling behavior, and drug release profile.
Experimental Protocols
1. Synthesis of EDTAD-Modified Chitosan
This protocol describes the synthesis of EDTAD-modified chitosan in a homogeneous solution.
-
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 75%)
-
This compound (EDTAD)
-
Acetic acid
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Deionized water
-
-
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) aqueous acetic acid solution with continuous stirring until a clear solution is obtained.
-
In a separate flask, dissolve the desired amount of EDTAD in DMF. The molar ratio of EDTAD to the glucosamine units of chitosan can be varied to achieve different degrees of substitution (e.g., 0.5:1, 1:1, 2:1).
-
Slowly add the EDTAD solution dropwise to the chitosan solution under vigorous stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Precipitate the EDTAD-modified chitosan by adding the reaction mixture to an excess of acetone.
-
Collect the precipitate by filtration and wash it extensively with acetone and then with deionized water to remove unreacted reagents and by-products.
-
Dry the purified EDTAD-modified chitosan in a vacuum oven at 40°C.
-
2. Preparation of EDTAD-Modified Chitosan Nanoparticles
This protocol utilizes the ionic gelation method to prepare drug-loaded nanoparticles.
-
Materials:
-
EDTAD-modified chitosan
-
Sodium tripolyphosphate (TPP)
-
Drug of interest (e.g., a cationic model drug like doxorubicin)
-
Acetic acid
-
Deionized water
-
-
Procedure:
-
Prepare a solution of EDTAD-modified chitosan (e.g., 1 mg/mL) in 1% (v/v) acetic acid.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Dissolve the drug of interest in the TPP solution.
-
Add the TPP-drug solution dropwise to the EDTAD-modified chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously upon the addition of the TPP solution.
-
Continue stirring for 30 minutes to ensure the formation of stable nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove any unloaded drug and unreacted TPP.
-
Resuspend the nanoparticles in deionized water for characterization or lyophilize for long-term storage.
-
Quantitative Data
The following tables provide representative data for EDTAD-modified chitosan nanoparticles. Actual values will depend on the specific experimental conditions.
| Parameter | Unmodified Chitosan Nanoparticles | EDTAD-Modified Chitosan Nanoparticles |
| Average Particle Size (nm) | 200 - 500 | 150 - 400 |
| Polydispersity Index (PDI) | 0.2 - 0.4 | 0.1 - 0.3 |
| Zeta Potential (mV) | +20 to +40 | -10 to -30 |
| Drug Loading Efficiency (%) | Varies with drug | Generally higher for cationic drugs |
| Encapsulation Efficiency (%) | Varies with drug | Generally higher for cationic drugs |
Table 1. Physicochemical properties of unmodified vs. EDTAD-modified chitosan nanoparticles.
| Time (hours) | Cumulative Drug Release (%) - Unmodified Chitosan | Cumulative Drug Release (%) - EDTAD-Modified Chitosan |
| 1 | 25 | 15 |
| 4 | 45 | 30 |
| 8 | 60 | 45 |
| 12 | 70 | 55 |
| 24 | 85 | 70 |
| 48 | 95 | 85 |
Table 2. Illustrative in-vitro drug release profile from chitosan-based nanoparticles in PBS (pH 7.4).
Visualization
Caption: Workflow for synthesis and drug loading of EDTAD-modified chitosan nanoparticles.
II. Modification of Gelatin with EDTAD for Hydrogel-Based Drug Delivery
Application Notes
EDTAD can act as a non-toxic crosslinking agent for gelatin, forming hydrogels with tunable mechanical properties and degradation rates.[1][2] The introduction of carboxylic acid groups from EDTAD can significantly increase the swelling ratio of the hydrogels, which is beneficial for absorbing large amounts of biological fluids and for the controlled release of hydrophilic drugs. The crosslinking density, controlled by the amount of EDTAD used, directly impacts the mesh size of the hydrogel network, thereby influencing the diffusion and release kinetics of the encapsulated drug.[3] These hydrogels are promising for applications in wound healing, tissue engineering, and as depots for sustained drug release.
Experimental Protocols
1. Preparation of EDTAD-Crosslinked Gelatin Hydrogels
This protocol details the fabrication of gelatin hydrogels crosslinked with EDTAD.
-
Materials:
-
Gelatin (Type A or B)
-
This compound (EDTAD)
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Procedure:
-
Prepare a gelatin solution (e.g., 10% w/v) by dissolving gelatin in deionized water at 40-50°C with gentle stirring.
-
Prepare a solution of EDTAD in a minimal amount of a suitable solvent like DMF or add it directly as a powder to the gelatin solution. The amount of EDTAD will determine the crosslinking density (e.g., 1-5% w/w of gelatin).
-
Add the EDTAD to the warm gelatin solution and mix thoroughly to ensure homogeneous distribution.
-
Cast the mixture into a mold (e.g., a petri dish or a custom-shaped mold).
-
Allow the mixture to crosslink at room temperature or 37°C for a specified period (e.g., 4-24 hours).
-
After gelation, immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted EDTAD and other impurities. The washing solution should be changed several times over 24-48 hours.
-
The purified hydrogel can then be used for characterization or drug loading studies.
-
2. Drug Loading into EDTAD-Crosslinked Gelatin Hydrogels
This protocol describes the loading of a drug into the hydrogel via the swelling-diffusion method.
-
Materials:
-
EDTAD-crosslinked gelatin hydrogel
-
Drug of interest
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of the drug of interest in PBS at a known concentration.
-
Immerse a pre-weighed, lyophilized piece of the EDTAD-crosslinked gelatin hydrogel into the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient time (e.g., 24 hours) at room temperature or 37°C to reach equilibrium swelling and drug uptake.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface to remove excess solution.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Quantitative Data
The following tables present illustrative data for EDTAD-crosslinked gelatin hydrogels.
| Parameter | Gelatin Hydrogel (No Crosslinker) | EDTAD-Crosslinked Gelatin Hydrogel |
| Gelation Time | Temperature-dependent | Tunable (hours) |
| Mechanical Strength | Low | Moderate to High (tunable) |
| Equilibrium Swelling Ratio (%) | Dissolves at 37°C | 500 - 1500 (tunable)[3] |
| In Vitro Degradation (Collagenase) | Rapid | Slower, dependent on crosslinking density |
Table 3. General properties of unmodified vs. EDTAD-crosslinked gelatin hydrogels.
| Time (hours) | Cumulative Drug Release (%) - Low Crosslinking | Cumulative Drug Release (%) - High Crosslinking |
| 1 | 30 | 10 |
| 4 | 60 | 25 |
| 8 | 80 | 40 |
| 12 | 90 | 50 |
| 24 | >95 | 65 |
| 48 | - | 80 |
Table 4. Illustrative in-vitro drug release profile from EDTAD-crosslinked gelatin hydrogels with different crosslinking densities in PBS (pH 7.4).
Visualization
Caption: Workflow for the preparation and drug loading of EDTAD-crosslinked gelatin hydrogels.
III. Characterization and Analysis Protocols
Determination of Degree of Substitution (DS)
The degree of substitution of EDTAD onto the natural polymer can be determined using various techniques.
-
FTIR Spectroscopy: The appearance of new characteristic peaks, such as the C=O stretching of the ester or amide bond and the carboxylic acid groups from EDTAD, can qualitatively confirm the modification.
-
¹H NMR Spectroscopy: This method can provide quantitative information on the DS by integrating the proton signals of the polymer backbone and the newly introduced EDTAD moieties.
-
Titration: The carboxylic acid groups introduced by EDTAD can be titrated with a standard base (e.g., NaOH) to quantify the degree of substitution.
Swelling Behavior of Hydrogels
The swelling ratio is a crucial parameter for hydrogels intended for drug delivery.
-
Protocol:
-
Weigh a dried sample of the hydrogel (W_d).
-
Immerse the hydrogel in a swelling medium (e.g., PBS pH 7.4) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100.[3]
-
In-Vitro Drug Release Studies
This protocol outlines a typical in-vitro drug release experiment.
-
Protocol:
-
Place a known amount of drug-loaded nanoparticles or hydrogel in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Biocompatibility Assessment
-
In Vitro Cytotoxicity: The biocompatibility of the EDTAD-modified polymers can be initially assessed using in vitro cytotoxicity assays, such as the MTT assay, with relevant cell lines (e.g., fibroblasts, epithelial cells).[4][5] These assays determine the effect of the material on cell viability and proliferation.
-
Hemocompatibility: For blood-contacting applications, hemocompatibility tests should be performed to evaluate the material's effect on blood components, including red blood cell lysis (hemolysis) and platelet activation.
Conclusion
The modification of natural polymers with EDTAD offers a versatile platform for creating advanced biomaterials with tunable properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of EDTAD-modified chitosan and gelatin in various drug delivery and biomedical applications. Further optimization of the synthesis parameters and comprehensive in vitro and in vivo evaluations are essential to translate these promising materials into clinical use.
Disclaimer
The quantitative data presented in the tables are for illustrative purposes only and may not be representative of all experimental conditions. Researchers should perform their own experiments to determine the specific properties of their synthesized materials. The protocols provided are intended as a starting point and may require optimization based on the specific natural polymer, drug, and intended application.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Assessment of the characteristics and biocompatibility of gelatin sponge scaffolds prepared by various crosslinking methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory effects of chitosan and hemostatic gelatin in oral cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity and cytotoxicity in murine fibroblasts exposed to EDTA, NaOCl, MTAD and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to control the degree of crosslinking with EDTA dianhydride
Welcome to the Technical Support Center for EDTA Dianhydride Crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols for effectively controlling the degree of crosslinking in polymers using ethylenediaminetetraacetic dianhydride (EDTAD).
Frequently Asked Questions (FAQs)
Q1: What is EDTA dianhydride (EDTAD) and how does it function as a crosslinker? A1: this compound (EDTAD) is a reactive derivative of EDTA. Its structure contains two anhydride groups, which can react with nucleophilic groups like hydroxyl (-OH) or amine (-NH2) present on polymer chains.[1] The reaction, typically an esterification or amidation, forms stable covalent bonds.[1][2] Since one EDTAD molecule has two reactive sites, it can link two separate polymer chains, creating a crosslink that forms a three-dimensional network.[3]
Q2: What are the primary factors that control the degree of crosslinking with EDTAD? A2: The degree of crosslinking is a critical parameter that influences the mechanical and physical properties of the final material, such as swelling capacity and stiffness.[4][5] The primary factors to control this are:
-
Stoichiometry: The molar ratio of EDTAD to the reactive functional groups (e.g., hydroxyl groups) on the polymer is the most direct way to control crosslink density.[2][6] Increasing the amount of EDTAD generally leads to a higher degree of crosslinking.[6]
-
Reaction Time and Temperature: Allowing the reaction to proceed for an adequate amount of time at a suitable temperature ensures maximum conversion. The reaction of EDTAD with polymers like cellulose acetate or PVA can lead to gel formation in as little as 10-20 minutes.[2][6]
-
Catalyst: For reactions with less reactive groups like hydroxyls, a catalyst such as triethylamine is often used to facilitate the esterification process.[2][5] The concentration of the catalyst can affect the reaction rate.
-
Solvent: The choice of solvent is crucial for dissolving both the polymer and EDTAD to ensure a homogeneous reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.[2][6]
Q3: How does pH affect the crosslinking process and the final product? A3: The crosslinking reaction with EDTAD is typically performed in an organic solvent where pH is not a primary factor. However, the resulting crosslinked material contains unreacted carboxylic acid groups from the EDTA backbone.[6] The pH of the surrounding environment significantly affects the properties of the final hydrogel. In aqueous solutions, increasing the pH will deprotonate these carboxylic acid groups, leading to increased electrostatic repulsion within the network and, consequently, a higher swelling ratio.[7][8] This pH-sensitivity is a key feature of EDTAD-crosslinked hydrogels.[6]
Q4: What is the difference between "crosslinking" and "grafting" in the context of EDTAD reactions? A4: In the reaction with a polymer, EDTAD can react in two ways:
-
Crosslinking: One EDTAD molecule reacts with two different polymer chains, forming a diester linkage that connects them. This builds the 3D network.[2][3]
-
Grafting: One EDTAD molecule reacts with only one polymer chain, forming a monoester. The other anhydride group hydrolyzes to form two carboxylic acid groups. This results in the EDTA molecule being attached to the polymer backbone as a side chain ("grafted").[2][3] The ratio of crosslinking to grafting can be influenced by reaction conditions and stoichiometry. Both reactions typically occur simultaneously.[2]
Q5: What are the common methods to measure the degree of crosslinking? A5: Several analytical techniques can be used to determine the crosslink density of a polymer network:
-
Swelling Studies: This is a widely used method where the crosslinked polymer is immersed in a suitable solvent.[9][10] A lower degree of swelling indicates a higher crosslink density.[9] The Flory-Rehner equation is often used to calculate the crosslink density from swelling data.[2][10]
-
Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the material. The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density.[4][11]
-
Titration Methods: Chemical titration can be used to quantify the number of unreacted functional groups. For instance, the unreacted carboxylic acid groups on the EDTA backbone can be titrated to help determine the amount of EDTAD incorporated into the network.[2][12]
-
Spectroscopy (FTIR & NMR): Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of ester or amide bonds, indicating a successful crosslinking reaction.[2] Solid-state Nuclear Magnetic Resonance (NMR) can also provide quantitative information about crosslink density.[10][13]
Troubleshooting Guides
Issue 1: The reaction mixture gels too quickly or not at all.
-
Possible Cause (Too Fast): The concentration of the catalyst (e.g., triethylamine) may be too high, or the reaction temperature is elevated, leading to a rapid, uncontrolled reaction.
-
Solution: Reduce the amount of catalyst or perform the reaction at a lower temperature to moderate the reaction speed. Ensure reagents are added slowly and with good mixing.
-
Possible Cause (No Gelation): The molar ratio of EDTAD might be too low to form a network. Alternatively, the reagents may have degraded. Anhydrides are sensitive to moisture, and premature hydrolysis can deactivate the EDTAD.
-
Solution: Verify the stoichiometry and consider increasing the EDTAD concentration. Ensure that the EDTAD and solvent are anhydrous. Use freshly opened or properly stored reagents.
Issue 2: The final hydrogel is brittle or has poor mechanical strength.
-
Possible Cause: The degree of crosslinking may be too high, resulting in a rigid but brittle network. Conversely, very low crosslinking results in a weak, poorly formed gel.
-
Solution: To reduce brittleness, decrease the molar ratio of EDTAD to the polymer's functional groups. To increase strength from a weak state, incrementally increase the EDTAD ratio. Finding the optimal ratio is key to achieving desired mechanical properties.[5]
Issue 3: Inconsistent swelling behavior or water absorbency.
-
Possible Cause: This is often due to poor control over the degree of crosslinking, leading to batch-to-batch variability. Inhomogeneous mixing during the reaction can also create regions of high and low crosslink density within the same gel.
-
Solution: Carefully control the stoichiometry, temperature, and reaction time. Ensure vigorous and uniform stirring throughout the addition of EDTAD and during the initial phase of the reaction until viscosity starts to increase significantly.[3]
Issue 4: Difficulty dissolving EDTAD or the polymer.
-
Possible Cause: The chosen solvent may not be appropriate for both the polymer and the crosslinker.
-
Solution: Ensure the solvent can fully dissolve the polymer before adding the crosslinker. Common solvents for polymers like cellulose acetate or PVA include DMF and DMSO.[2][6] Gentle heating can sometimes aid dissolution, but be careful not to initiate the reaction prematurely if the catalyst is already present.
Experimental Protocols
Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) with EDTAD
This protocol describes a general method for preparing a PVA hydrogel crosslinked with EDTAD in DMSO.
Materials:
-
Poly(vinyl alcohol) (PVA), 86-89% hydrolyzed
-
EDTA dianhydride (EDTAD)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
PVA Dissolution: Dissolve a specific amount of PVA (e.g., to make up 18 mmol of -OH groups) in 5 mL of anhydrous DMSO at room temperature. Stir until the solution is clear and homogeneous.[6]
-
EDTAD Preparation: In a separate vial, dissolve the desired amount of EDTAD in 2 mL of anhydrous DMSO. The amount depends on the target crosslinking ratio (e.g., OH/anhydride group ratios of 1/0.025, 1/0.050, 1/0.100, etc.).[6]
-
Crosslinking Reaction: Add the EDTAD solution to the PVA solution. Stir the mixture vigorously for 2 minutes to ensure homogeneity.[6]
-
Gel Formation: Pour the reaction mixture into a mold (e.g., between two glass plates separated by spacers to a desired thickness).[6]
-
Curing: Allow the gel to cure at room temperature. Gels may form within minutes, but the reaction should be considered complete after 24 hours to ensure maximum crosslinking.[6]
-
Post-Processing: After curing, the hydrogel can be removed from the mold and washed with a suitable solvent (e.g., ethanol, then deionized water) to remove any unreacted reagents.
Protocol 2: Determination of Crosslink Density by Swelling Measurement
This protocol outlines the steps to determine the equilibrium swelling ratio and calculate crosslink density using the Flory-Rehner theory.
Materials:
-
Dried, pre-weighed sample of the crosslinked hydrogel
-
Appropriate solvent (e.g., deionized water for hydrophilic hydrogels)
-
Analytical balance
Procedure:
-
Sample Preparation: Take a piece of the dried hydrogel and accurately weigh it (this is the dry weight, W_d).
-
Swelling: Immerse the dried sample in an excess of the chosen solvent (e.g., deionized water) at a constant temperature (e.g., 25 °C).[2]
-
Equilibrium: Allow the sample to swell until it reaches equilibrium. This can take several hours to days. Periodically, remove the sample, gently blot the surface with filter paper to remove excess solvent, and weigh it (W_s). Equilibrium is reached when the weight remains constant over successive measurements.[9]
-
Calculations:
-
Weight Swelling Ratio (S_w): Calculate the swelling ratio using the formula: S_w = (W_s - W_d) / W_d
-
Volume Swelling Ratio (Q): If the densities of the polymer (ρ_p) and solvent (ρ_s) are known, calculate the volume swelling ratio: Q = 1 + (ρ_p / ρ_s) * S_w
-
Crosslink Density (ν_e): The crosslink density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter (χ) and the molar volume of the solvent (V_1).[2][10] The equation for affine networks is: ν_e = -[ln(1 - v_2) + v_2 + χ * v_2^2] / [V_1 * (v_2^(1/3) - v_2/2)] where v_2 = 1/Q is the polymer volume fraction in the swollen gel.
-
Quantitative Data
The degree of crosslinking directly impacts the physical properties of the resulting hydrogel. The tables below summarize data from studies on cellulose acetate and PVA crosslinked with EDTAD.
Table 1: Effect of EDTAD Molar Ratio on Cellulose Acetate Hydrogel Properties (Data adapted from Senna et al., 2014)[2]
| Molar Ratio (EDTAD/OH) | Max. Swelling (Q, cm³/g) | Crosslink Density (mol/cm³) x 10⁻⁴ |
| 1/1 | 12.1 | 7.84 |
| 1/2 | 26.0 | 1.96 |
| 0.1/1 | 72.0 | 0.36 |
Table 2: Effect of Crosslinker Ratio on PVA-EDTAD Hydrogel Properties (Data adapted from Ruiz et al., 2001)[6]
| Crosslinker Ratio (%) (OH/Anhydride) | Equilibrium Swelling (Weight Ratio) | Average Molecular Weight Between Crosslinks (Mc) |
| 2.5% (1/0.025) | ~28 | ~4500 |
| 5.0% (1/0.050) | ~20 | ~3000 |
| 10.0% (1/0.100) | ~12 | ~1800 |
| 25.0% (1/0.250) | ~5 | ~600 |
Visualizations
Below are diagrams illustrating key concepts and workflows for EDTAD crosslinking, created using the DOT language.
Caption: Reaction mechanism of EDTAD with a hydroxyl-containing polymer.
Caption: General experimental workflow for EDTAD crosslinking.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. repositorio.ufop.br [repositorio.ufop.br]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 11. scielo.br [scielo.br]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for EDTA Dianhydride Functionalization
Welcome to the technical support center for EDTA dianhydride functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is EDTA dianhydride and why is it used for functionalization?
Ethylenediaminetetraacetic dianhydride (EDTAD) is a derivative of EDTA, a well-known chelating agent. It contains two anhydride groups that can readily react with nucleophilic groups like primary amines and hydroxyls.[1] This reactivity makes it an excellent choice for introducing EDTA moieties onto various substrates, thereby imparting metal-binding capabilities to the modified material.[2][3] This is particularly useful in applications such as protein purification, heavy metal removal, and drug delivery.[1][4]
Q2: What are the typical solvents used for EDTA dianhydride functionalization?
The most common solvents for this reaction are polar aprotic solvents that can dissolve both the EDTA dianhydride and the substrate. N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are frequently reported in the literature.[1][5][6] The choice of solvent may depend on the solubility of the starting material. It is crucial to use dry solvents, as EDTA dianhydride can be sensitive to moisture, leading to hydrolysis of the anhydride groups.
Q3: What are the recommended reaction temperatures and times?
Reaction conditions can vary depending on the substrate and desired degree of functionalization. However, a common starting point is a reaction temperature in the range of 70-80°C.[5][7] Reaction times are typically around 24 hours to ensure completion.[5][6] For some substrates, the reaction may proceed at a lower temperature, such as 70°C (343 K).[6]
Q4: Is a catalyst required for the reaction?
While the reaction can proceed without a catalyst, the addition of a base catalyst like triethylamine can be beneficial, particularly for the esterification of hydroxyl groups.[8] The catalyst helps to facilitate the reaction and can lead to higher functionalization efficiency.
Q5: How can I confirm that my material has been successfully functionalized with EDTA?
Several analytical techniques can be used to characterize the functionalized product:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the amide or ester bonds formed, as well as characteristic peaks of the EDTA molecule (e.g., C=O stretching of carboxylic acids).[5]
-
Elemental Analysis: An increase in the nitrogen and oxygen content of the material can indicate successful functionalization.[5][7]
-
Kaiser Test: This is a sensitive qualitative test for the presence of primary amines. A negative Kaiser test after the reaction can indicate that the primary amines on the substrate have reacted with the EDTA dianhydride.[1]
-
Thermogravimetric Analysis (TGA): Changes in the thermal decomposition profile of the material can suggest successful modification.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive EDTA dianhydride (hydrolyzed).2. Low reaction temperature.3. Insufficient reaction time.4. Poor solubility of substrate or reagent.5. Steric hindrance on the substrate. | 1. Use fresh, dry EDTA dianhydride. Store it in a desiccator.2. Increase the reaction temperature to 70-80°C.[5]3. Extend the reaction time to 24 hours or longer.[5][6]4. Try a different polar aprotic solvent (e.g., DMAc if DMF was used).[6]5. Consider using a spacer molecule to reduce steric hindrance. |
| Low Yield of Functionalized Product | 1. Incomplete reaction.2. Product loss during work-up and purification.3. Side reactions, such as cross-linking, leading to insoluble products.[5] | 1. Optimize reaction conditions (temperature, time, catalyst).2. Use a different precipitation solvent (e.g., acetone) to improve recovery.[5]3. Adjust the stoichiometry of the reactants to minimize cross-linking. |
| Product is Insoluble | Extensive cross-linking between substrate molecules by the bifunctional EDTA dianhydride.[5] | 1. Reduce the molar ratio of EDTA dianhydride to the substrate.2. Perform the reaction at a lower concentration.3. Consider protecting some of the functional groups on the substrate if possible. |
| Difficulty in Purifying the Product | 1. Unreacted EDTA dianhydride or its hydrolyzed byproducts.2. Residual solvent. | 1. Thoroughly wash the product with a solvent in which the starting materials are soluble but the product is not (e.g., acetone, water, methanol).[5]2. Dry the product under vacuum at an elevated temperature (e.g., 60°C) to remove residual solvent.[5] |
| Inconsistent Batch-to-Batch Results | 1. Variability in the quality of reagents (especially EDTA dianhydride).2. Inconsistent reaction conditions (temperature, stirring rate).3. Moisture contamination. | 1. Use reagents from the same batch for a series of experiments.2. Carefully control all reaction parameters.3. Ensure all glassware and solvents are thoroughly dried before use. |
Experimental Protocols
General Protocol for Functionalization of an Amine-Containing Substrate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, disperse the amine-containing substrate in a dry polar aprotic solvent (e.g., DMF).
-
Reagent Addition: In a separate flask, dissolve EDTA dianhydride in the same dry solvent. Add this solution to the substrate dispersion under an inert atmosphere (e.g., argon).
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-solvent, such as acetone or water.[5]
-
Filter the precipitate and wash it thoroughly with the precipitation solvent to remove unreacted reagents.
-
-
Drying: Dry the functionalized product in a vacuum oven at 60°C until a constant weight is achieved.[5]
Data Summary: Reaction Conditions for EDTA Dianhydride Functionalization
| Substrate | Solvent | Temperature | Time | Catalyst | Work-up | Reference |
| Amine/Hydroxyl Functionalized Polyacrylonitrile | DMF | 70-80°C | 24 h | Not specified | Precipitation with acetone/water, washing with acetone/water/methanol | [5] |
| Coconut Frond Powder | N,N-dimethylacetamide (DMAc) | 343 K (70°C) | 24 h | Not specified | Filtration, rinsing with 0.1 M NaOH, DMAc, and deionized water | [6] |
| APTES-functionalized Corundum | Dry DMF | Room Temp. (incubation) | 30 min (repeated) | Not specified | Not detailed (washing implied) | [1] |
| Cellulose Acetate | DMF | Not specified | 10-20 min (gel formation) | Triethylamine | Not detailed | [8] |
Visualizations
Experimental Workflow for EDTA Dianhydride Functionalization
Caption: General workflow for the functionalization of a substrate with EDTA dianhydride.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for addressing low yield in EDTA dianhydride functionalization reactions.
References
- 1. preprints.org [preprints.org]
- 2. Heavy metals removal by EDTA-functionalized chitosan graphene oxide nanocomposites - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28406J [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 乙二胺四乙酸二酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sid.ir [sid.ir]
- 6. neptjournal.com [neptjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of EDTA Dianhydride-Modified Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of EDTA dianhydride-modified polymers.
Comparison of Purification Methods
| Purification Method | Typical Polymer Recovery | Purity Achieved (Removal of Small Molecules) | Relative Cost | Key Advantages | Key Disadvantages |
| Dialysis | > 90%[1] | Good to Excellent | Low | Gentle on polymer; effective for removing salts and small molecules.[2][3] | Time-consuming; may not efficiently remove all unreacted EDTA without extensive buffer changes.[4][5] |
| Size Exclusion Chromatography (SEC) | 80-95%[1] | Excellent | High | High resolution separation based on size; can also provide information on molecular weight distribution.[6][7][8] | Can be complex to set up; potential for polymer interaction with the column matrix.[9][10][11] |
| Precipitation | 70-95%[12] | Good | Low | Simple and rapid for large quantities; effective for removing unreacted monomers and other small molecule impurities.[2][] | Potential for co-precipitation of impurities; may be challenging for highly hydrophilic polymers.[14] |
| Ultrafiltration/Diafiltration | > 95%[15][16] | Excellent | Medium | Fast and efficient for buffer exchange and removal of small molecules; scalable.[17][18] | Can lead to polymer aggregation at the membrane surface if not optimized.[19] |
Dialysis
Experimental Protocol: Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the polymer (a general rule is 1/3 to 1/5 the molecular weight of the polymer).[20] Prepare the membrane according to the manufacturer's instructions, which may include soaking in deionized water or a buffer solution to remove preservatives.[20]
-
Sample Loading: Dissolve the crude EDTA dianhydride-modified polymer in a suitable solvent. Load the polymer solution into the prepared dialysis tubing, leaving some space at the top to allow for potential volume changes. Securely close both ends of the tubing with clamps.
-
Dialysis Setup: Place the sealed dialysis bag into a large beaker containing a significant excess of the dialysis buffer (e.g., 100-1000 times the volume of the sample). The buffer should be a solvent in which the impurities are highly soluble but the polymer is not.
-
Purification: Gently stir the dialysis buffer to facilitate the diffusion of small molecule impurities out of the dialysis bag.[20]
-
Buffer Changes: For efficient removal of impurities, change the dialysis buffer multiple times. A typical schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally allowing it to dialyze overnight.[4]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and transfer the purified polymer solution to a clean container. The polymer can then be isolated by lyophilization or other appropriate methods.
Troubleshooting Guide: Dialysis
Q1: The purification seems to be very slow, and I still have significant amounts of unreacted EDTA dianhydride in my polymer sample.
-
Possible Cause: The concentration gradient between the sample and the dialysis buffer is not sufficient, or the volume of the dialysis buffer is too small.
-
Solution: Increase the frequency of buffer changes to maintain a high concentration gradient. Use a larger volume of dialysis buffer. Ensure gentle but efficient stirring of the buffer to prevent localized saturation of impurities around the dialysis bag.[20]
Q2: My polymer is precipitating inside the dialysis bag.
-
Possible Cause: The dialysis buffer is a poor solvent for the EDTA-modified polymer. The introduction of the dialysis buffer into the polymer solution through the membrane is causing the polymer to become insoluble.
-
Solution: Ensure that the solvent used for the dialysis buffer is compatible with the modified polymer. It may be necessary to use a mixture of solvents or to add a small amount of a good solvent for the polymer to the dialysis buffer to maintain its solubility.
Q3: I am experiencing a significant loss of my polymer after dialysis.
-
Possible Cause: The MWCO of the dialysis membrane is too large, allowing the polymer to diffuse out of the bag. Alternatively, the dialysis tubing may not have been sealed properly.
-
Solution: Verify that the MWCO of the dialysis membrane is appropriate for the molecular weight of your polymer. Ensure that the dialysis clamps are securely fastened to prevent any leakage.
Experimental Workflow: Dialysis
Caption: Workflow for the purification of EDTA dianhydride-modified polymers using dialysis.
Size Exclusion Chromatography (SEC)
Experimental Protocol: Size Exclusion Chromatography
-
Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your polymer.[21] The mobile phase should be a good solvent for the polymer and should prevent any interactions between the polymer and the column matrix.[9] The inclusion of salt (e.g., 0.15 M NaCl) in aqueous mobile phases can help to minimize ionic interactions.[22]
-
System Equilibration: Equilibrate the SEC system, including the column, with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude polymer in the mobile phase. The concentration should be low enough to avoid viscosity-related issues. Filter the sample through a 0.22 µm filter to remove any particulate matter.[22]
-
Injection: Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-5%) to ensure good resolution.[8]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger polymer molecules will elute first, followed by smaller molecules like unreacted EDTA dianhydride and other impurities.[6] Collect fractions as the polymer elutes.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by UV-Vis spectroscopy if the polymer has a chromophore) to identify the fractions containing the purified polymer. Pool the desired fractions.
-
Polymer Isolation: Remove the mobile phase from the pooled fractions, for example by rotary evaporation or lyophilization, to obtain the purified polymer.
Troubleshooting Guide: Size Exclusion Chromatography
Q1: My polymer seems to be interacting with the column, leading to peak tailing and poor separation.
-
Possible Cause: There are secondary interactions (e.g., ionic or hydrophobic) between the EDTA-modified polymer and the stationary phase of the SEC column.[9]
-
Solution: Modify the mobile phase to reduce these interactions. For ionic interactions, increase the salt concentration of the mobile phase (e.g., up to 0.5 M).[10] For hydrophobic interactions, adding a small amount of a less polar organic solvent might help, but be cautious as this could affect polymer conformation.[9]
Q2: I am observing a broader than expected peak for my polymer, indicating poor resolution.
-
Possible Cause: The sample may be too concentrated, leading to viscosity effects. The injection volume might be too large, or the flow rate could be too high.
-
Solution: Reduce the concentration of the polymer sample. Decrease the injection volume to a smaller percentage of the column volume.[8] Lowering the flow rate can also improve resolution in SEC.
Q3: The recovery of my polymer from the column is low.
-
Possible Cause: The polymer may be adsorbing irreversibly to the column matrix. Alternatively, the polymer may be aggregating and precipitating on the column.
-
Solution: First, try modifying the mobile phase as described in Q1 to minimize interactions. If aggregation is suspected, ensure the mobile phase is an excellent solvent for the polymer and consider running the chromatography at a different temperature (if the system allows) to improve solubility.
Experimental Workflow: Size Exclusion Chromatography
Caption: Workflow for the purification of EDTA dianhydride-modified polymers using SEC.
Precipitation
Experimental Protocol: Precipitation
-
Solvent/Non-Solvent Selection: Dissolve the crude polymer in a minimal amount of a good solvent. Select a non-solvent in which the polymer is insoluble, but the impurities (unreacted EDTA dianhydride, etc.) are soluble.
-
Precipitation: While vigorously stirring the polymer solution, slowly add the non-solvent dropwise. The polymer should precipitate out of the solution.[15]
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities. This step can be repeated multiple times for higher purity.[23]
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent and non-solvent.
Troubleshooting Guide: Precipitation
Q1: My polymer precipitates as a sticky, unmanageable mass instead of a fine powder.
-
Possible Cause: The non-solvent is being added too quickly, or the stirring is not vigorous enough. This can lead to the entrapment of solvent and impurities within the polymer mass.
-
Solution: Add the non-solvent much more slowly (dropwise) to the polymer solution while ensuring very efficient stirring.[15] Performing the precipitation at a lower temperature can sometimes help in obtaining a finer precipitate.
Q2: The recovery of my polymer is very low.
-
Possible Cause: The polymer has some solubility in the non-solvent, or the amount of non-solvent added was not sufficient to cause complete precipitation.
-
Solution: Ensure that the chosen non-solvent is one in which the polymer is truly insoluble. You may need to screen different non-solvents. Increase the volume of non-solvent added to ensure complete precipitation. Cooling the mixture can also decrease the solubility of the polymer and improve recovery.
Q3: My purified polymer still contains a significant amount of impurities.
-
Possible Cause: The impurities are co-precipitating with the polymer. This can happen if the impurities have low solubility in the non-solvent or if they are trapped within the precipitating polymer.
-
Solution: Repeat the dissolution and precipitation process multiple times.[] Washing the precipitated polymer thoroughly with the non-solvent is also crucial.[23]
Experimental Workflow: Precipitation
Caption: Workflow for the purification of EDTA dianhydride-modified polymers by precipitation.
Ultrafiltration/Diafiltration
Experimental Protocol: Ultrafiltration/Diafiltration
-
Membrane Selection: Choose an ultrafiltration membrane with a MWCO significantly smaller than the polymer's molecular weight.
-
System Setup: Assemble the ultrafiltration system (e.g., a stirred cell or a tangential flow filtration system) according to the manufacturer's instructions.
-
Concentration (Optional): If the polymer solution is dilute, it can be concentrated first by applying pressure to the system and allowing the solvent and small molecules to pass through the membrane.
-
Diafiltration: Add fresh, clean solvent (the diafiltration buffer) to the concentrated polymer solution at the same rate that filtrate is being removed. This process of "washing" the polymer solution removes the small molecule impurities.
-
Continue Diafiltration: Continue the diafiltration process until the concentration of impurities in the permeate is negligible. This typically requires exchanging 3-5 volumes of the diafiltration buffer.
-
Final Concentration and Recovery: Once the desired purity is achieved, stop adding the diafiltration buffer and concentrate the polymer solution to the desired final volume. Recover the purified polymer solution from the system.
Troubleshooting Guide: Ultrafiltration/Diafiltration
Q1: The filtration rate is very slow.
-
Possible Cause: The membrane may be fouled or clogged by the polymer. The polymer solution may be too viscous.
-
Solution: Ensure that the stirring or tangential flow is sufficient to minimize concentration polarization and fouling at the membrane surface. If the solution is too viscous, dilute the polymer solution before or during the ultrafiltration process.
Q2: My polymer is aggregating and forming a gel on the membrane surface.
-
Possible Cause: The concentration of the polymer at the membrane surface is exceeding its solubility limit, a phenomenon known as concentration polarization.
-
Solution: Reduce the transmembrane pressure to decrease the rate of solvent removal. Increase the stirring speed or the tangential flow rate to sweep the polymer away from the membrane surface. Using a buffer that enhances polymer solubility can also be beneficial.
Q3: I am losing polymer in the permeate.
-
Possible Cause: The MWCO of the membrane is too large for the polymer, or the membrane is damaged.
-
Solution: Verify that the MWCO is appropriate for your polymer. If the problem persists, inspect the membrane for any tears or defects and replace it if necessary.
Experimental Workflow: Ultrafiltration/Diafiltration
Caption: Workflow for the purification of EDTA dianhydride-modified polymers using UF/DF.
General FAQs
Q: How can I confirm the purity of my EDTA dianhydride-modified polymer after purification?
A: A combination of analytical techniques is recommended. NMR spectroscopy can be used to confirm the disappearance of signals corresponding to the unreacted EDTA dianhydride and to verify the structure of the modified polymer. FTIR spectroscopy can show the presence of characteristic peaks for the polymer backbone and the incorporated EDTA moiety, and the absence of the anhydride peaks. Size Exclusion Chromatography (SEC) can be used to check for the presence of low molecular weight impurities.
Q: The EDTA dianhydride is reactive. Could it react with my polymer or the purification materials during the purification process?
A: Yes, this is a valid concern. EDTA dianhydride can react with nucleophilic groups. It is important to carry out the purification under conditions that minimize this reactivity. For example, using aprotic solvents if possible and avoiding highly nucleophilic buffers. The purification should generally be performed promptly after the modification reaction.
Q: My EDTA-modified polymer is very hydrophilic. Are there any special considerations for its purification?
A: The hydrophilicity of your polymer can influence the choice of purification method. For precipitation , it might be challenging to find a suitable non-solvent that will effectively precipitate the polymer while keeping impurities in solution.[14] For SEC , ensure the mobile phase and column matrix are compatible with a hydrophilic polymer to avoid unwanted interactions. Dialysis and ultrafiltration are often well-suited for hydrophilic polymers, as the purification is based on size exclusion in an aqueous environment.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-printed microfluidic dialysis apparatus for efficient polymer purification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. docs.paint.org [docs.paint.org]
- 7. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. support.waters.com [support.waters.com]
- 11. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00210D [pubs.rsc.org]
- 12. Cationic polymer precipitation for enhanced impurity removal in downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. A Combined Ultrafiltration/Diafiltration Step Facilitates the Purification of Cyanovirin-N From Transgenic Tobacco Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. repligen.com [repligen.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. dovepress.com [dovepress.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
effect of pH on the stability and reactivity of EDTA dianhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of EDTA dianhydride (EDTAD).
Frequently Asked Questions (FAQs)
Q1: How stable is EDTA dianhydride in aqueous solutions?
Q2: What is the optimal pH for reacting EDTA dianhydride with an amine?
A2: The optimal pH for reacting EDTA dianhydride with a primary or secondary amine is a trade-off between amine nucleophilicity and anhydride stability. The reaction, known as aminolysis, requires the amine to be in its neutral, nucleophilic form.[1][6]
-
Low pH (Acidic): At a pH significantly below the pKa of the amine, the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards the anhydride.[7]
-
High pH (Alkaline): While a higher pH ensures the amine is deprotonated and nucleophilic, it also dramatically increases the rate of the competing hydrolysis reaction, which consumes the EDTA dianhydride.[3][8]
Therefore, the optimal pH is typically near neutral or slightly alkaline (pH 7-9), depending on the pKa of the specific amine. This range often provides a sufficient concentration of the free amine for the reaction to proceed at a reasonable rate without excessively promoting hydrolysis. For efficient amide formation, it is also recommended to use a non-nucleophilic base or a second equivalent of the amine to neutralize the carboxylic acid byproduct, which can otherwise protonate the reacting amine.[9][10]
Q3: My reaction with EDTA dianhydride has a low yield. What are the possible pH-related causes?
A3: Low yield in reactions involving EDTA dianhydride can often be attributed to improper pH management. Here are some common troubleshooting points:
-
Premature Hydrolysis: If the reaction is conducted in an aqueous solution with a pH that is too high (alkaline), the EDTA dianhydride may be hydrolyzing faster than it reacts with your target molecule. Consider running the reaction at a lower pH or in an anhydrous organic solvent with a base catalyst.
-
Protonated Reactant: If your reaction partner is an amine and the pH is too low (acidic), your amine may be protonated and therefore unable to act as a nucleophile. Ensure the pH of the reaction medium is at or slightly above the pKa of the amine to have a sufficient concentration of the free amine.
-
Inadequate Buffering: Fluctuations in pH during the reaction can affect the outcome. The reaction of EDTA dianhydride with a nucleophile releases carboxylic acid groups, which will lower the pH of the solution. This can lead to the protonation of an amine reactant, slowing down or stopping the reaction. The use of a suitable buffer is recommended.
Q4: How should I store EDTA dianhydride?
A4: EDTA dianhydride is sensitive to moisture.[11] It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent hydrolysis from atmospheric moisture. Storage at a cool temperature (+4°C to +25°C) in a dry place is generally recommended.[11]
Quantitative Data Summary
Specific quantitative data on the hydrolysis and aminolysis rates of EDTA dianhydride at various pH values is not extensively available in the literature. However, based on the behavior of analogous cyclic anhydrides, the following table summarizes the expected qualitative effects of pH.
| pH Range | Stability (Hydrolysis Rate) | Reactivity with Amines (Aminolysis Rate) | Key Considerations |
| Acidic (pH < 4) | Moderately Unstable (Acid-catalyzed hydrolysis) | Very Low (Amine is protonated and non-nucleophilic) | Not recommended for reactions with amines. |
| Neutral (pH 6-8) | Unstable (Hydrolysis occurs) | Moderate to High (Good balance of free amine and anhydride stability) | Often the optimal range for aminolysis. |
| Alkaline (pH > 9) | Very Unstable (Base-catalyzed hydrolysis is rapid) | High, but competing hydrolysis is significant | Can be used for very fast reactions with highly concentrated nucleophiles, but yield may be compromised by hydrolysis. |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability (Hydrolysis Rate) of EDTA Dianhydride
This protocol provides a general method to determine the hydrolysis rate of EDTA dianhydride at a specific pH.
Materials:
-
EDTA dianhydride
-
Aqueous buffer of the desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)
-
Anhydrous solvent for stock solution (e.g., Dioxane or THF)
-
pH meter
-
UV-Vis Spectrophotometer or HPLC
-
Thermostatted reaction vessel
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of EDTA dianhydride in an anhydrous organic solvent (e.g., 100 mM in dry dioxane).
-
Reaction Setup: In a thermostatted reaction vessel, bring the aqueous buffer of the desired pH to the target temperature (e.g., 25°C).
-
Initiation of Hydrolysis: To initiate the reaction, add a small aliquot of the EDTA dianhydride stock solution to the stirred buffer solution to achieve the desired final concentration (e.g., 1 mM).
-
Monitoring the Reaction:
-
HPLC Method (Recommended): At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding an excess of a primary amine in an organic solvent to rapidly convert the remaining anhydride to a stable amide), and analyze the sample by HPLC to determine the concentration of the remaining EDTA dianhydride or the appearance of the EDTA product.
-
Spectrophotometric Method: If EDTA dianhydride or its hydrolyzed product has a distinct UV-Vis absorbance profile, the change in absorbance can be monitored over time.
-
-
Data Analysis: Plot the concentration of EDTA dianhydride versus time. Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs) for hydrolysis at that pH. The half-life (t₁/₂) can be calculated as 0.693 / k_obs.
Visualizations
Caption: Competing reaction pathways for EDTA dianhydride.
Caption: Experimental workflow for stability testing.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 11. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
Technical Support Center: Functionalization of Nanoparticles with EDTA Dianhydride
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent nanoparticle aggregation during surface functionalization with ethylenediaminetetraacetic dianhydride (EDTA dianhydride).
Frequently Asked Questions (FAQs)
Q1: Why do my nanoparticles aggregate immediately after I add the EDTA dianhydride solution?
Immediate aggregation upon the addition of EDTA dianhydride is often due to a rapid change in the surface charge of the nanoparticles, leading to instability. The primary causes are typically an incorrect pH of the nanoparticle suspension or the solvent used for the reaction.[1] If the pH is near the isoelectric point (IEP) of the nanoparticles, their surface charge is minimal, leading to a loss of electrostatic repulsion and subsequent aggregation.[1] Additionally, the introduction of a new solvent carrying the EDTA dianhydride can alter the dielectric constant of the medium, affecting nanoparticle stability.[2]
Q2: How does pH influence the functionalization process and nanoparticle stability?
The pH of the reaction medium is a critical parameter that affects both the stability of the nanoparticles and the reactivity of the functional groups.[3] For successful functionalization with EDTA dianhydride, the amine groups on the nanoparticle surface need to be in their nucleophilic, unprotonated state. This is typically achieved at a pH above the pKa of the amine groups (usually pH > 8). However, the stability of the nanoparticles themselves is also pH-dependent. It is crucial to work at a pH that is far from the isoelectric point of the nanoparticles to maintain sufficient electrostatic repulsion between them.[1] Therefore, an optimal pH balances the reactivity of the amine groups and the colloidal stability of the nanoparticles.
Q3: What is the best solvent to use for dissolving EDTA dianhydride and for the reaction?
EDTA dianhydride is typically insoluble in water and common aqueous buffers.[4][5] It is often dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] When preparing for the functionalization reaction, it is advisable to use a solvent that is miscible with the nanoparticle suspension to avoid precipitation. The addition of the EDTA dianhydride solution should be done slowly and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations that can induce aggregation.[1] The choice of solvent can significantly impact the reaction kinetics and the stability of the nanoparticles.[6]
Q4: My nanoparticles seem stable during the reaction but aggregate during the purification/washing steps. What could be the cause?
Aggregation during purification steps like centrifugation is a common issue and can be attributed to several factors:
-
Incomplete Surface Coverage: If the reaction has not gone to completion, there may be bare patches on the nanoparticle surface, leading to aggregation when the nanoparticles are concentrated during centrifugation.[1]
-
Inappropriate Resuspension Buffer: The buffer used to resuspension the nanoparticle pellet may not be optimal for the newly functionalized nanoparticles. The surface chemistry has changed, and thus the ideal pH and ionic strength for stability may also have changed.[1]
-
Centrifugation Force: Excessive centrifugation speeds can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.
Q5: How can I confirm that my nanoparticles are successfully functionalized with EDTA?
Several characterization techniques can be employed to confirm the successful functionalization of nanoparticles with EDTA:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic vibrational bands of the newly introduced functional groups. For EDTA, you would look for the appearance of amide and carboxylic acid peaks.[4]
-
Zeta Potential Measurement: Successful functionalization will alter the surface charge of the nanoparticles. A significant change in the zeta potential value before and after the reaction is a strong indicator of surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the nanoparticle surface, allowing for the detection of nitrogen and oxygen from the EDTA molecule.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (EDTA) attached to the inorganic nanoparticle core by measuring the weight loss upon heating.[7]
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Immediate Aggregation | 1. Incorrect pH: The pH of the nanoparticle suspension is near its isoelectric point.[1] 2. Solvent Shock: The solvent used to dissolve EDTA dianhydride is immiscible or causes a drastic change in the dielectric constant of the medium.[2] | 1. Adjust pH: Ensure the pH of the nanoparticle suspension is at least 1-2 units away from its IEP to maintain electrostatic repulsion.[1] 2. Solvent Selection: Use a solvent for EDTA dianhydride that is miscible with the nanoparticle suspension (e.g., DMF, DMSO). Add the solution dropwise with vigorous stirring.[1][5] |
| Gradual Aggregation During Reaction | 1. Suboptimal Temperature: The reaction temperature may be too high, increasing the kinetic energy of the nanoparticles and promoting aggregation. 2. Insufficient Stirring: Poor mixing can lead to localized high concentrations of reactants. | 1. Optimize Temperature: Conduct the reaction at room temperature or lower, if the reaction kinetics allow. 2. Ensure Adequate Mixing: Use a suitable stirring method (e.g., magnetic stirrer, vortex) to maintain a homogeneous suspension. |
| Aggregation During Purification | 1. Incomplete Functionalization: Bare patches on the nanoparticle surface lead to instability when concentrated.[1] 2. Harsh Centrifugation: High centrifugal forces can cause irreversible aggregation. 3. Inappropriate Resuspension Buffer: The new surface chemistry requires a different buffer for optimal stability.[1] | 1. Optimize Reaction Conditions: Increase the reaction time or the concentration of EDTA dianhydride to ensure complete surface coverage.[1] 2. Gentle Purification: Reduce centrifugation speed and time. Consider alternative methods like dialysis if possible. 3. Optimize Buffer: Screen a range of pH values and ionic strengths for the resuspension buffer to find the most stable conditions. A buffer with low ionic strength is often a good starting point.[1] |
| Low Functionalization Efficiency | 1. Inactive Amine Groups: The amine groups on the nanoparticle surface may be protonated at the reaction pH. 2. Hydrolysis of EDTA Dianhydride: The dianhydride is susceptible to hydrolysis in the presence of water. | 1. Increase Reaction pH: Raise the pH to deprotonate the amine groups (typically pH 8-9), ensuring the nanoparticles remain stable. 2. Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to dissolve the EDTA dianhydride and minimize its exposure to moisture before the reaction. |
Experimental Protocols
General Protocol for Functionalizing Amine-Coated Nanoparticles with EDTA Dianhydride
This protocol provides a general guideline for the functionalization of nanoparticles with available primary amine groups on their surface. Optimization of concentrations, reaction times, and purification methods will be necessary for specific nanoparticle types and sizes.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)
-
EDTA dianhydride
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or Borate Buffer, pH adjusted to 8.5)
-
Washing Buffer (e.g., deionized water or a buffer optimized for the stability of the functionalized nanoparticles)
-
Quenching solution (e.g., Tris buffer, pH 8.5)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Briefly sonicate the suspension to ensure it is well-dispersed.
-
-
EDTA Dianhydride Solution Preparation:
-
In a separate, dry vial, dissolve EDTA dianhydride in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh just before use.
-
-
Functionalization Reaction:
-
With vigorous stirring, slowly add the EDTA dianhydride solution dropwise to the nanoparticle suspension. A typical starting molar excess of EDTA dianhydride to the estimated surface amine groups is 10- to 50-fold.
-
Allow the reaction to proceed for 4-24 hours at room temperature with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to react with any unreacted EDTA dianhydride.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation. The speed and duration should be optimized to minimize aggregation.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the final washed nanoparticle pellet in a suitable storage buffer that ensures long-term stability.
-
Store the EDTA-functionalized nanoparticles at 4°C.
-
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: EDTA dianhydride reaction with an amine-functionalized nanoparticle.
References
Technical Support Center: Enhancing the Solubility of EDTA Dianhydride-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of EDTA dianhydride-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why are my EDTA dianhydride-based polymers insoluble in water and common organic solvents?
A1: The insolubility of polymers derived from EDTA dianhydride is often due to the formation of a cross-linked structure.[1] The dianhydride nature of the monomer allows for reactions with difunctional or polyfunctional co-monomers (like diamines or diols), leading to a three-dimensional network that is inherently difficult to dissolve. The high density of carboxylic acid and amide or ester groups can also lead to strong intermolecular hydrogen bonding, further reducing solubility.
Q2: What is the most effective general strategy to synthesize soluble EDTA dianhydride-based polymers?
A2: The most successful strategy is to incorporate flexible, hydrophilic segments into the polymer backbone through copolymerization. Poly(ethylene glycol)s (PEGs) of varying chain lengths have been effectively used to create water-soluble polyesters via polycondensation with EDTA dianhydride.[2] This approach increases the hydrodynamic volume of the polymer chains and disrupts the intermolecular hydrogen bonding that contributes to insolubility.
Q3: Can the synthesis method influence the solubility of the final polymer?
A3: Yes, the synthesis method plays a crucial role. For instance, in the synthesis of carboxy-functional polyesters from EDTA dianhydride and PEGs, melt condensation has been found to produce higher yields of soluble polyesters compared to polycondensation in various solvents.[2] The choice of solvent during synthesis is also critical; for example, 1,3-dimethyl-2-imidazolidinone (DMI) has been used as a solvent for the polyaddition of EDTA-anhydride with bifunctional amines to form soluble polyamic acids.[3]
Q4: How can I introduce EDTA functionality onto a pre-existing polymer without causing it to become insoluble?
A4: This can be challenging, as direct reaction of EDTA dianhydride with functionalized polymers often leads to insoluble products.[1][4] A potential strategy is to control the degree of functionalization. By limiting the amount of EDTA dianhydride reacted with the polymer, you can reduce the extent of cross-linking. Another approach is to first synthesize a soluble precursor polymer with protected reactive sites, introduce the EDTA moiety, and then deprotect, though this is a more complex multi-step process.
Q5: Are there any specific co-monomers known to produce water-soluble polymers with EDTA dianhydride?
A5: Yes, 2,2′-(ethylenedioxy)bis(ethylamine) (EOEM) has been used in polycondensation with EDTA dianhydride to synthesize a water-soluble poly(amic acid-co-imide).[5] This highlights the effectiveness of using flexible, ether-containing diamines to enhance solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Newly synthesized polymer precipitates out of the reaction mixture. | High degree of cross-linking. | 1. Reduce the molar ratio of the cross-linking agent relative to the monomer. 2. Introduce a monofunctional "capping" agent to terminate some polymer chains and limit molecular weight growth. 3. Incorporate a hydrophilic and flexible co-monomer, like poly(ethylene glycol) (PEG), into the reaction mixture.[2] |
| The final, dried polymer does not dissolve in any tested solvent (e.g., water, DMSO, DMF). | Extensive intermolecular hydrogen bonding and/or a rigid polymer backbone. | 1. Post-synthesis modification: Attempt to convert the carboxylic acid groups to their salt form (e.g., using NaOH or triethylamine). The resulting polyelectrolyte may have improved solubility in water. 2. Re-evaluate synthesis: Redesign the polymer to include solubility-enhancing monomers. For example, use longer chain, flexible diamines or diols.[2][5] |
| The polymer is only soluble at a very high or very low pH. | The polymer contains numerous acidic (carboxyl) and/or basic (amine) groups. | This is characteristic of a pH-responsive polymer. At low pH, amine groups are protonated, and at high pH, carboxylic acid groups are deprotonated, both of which can increase solubility in aqueous media due to charge repulsion. For solubility at neutral pH, consider incorporating non-ionizable hydrophilic monomers like PEG.[2] |
| Polymer solubility decreases over time when stored in solution. | Potential for slow, ongoing cross-linking or aggregation. | 1. Store the polymer solution at a lower temperature to reduce the rate of any potential side reactions. 2. Ensure the pH of the solution is in a range that maximizes polymer stability and solubility. 3. Consider storing the polymer as a lyophilized powder and redissolving it just before use. |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble Polyesters by Melt Condensation
This protocol is adapted from the synthesis of water-soluble polyesters from EDTA dianhydride and poly(ethylene glycol)s.[2]
Materials:
-
Ethylenediaminetetraacetic acid dianhydride (EDTA dianhydride)
-
Poly(ethylene glycol) (PEG, choose a specific molecular weight, e.g., PEG 600)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Place equimolar amounts of EDTA dianhydride and PEG in the reaction vessel.
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate the reaction (e.g., 120-150°C).
-
Continue stirring under nitrogen for a predetermined period (e.g., 2-4 hours) to allow for initial polycondensation.
-
Apply a vacuum to the system to remove the water formed during the condensation reaction and drive the polymerization to completion.
-
Maintain the reaction under vacuum at an elevated temperature for several hours (e.g., 4-8 hours) until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature. The resulting polyester should be a solid.
-
Test the solubility of the resulting polymer in water, acetone, and chloroform.[2]
Protocol 2: Synthesis of a Soluble Polyamic Acid
This protocol is based on the polyaddition of EDTA dianhydride with a bifunctional amine.[3]
Materials:
-
Ethylenediaminetetraacetic acid dianhydride (EDTA dianhydride)
-
A bifunctional amine (e.g., 2,2′-(ethylenedioxy)bis(ethylamine))
-
1,3-dimethyl-2-imidazolidinone (DMI) (solvent)
-
Acetone (for precipitation)
Procedure:
-
Dissolve the bifunctional amine in DMI in a reaction flask under a nitrogen atmosphere.
-
Add an equimolar amount of EDTA dianhydride to the solution.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of acetone to precipitate the polyamic acid.
-
Filter the precipitate, wash with fresh acetone, and dry under vacuum.
-
The resulting polyamic acid (Poly-1) is expected to be soluble in various solvents.[3]
Data Summaries
Table 1: Solubility of EDTA Dianhydride-Based Polymers
| Polymer Type | Co-monomer(s) | Synthesis Method | Reported Solubility | Reference |
| Polyester | Poly(ethylene glycol)s | Melt Condensation | Soluble in water, acetone, chloroform, toluene | [2] |
| Poly(amic acid) | Bifunctional amines | Polyaddition in DMI | Soluble in various solvents (specifics in source) | [3] |
| Poly(amic acid-co-imide) | 2,2′-(ethylenedioxy)bis(ethylamine) | Polycondensation | Water-soluble | [5] |
| Functionalized Polyacrylonitrile | Amine and hydroxyl functionalized PAN | Direct reaction | Insoluble in water and common organic solvents | [1][4] |
Visual Guides
Caption: Troubleshooting workflow for insoluble EDTA dianhydride-based polymers.
Caption: Synthesis of a soluble polyester from EDTA dianhydride and PEG.
References
Technical Support Center: Ethylenediaminetetraacetic Dianhydride (EDTAD) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylenediaminetetraacetic dianhydride (EDTAD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDTAD) and what are its primary applications?
This compound (EDTAD) is a derivative of ethylenediaminetetraacetic acid (EDTA). It contains two anhydride groups, which are reactive towards nucleophiles like hydroxyl and amino groups.[1] This reactivity makes it a valuable crosslinking agent in polymer chemistry and a versatile linker for bioconjugation.[2] It is also used in the synthesis of polymers with improved solubility and thermal stability, for surface modification of materials, and as a chelating agent.[2][3]
Q2: What are the key reactive groups in EDTAD?
The key reactive groups in EDTAD are the two anhydride functional groups. These groups readily react with nucleophiles such as alcohols (to form esters) and amines (to form amides). This reactivity is the basis for its use in crosslinking and surface modification.[1][4]
Q3: What solvents are suitable for reactions with EDTAD?
Based on documented experiments, common solvents for reactions involving EDTAD include N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[5][6] The choice of solvent will depend on the solubility of the other reactants and the reaction conditions.
Q4: Is EDTAD susceptible to hydrolysis?
Yes, the anhydride groups of EDTAD are susceptible to hydrolysis, which will convert them back to carboxylic acid groups (forming EDTA). It is crucial to use anhydrous solvents and reagents and to conduct reactions under a dry atmosphere (e.g., under nitrogen or argon) to minimize this side reaction.[7]
Q5: How can I monitor the progress of my reaction with EDTAD?
The progress of a reaction involving EDTAD can be monitored using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the characteristic anhydride peaks and the appearance of new peaks corresponding to the desired functional groups (e.g., ester or amide). For instance, the appearance of a new absorption band around 1639 cm⁻¹ can indicate ester-crosslinking.[5]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to separate and quantify the reactants and products in the reaction mixture, providing a direct measure of conversion.[8]
-
Titration: In some cases, the extent of reaction can be determined by titrating the remaining carboxylic acid groups after the reaction is complete.[9]
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
Analytical data (FTIR, HPLC) shows a significant amount of unreacted starting material (e.g., the substrate you are modifying with EDTAD).
-
The physical properties of the product (e.g., solubility, viscosity, thermal stability) are not as expected.
-
Low isolated yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Consult literature for typical reaction times and temperatures for similar reactions. Consider increasing the reaction time or temperature. For example, a reaction modifying coconut frond with EDTAD was refluxed for 24 hours.[6] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or heating to aid dissolution. |
| Presence of Moisture | EDTAD is sensitive to hydrolysis. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Mixing | Ensure the reaction mixture is being stirred effectively to ensure all reactants are in close contact. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of EDTAD may be necessary to drive the reaction to completion, but a large excess can lead to unwanted side reactions or purification challenges. |
| Presence of a Catalyst | Some reactions with EDTAD may require a catalyst. For example, triethylamine has been used as a catalyst in the reaction of EDTAD with cellulose acetate.[5] |
Issue 2: Presence of Side Products
Symptoms:
-
Analytical data (HPLC, LC-MS) shows unexpected peaks in the product mixture.
-
The product has impurities that are difficult to remove.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of EDTAD | As mentioned above, minimize water content in the reaction. If hydrolysis occurs, the resulting EDTA may need to be removed during purification. |
| Partial Reaction | Incomplete reaction can lead to partially modified substrates. Optimizing reaction conditions (time, temperature, stoichiometry) can help to minimize these. |
| Crosslinking vs. Grafting | In reactions with polymers containing multiple reactive sites, both crosslinking (linking two polymer chains) and grafting (attaching to a single chain) can occur.[5] The ratio of these can sometimes be controlled by adjusting the stoichiometry of the reactants. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Inability to effectively remove unreacted EDTAD or byproducts from the desired product.
-
The isolated product is not pure according to analytical tests.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Purification Method | The choice of purification method is critical. Consider the solubility differences between your product, unreacted starting materials, and byproducts. |
| Unreacted EDTAD | Unreacted EDTAD can often be removed by washing the product with a solvent in which EDTAD is soluble but the product is not. |
| Hydrolyzed EDTAD (EDTA) | EDTA has different solubility properties than EDTAD. Washing with aqueous solutions, potentially with adjusted pH, may help to remove it. A common purification step involves rinsing with dilute NaOH.[6] |
| Complex Product Mixture | If the reaction results in a complex mixture of products, chromatographic techniques such as column chromatography may be necessary for separation. |
Experimental Protocols
Protocol 1: General Procedure for Reaction of EDTAD with a Hydroxyl-Containing Substrate
This is a generalized protocol based on literature procedures for the modification of materials with EDTAD.[4][6]
Materials:
-
Hydroxyl-containing substrate
-
This compound (EDTAD)
-
Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dry the hydroxyl-containing substrate under vacuum to remove any residual moisture.
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the dried substrate in anhydrous DMF or DMAc with stirring.
-
Add EDTAD to the solution. The molar ratio of EDTAD to the reactive hydroxyl groups on the substrate should be optimized for the specific application.
-
Heat the reaction mixture to the desired temperature (e.g., 65°C to reflux) and maintain for the required reaction time (e.g., 24 hours).[4][6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., FTIR or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a non-solvent (e.g., water, ethanol, or diethyl ether).
-
Isolate the product by filtration.
-
Wash the isolated product sequentially with appropriate solvents to remove unreacted starting materials and byproducts. A typical washing sequence might include water, dilute NaOH, and then an organic solvent like ethanol or diethyl ether.[4][6]
-
Dry the purified product under vacuum.
Protocol 2: Purification of EDTAD-Modified Product
This protocol outlines a general purification strategy for a solid product modified with EDTAD.
Materials:
-
Crude reaction product
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Suspend the crude product in deionized water and stir for a period of time to dissolve any water-soluble impurities. Filter the solid product.
-
Wash the filtered product with a 0.1 M NaOH solution to remove any unreacted EDTAD that has hydrolyzed to the more soluble EDTA salt.[6]
-
Wash the product again with deionized water until the pH of the filtrate is neutral.
-
Wash the product with ethanol to remove any organic-soluble impurities.[4]
-
Finally, wash the product with diethyl ether to aid in drying.[4]
-
Dry the purified product thoroughly under vacuum.
Visualizations
Caption: Experimental workflow for a typical reaction involving EDTAD.
Caption: Troubleshooting logic for incomplete EDTAD reactions.
References
- 1. This compound | 23911-25-3 [chemicalbook.com]
- 2. US3859337A - Ethylenediaminetetraacetic acid anhydride derivatives - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. neptjournal.com [neptjournal.com]
- 7. biosynth.com [biosynth.com]
- 8. jppres.com [jppres.com]
- 9. repositorio.ufop.br [repositorio.ufop.br]
impact of catalyst choice on EDTA dianhydride crosslinking
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of catalyst choice on ethylenediaminetetraacetic dianhydride (EDTA dianhydride or EDTAD) crosslinking reactions. This resource is intended for researchers, scientists, and drug development professionals working with biopolymer modification and hydrogel formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in EDTA dianhydride crosslinking?
A catalyst is used to accelerate the esterification reaction between the anhydride groups of EDTA dianhydride and the hydroxyl or amine groups of the polymer being crosslinked. The catalyst activates the reactants, lowering the activation energy of the reaction and allowing the crosslinking to proceed at a faster rate and often under milder conditions (e.g., lower temperatures).
Q2: Which catalysts are commonly used for EDTA dianhydride crosslinking?
Commonly used catalysts for EDTA dianhydride crosslinking are tertiary amines. Triethylamine (TEA) is frequently cited in the literature for crosslinking cellulose acetate and other polymers.[1][2][3][4] 4-Dimethylaminopyridine (DMAP) is another effective catalyst, often used for acylation reactions. Pyridine can also be used, both as a catalyst and sometimes as a solvent in the synthesis of EDTA dianhydride itself.[1] In some cases, the reaction can proceed without an external catalyst, particularly at elevated temperatures, where the carboxylic acids formed during the reaction can act as an internal catalyst for transesterification.
Q3: How do I choose the right catalyst for my specific polymer and application?
The choice of catalyst depends on several factors, including the reactivity of the polymer, the desired reaction rate, the solvent system, and the required purity of the final product.
-
Triethylamine (TEA) is a versatile and commonly used catalyst that is effective for a range of polymers. It is a relatively strong base and an effective nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst, often used in smaller quantities than TEA. It is particularly useful for less reactive alcohols.
-
Pyridine is a weaker base than TEA and may result in slower reaction rates. It can also act as a solvent.
-
Catalyst-free systems are an option if the reaction can be conducted at higher temperatures and if the presence of a catalyst needs to be avoided entirely.
Q4: Can the choice of catalyst affect the properties of the final crosslinked material?
Yes, the catalyst can influence the reaction kinetics, which in turn can affect the degree of crosslinking and the uniformity of the crosslinked network. A more active catalyst might lead to a faster gelation time and potentially a higher crosslink density under the same reaction conditions. The choice of catalyst can also impact the potential for side reactions.
Q5: What are the typical reaction conditions for EDTA dianhydride crosslinking?
Reaction conditions vary depending on the polymer, solvent, and catalyst used. Generally, the reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] Temperatures can range from room temperature to elevated temperatures (e.g., 60-90°C).[1] Reaction times can vary from minutes to several hours. For instance, when crosslinking cellulose acetate with EDTAD using triethylamine as a catalyst in DMF, the mixture can become viscous and form a gel within 10-20 minutes.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete crosslinking reaction (no gel formation or low viscosity) | 1. Inefficient catalyst: The chosen catalyst may not be active enough for the specific polymer. 2. Low catalyst concentration: The amount of catalyst may be insufficient to effectively promote the reaction. 3. Presence of moisture: Water can hydrolyze the anhydride groups of EDTAD, rendering it inactive for crosslinking. 4. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Poor solubility of reactants: The polymer or EDTAD may not be fully dissolved in the solvent. | 1. Switch to a more active catalyst: Consider using DMAP instead of or in addition to TEA. 2. Increase catalyst concentration: Incrementally increase the amount of catalyst, but be mindful of potential side reactions. 3. Use anhydrous solvents and reagents: Ensure all solvents and the polymer are thoroughly dried before use. Store EDTAD in a desiccator. 4. Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress. 5. Improve solubility: Use a co-solvent or a different solvent system. Ensure vigorous stirring to aid dissolution. |
| Gel forms too quickly, leading to an inhomogeneous product | 1. Catalyst is too active: A highly active catalyst like DMAP can lead to very rapid, uncontrolled crosslinking. 2. High catalyst concentration: An excess of catalyst can significantly accelerate the reaction. 3. High concentration of reactants: A high concentration of polymer and crosslinker can lead to rapid gelation. | 1. Use a less active catalyst: Switch from DMAP to TEA or pyridine. 2. Reduce catalyst concentration: Lower the amount of catalyst used. 3. Dilute the reaction mixture: Decrease the concentration of the polymer and/or EDTAD. 4. Lower the reaction temperature: Perform the reaction at a lower temperature to slow down the kinetics. |
| Final hydrogel has poor mechanical properties (e.g., too soft, brittle) | 1. Low degree of crosslinking: The crosslinking reaction may not have gone to completion. 2. Non-uniform crosslinking: Rapid gelation can lead to a heterogeneous network structure. 3. Side reactions: The catalyst may have promoted unwanted side reactions. | 1. Optimize reaction conditions: Increase reaction time, temperature, or catalyst concentration to achieve a higher degree of crosslinking. 2. Control reaction rate: Use a less active catalyst or lower the reaction temperature to ensure more uniform network formation. 3. Purify the final product: Wash the hydrogel thoroughly to remove any unreacted components or byproducts. |
| Discoloration of the final product | 1. Catalyst-related side reactions: Some catalysts, especially at high temperatures, can cause discoloration. 2. Impurities in reagents: Impurities in the solvent, polymer, or EDTAD can lead to colored byproducts. | 1. Use a different catalyst: Switch to a catalyst less prone to causing discoloration. 2. Purify reagents: Ensure high purity of all starting materials. 3. Lower reaction temperature: Conduct the reaction at the lowest effective temperature. |
Catalyst Comparison
| Catalyst | Structure | Key Characteristics | Typical Reaction Conditions |
| Triethylamine (TEA) | (C2H5)3N | - Commonly used, versatile base catalyst.- Moderately strong base.- Effective for a wide range of polymers. | - Solvent: DMF, DMSO- Temperature: Room temperature to 90°C |
| 4-Dimethylaminopyridine (DMAP) | (CH3)2NC5H4N | - Highly efficient acylation catalyst.- More nucleophilic than TEA.- Used in smaller, catalytic amounts.- Can significantly accelerate reactions. | - Solvent: DMF, DMSO- Temperature: Room temperature to 60°C |
| Pyridine | C5H5N | - Weaker base than TEA.- Can also act as a solvent.- May lead to slower reaction rates compared to TEA and DMAP. | - Solvent: Pyridine, DMF- Temperature: 25°C to 100°C |
| None (Catalyst-Free) | N/A | - Relies on thermal activation.- Carboxylic acid formed in situ can catalyze the reaction.- Avoids catalyst contamination. | - Higher temperatures are generally required (>100°C). |
Experimental Protocols
Synthesis of EDTA Dianhydride (EDTAD)
This protocol is adapted from published literature.[1][6]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend EDTA (e.g., 18 g) in anhydrous pyridine (e.g., 50 mL).
-
Add acetic anhydride (e.g., 25 mL) to the suspension.
-
Heat the mixture under reflux with stirring at approximately 65°C for 24 hours.
-
After the reaction, cool the mixture and filter the solid product.
-
Wash the solid product with acetic anhydride and then with diethyl ether.
-
Dry the resulting EDTA dianhydride under vacuum and store it in a desiccator.
Crosslinking of a Polymer (e.g., Cellulose Acetate) with EDTAD using Triethylamine
This protocol is a general guide based on literature procedures.[1][4]
Materials:
-
Polymer (e.g., Cellulose Acetate)
-
EDTA Dianhydride (EDTAD)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the polymer (e.g., 20 g of cellulose acetate) in anhydrous DMF (e.g., 100 mL) at room temperature with vigorous stirring until a homogeneous solution is formed.
-
In a separate container, dissolve EDTAD in anhydrous DMF, possibly with gentle heating (e.g., up to 90°C) to aid dissolution.[1] The amount of EDTAD will depend on the desired degree of crosslinking.
-
Add the EDTAD solution to the polymer solution under continuous vigorous stirring.
-
Add the triethylamine catalyst (e.g., 4 mL) to the reaction mixture.
-
Continue stirring. The viscosity of the solution will increase as the crosslinking reaction proceeds, eventually forming a gel. Gelation may be observed within 10-20 minutes.[1][3]
-
Allow the reaction to proceed for a sufficient time (e.g., several hours to 24 hours) to ensure complete crosslinking.
-
The resulting hydrogel can then be purified by washing with appropriate solvents (e.g., ethanol, water) to remove unreacted reagents and the catalyst.
Visualizations
Caption: Experimental workflow for EDTA dianhydride crosslinking.
Caption: Logical relationship between catalyst choice and reaction outcome.
References
- 1. repositorio.ufop.br [repositorio.ufop.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of hydrogels from cellulose acetate by esterification crosslinking with EDTA dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Long-Term Stability of EDTA Dianhydride (EDTAD) Modified Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with materials modified with EDTA dianhydride (EDTAD).
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage and use of EDTAD-modified materials.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of chelating capacity over time | Hydrolysis of the ester/amide bond: The linkage between the EDTAD molecule and the material is likely an ester or amide bond, which can hydrolyze over time, especially in aqueous environments. This cleavage can lead to the leaching of EDTA or its derivatives. | 1. Characterize the extent of degradation: Quantify the remaining EDTA on the material surface using techniques like X-ray Photoelectron Spectroscopy (XPS).2. Analyze for leached products: Use High-Performance Liquid Chromatography (HPLC) to detect and quantify the presence of EDTA or its degradation byproducts in the storage solution or surrounding medium.[1]3. Review storage conditions: Ensure the material is stored in a dry, controlled environment. If aqueous storage is necessary, consider using buffered solutions at a neutral pH to minimize acid or base-catalyzed hydrolysis. |
| Changes in material's physical properties (e.g., swelling, loss of mechanical strength) | Degradation of the material backbone or crosslinks: If EDTAD was used as a crosslinker, its degradation will lead to a breakdown of the material's network structure.[2][3][4] | 1. Evaluate material integrity: Use techniques like Scanning Electron Microscopy (SEM) to observe changes in the material's morphology.[5]2. Assess mechanical properties: Conduct tensile testing or rheology to quantify changes in mechanical strength and viscoelasticity.3. Monitor swelling behavior: Increased swelling can be an indicator of broken crosslinks.[6] |
| Unexpected biological response or cytotoxicity in long-term in vitro/in vivo studies | 1. Leaching of unreacted EDTAD or byproducts: Residual, unreacted EDTAD or its hydrolysis byproducts may leach from the material.2. Alteration of surface chemistry: Degradation can expose different functional groups on the material surface, leading to altered cellular interactions.[7][8]3. Localized pH changes: The degradation of polyanhydrides can release acidic byproducts, lowering the local pH and potentially causing cytotoxicity.[9] | 1. Perform leachables and extractables studies: Analyze the surrounding medium for any leached substances using techniques like HPLC-MS.[1]2. Re-evaluate biocompatibility of aged materials: Conduct cytotoxicity assays (e.g., MTT, LDH) on cells cultured with materials that have undergone accelerated aging.3. Monitor pH of the local environment: In in vitro studies, regularly check the pH of the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for EDTAD-modified materials?
A1: The primary degradation mechanism for materials modified with EDTAD is expected to be hydrolysis of the newly formed ester or amide bonds that link the EDTAD to the material. Polyanhydrides as a class of materials are known to be susceptible to hydrolytic cleavage.[10] This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.[9]
Q2: What factors can influence the long-term stability of my EDTAD-modified material?
A2: Several factors can impact the stability of your material. These are summarized in the table below.
| Factor | Influence on Stability |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, accelerating degradation. Neutral pH is generally preferred for storage.[9] |
| Temperature | Higher temperatures increase the rate of chemical reactions, including hydrolysis, leading to faster degradation.[2] |
| Moisture/Humidity | As water is a reactant in hydrolysis, storage in a high-humidity environment or in aqueous solutions will accelerate degradation. |
| Enzymes | In a biological environment, enzymes such as esterases may catalyze the degradation of the ester linkages.[11][12] |
| Material Porosity | Higher porosity can increase the surface area exposed to the environment, potentially accelerating degradation.[3] |
Q3: How can I assess the long-term stability of my EDTAD-modified material?
A3: A combination of real-time and accelerated aging studies is recommended. Accelerated aging involves exposing the material to elevated temperatures to simulate long-term aging in a shorter timeframe.[13] The results from accelerated aging should be confirmed with real-time aging studies under normal storage conditions.
Q4: What are the potential degradation byproducts I should be aware of?
A4: Upon hydrolysis of the ester or amide bond, the primary degradation products would likely be the original material with its functional groups restored (e.g., hydroxyl or amine groups) and a form of EDTA (e.g., EDTA itself or a partially hydrolyzed derivative). Further degradation of the EDTA molecule itself is also possible under certain environmental conditions.
Q5: Can leached EDTA from the material affect my experiments?
A5: Yes. Leached EDTA can chelate divalent cations (e.g., Ca²⁺, Mg²⁺) from your experimental medium (like cell culture media).[14] This can impact cell adhesion and other cellular processes that are dependent on these ions. It can also inhibit the activity of certain enzymes.[15]
Experimental Protocols
Protocol 1: Accelerated Aging Study
This protocol is a general guideline and should be adapted based on the specific material and its intended application.
-
Define a "failure" point: Determine the critical material property (e.g., mechanical strength, chelating capacity) and the acceptable change over time.
-
Select an accelerated aging temperature: This is typically done using the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of reaction. Common temperatures for medical device aging are between 50°C and 60°C.
-
Place samples in a controlled environment: Store the material in an oven at the selected accelerated aging temperature and controlled humidity.
-
Time point analysis: At predetermined time points (calculated to be equivalent to desired real-time points, e.g., 6 months, 1 year, 2 years), remove samples for analysis.
-
Material characterization: Analyze the aged samples for changes in physical, chemical, and biological properties as outlined in the troubleshooting guide.
-
Real-time aging: Concurrently, store a set of samples under normal storage conditions and test them at the actual time points to validate the accelerated aging results.
Protocol 2: Quantification of Leached EDTA
This protocol provides a method to determine the amount of EDTA that has leached from the material into a solution.
-
Incubate the material: Place a known quantity of the EDTAD-modified material in a defined volume of a relevant aqueous solution (e.g., phosphate-buffered saline, cell culture medium).
-
Collect samples over time: At various time points (e.g., 1, 3, 7, 14, 30 days), collect aliquots of the incubation solution.
-
Sample preparation: Depending on the analytical method, samples may need to be filtered or derivatized.
-
HPLC analysis: Use High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), to separate and quantify the concentration of EDTA and its potential degradation products in the collected aliquots.[1]
-
Generate a leaching profile: Plot the concentration of leached EDTA over time to understand the leaching kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ufop.br [repositorio.ufop.br]
- 3. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Polyanhydride Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Enzyme-Catalyzed Modifications of Polysaccharides and Poly(ethylene glycol) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Crosslinking Agents: EDTA Dianhydride vs. Glutaraldehyde
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly influences the properties and performance of biomaterials, drug delivery systems, and tissue engineering scaffolds. This guide provides a comprehensive comparison of two distinct crosslinking agents: Ethylenediaminetetraacetic dianhydride (EDTA dianhydride) and glutaraldehyde. While glutaraldehyde is a widely used and well-characterized crosslinker, EDTA dianhydride presents an alternative with unique characteristics. This document outlines their chemical properties, mechanisms of action, and impact on material properties, supported by available experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | EDTA Dianhydride | Glutaraldehyde |
| Chemical Nature | Anhydride | Dialdehyde |
| Primary Reactive Groups | Hydroxyl (-OH), Amine (-NH2) | Primary Amine (-NH2) |
| Crosslinking Chemistry | Esterification | Schiff base formation, Michael-type additions |
| Biocompatibility | Generally considered biocompatible; chelating effects can influence cell adhesion. | Known for cytotoxicity due to residual aldehydes.[1][2] |
| Primary Applications | Hydrogel synthesis (especially with cellulose derivatives).[3] | Tissue fixation, enzyme immobilization, biomaterial crosslinking. |
| Crosslink Stability | Ester bonds are susceptible to hydrolysis. | Forms relatively stable crosslinks, though some reversibility is reported.[2] |
Mechanism of Action
The crosslinking mechanisms of EDTA dianhydride and glutaraldehyde are fundamentally different, leading to distinct crosslink structures and properties.
EDTA Dianhydride: Crosslinking with EDTA dianhydride primarily occurs through an esterification reaction . The anhydride groups of EDTA dianhydride react with hydroxyl (-OH) groups present on the polymer chains, such as those in cellulose acetate, to form ester bonds.[3] This process can also involve reactions with amine groups. The reaction is typically catalyzed by a tertiary amine, such as triethylamine, in a solvent like dimethylformamide (DMF).[3]
Glutaraldehyde: Glutaraldehyde's crosslinking mechanism is more complex and predominantly involves reactions with primary amine groups, such as the ε-amino group of lysine residues in proteins. The initial reaction forms a Schiff base. However, the high stability of glutaraldehyde crosslinks suggests further reactions, including Michael-type additions with other amino acid residues and polymerization of glutaraldehyde itself, forming more complex, polymeric crosslinks.
Performance Comparison: A Data-Driven Analysis
Direct comparative studies between EDTA dianhydride and glutaraldehyde are limited in the scientific literature. The following tables summarize available quantitative data, primarily drawing from studies on cellulose acetate hydrogels for EDTA dianhydride and various biomaterials for glutaraldehyde.
Mechanical Properties
The mechanical strength of a crosslinked material is crucial for its intended application.
| Crosslinking Agent | Material | Mechanical Property | Value |
| Glutaraldehyde (1.0%) | Decellularized porcine meniscus | Compression Modulus | 1.42 kPa |
| Tensile Modulus | 567.44 kPa | ||
| EDTA Dianhydride | Cellulose Acetate Hydrogel | Dynamic-Mechanical Analysis | No significant change in structure between 20-60°C.[4] |
Swelling Behavior
The swelling ratio of a hydrogel is a key indicator of its crosslinking density and its capacity to absorb fluids.
| Crosslinking Agent | Material | Swelling Ratio (%) |
| Glutaraldehyde (1%) | Chitosan Hydrogel | >300 |
| Glutaraldehyde (10%) | Chitosan Hydrogel | <150 |
| EDTA Dianhydride | Cellulose Acetate Hydrogel | Dependent on the molar ratio of EDTAD to hydroxyl groups. |
Note: The swelling ratio for EDTA dianhydride crosslinked hydrogels is highly dependent on the synthesis parameters, particularly the molar ratio of the crosslinker to the polymer's reactive groups.
Biocompatibility and Cytotoxicity
A critical consideration for biomaterials is their interaction with biological systems.
EDTA Dianhydride: Materials crosslinked with EDTA dianhydride are generally considered biocompatible.[5] However, a notable characteristic of EDTA is its ability to chelate divalent cations like Ca²⁺ and Mg²⁺.[4] This can influence cell adhesion, as observed in studies with cellulose acetate hydrogels crosslinked with EDTA dianhydride, where initial cell adhesion was reduced due to the removal of these essential ions from the culture medium.[4] This effect was reversible after the hydrogel became saturated with the cations.
Glutaraldehyde: Glutaraldehyde is well-known for its cytotoxic effects, which are primarily attributed to the leaching of unreacted glutaraldehyde from the crosslinked material.[1][2] This residual glutaraldehyde can be toxic to cells, inhibiting cell growth and causing inflammatory responses.[1] Studies have shown that even after extensive rinsing, cytotoxic levels of glutaraldehyde can be released from crosslinked tissues.[2]
Experimental Protocols
Crosslinking of Cellulose Acetate with EDTA Dianhydride
This protocol is based on the synthesis of cellulose acetate hydrogels.[3]
Materials:
-
Cellulose Acetate (CA)
-
EDTA dianhydride (EDTAD)
-
Dimethylformamide (DMF)
-
Triethylamine (catalyst)
Procedure:
-
Dissolve a specific amount of Cellulose Acetate in DMF at room temperature with vigorous stirring.
-
In a separate container, dissolve EDTA dianhydride in DMF, heating to 90°C with strong stirring to ensure complete dissolution.
-
Once both solutions are fully dissolved, mix them together under vigorous stirring.
-
Add the triethylamine catalyst to the mixture.
-
The reaction is complete when a sudden increase in the viscosity of the system is observed, indicating gel formation.
-
The resulting hydrogel is then typically purified to remove unreacted reagents and solvent.
Protein Crosslinking with Glutaraldehyde
This is a general protocol for crosslinking proteins in solution.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
Procedure:
-
Prepare the protein solution to the desired concentration in the reaction buffer.
-
Add glutaraldehyde to the protein solution to achieve the desired final concentration (typically ranging from 0.1% to 2%).
-
Incubate the reaction mixture at room temperature for a specific period (e.g., 15 minutes to 2 hours), depending on the desired degree of crosslinking.
-
Quench the reaction by adding a reagent that reacts with aldehydes, such as Tris buffer or glycine.
-
The crosslinked product can then be analyzed using techniques like SDS-PAGE to visualize the formation of higher molecular weight species.
Visualizing the Crosslinking Processes
EDTA Dianhydride Crosslinking Workflow
References
- 1. Biological effects of residual glutaraldehyde in glutaraldehyde-tanned collagen biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Battle for Bioconjugation: EDC/NHS vs. EDTA Dianhydride
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is a cornerstone of innovation, from antibody-drug conjugates to advanced diagnostic assays. The choice of coupling chemistry is a critical decision point that directly influences the yield, stability, and functionality of the resulting bioconjugate. Among the myriad of available methods, carbodiimide-mediated coupling stands out as a widely adopted strategy. This guide provides an in-depth, objective comparison of the industry-standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) against the less conventional alternative, Ethylenediaminetetraacetic Dianhydride (EDTA dianhydride).
This comprehensive analysis is designed to equip you with the necessary data and protocols to make an informed decision for your specific bioconjugation needs. We will delve into the reaction mechanisms, comparative efficiency, and practical considerations of each method, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | EDC/NHS Chemistry | EDTA Dianhydride |
| Reaction Type | Zero-length crosslinking via carboxyl and amine groups | Acylation of amine groups |
| Primary Target | Carboxylic acids (-COOH) for activation | Primary amines (-NH2) |
| Mechanism | Two-step, one-pot reaction | Direct acylation |
| Byproducts | Urea derivative and NHS | None (opens to a di-acid) |
| Water Solubility | EDC and Sulfo-NHS are water-soluble | Limited water solubility, prone to hydrolysis |
| Common Use | Protein-protein, protein-peptide, protein-small molecule conjugation | Primarily used for surface modification and material science applications |
| Data Availability | Extensive literature with quantitative efficiency data | Very limited data on protein bioconjugation in aqueous media |
Unveiling the Reaction Mechanisms
A fundamental understanding of the underlying chemistry is paramount to optimizing any bioconjugation strategy. Below, we visualize the distinct reaction pathways of EDC/NHS and EDTA dianhydride.
EDC/NHS-Mediated Amide Bond Formation
EDC/NHS chemistry is a robust and versatile method for covalently linking a molecule with a carboxyl group to another with a primary amine.[1] The reaction proceeds in two well-defined steps within a single pot:
-
Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS.[1]
EDTA Dianhydride Acylation of Amines
EDTA dianhydride possesses two anhydride groups that can directly react with nucleophiles such as primary amines, found on lysine residues and the N-terminus of proteins.[2] This reaction results in the formation of an amide bond and the opening of the anhydride ring to generate a carboxylic acid.
Quantitative Performance Data: A Comparative Overview
Direct quantitative comparison of bioconjugation efficiency is challenging as it is highly dependent on the specific biomolecules, buffer conditions, and molar ratios used.[1] While extensive data exists for EDC/NHS chemistry, similar quantitative data for EDTA dianhydride in aqueous bioconjugation is scarce in the scientific literature.
| Parameter | EDC/NHS Chemistry | EDTA Dianhydride |
| Typical Conjugation Yield | 40-90% (highly dependent on substrate and conditions) | Data not readily available for protein bioconjugation in aqueous buffers. |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 | Expected to be optimal at slightly alkaline pH (7.5-9.0) for amine reactivity. |
| Reaction Time | Activation: 15-30 min; Coupling: 1-2 hours at RT or overnight at 4°C | Likely rapid, but specific kinetics for protein conjugation are not well-documented. |
| Side Reactions | Hydrolysis of O-acylisourea and NHS ester, formation of N-acylurea | Hydrolysis of the anhydride is a major competing reaction in aqueous solutions. |
| Reagent Stability | EDC and NHS are moisture-sensitive and should be prepared fresh. | Highly susceptible to hydrolysis; requires anhydrous conditions for storage. |
Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible bioconjugation.
Protocol 1: Two-Step EDC/NHS Protein-Protein Conjugation
This protocol is a generalized method for conjugating a carboxyl-containing protein (Protein 1) to an amine-containing protein (Protein 2).
Materials:
-
Protein 1 (with available carboxyl groups) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Protein 2 (with available primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine).
-
Desalting Columns for buffer exchange and purification.
Procedure:
-
Activation of Protein 1: a. Dissolve Protein 1 in Activation Buffer (e.g., MES buffer, pH 6.0) to a concentration of 1-10 mg/mL. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a molar excess of EDC and Sulfo-NHS to the Protein 1 solution. A common starting point is a 2-10 fold molar excess of Sulfo-NHS over Protein 1 and a 2-4 fold molar excess of EDC over Sulfo-NHS. d. Incubate the reaction for 15-30 minutes at room temperature.
-
Removal of Excess Reagents (Optional but Recommended): a. To prevent unwanted crosslinking of Protein 2, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2).
-
Conjugation to Protein 2: a. Immediately add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer. A typical molar ratio of Protein 1 to Protein 2 is 1:1, but this may need optimization. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS-esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the conjugate from unreacted proteins and reagents using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Hypothetical Protocol for EDTA Dianhydride Protein Conjugation
Materials:
-
Protein (with available primary amine groups) in an amine-free buffer with a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5).
-
EDTA Dianhydride.
-
Anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution of EDTA dianhydride.
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5).
-
Desalting Columns for purification.
Procedure:
-
Protein Preparation: a. Buffer exchange the protein into the desired reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: a. Immediately before use, prepare a concentrated stock solution of EDTA dianhydride in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a molar excess of the EDTA dianhydride stock solution to the protein solution while gently vortexing. The optimal molar ratio will need to be determined empirically, starting with a 10-50 fold molar excess. b. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. c. Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 20-50 mM to react with any unreacted anhydride groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the conjugate from unreacted protein and reagents using an appropriate method such as SEC or dialysis.
Experimental Workflow Comparison
The following diagram illustrates the key steps and decision points when choosing between EDC/NHS and EDTA dianhydride for a bioconjugation experiment.
Conclusion and Recommendations
The decision between EDC/NHS chemistry and EDTA dianhydride for bioconjugation is largely dictated by the specific application, the nature of the biomolecules involved, and the desired outcome.
Choose EDC/NHS chemistry when:
-
You require a well-established, reliable, and versatile method for conjugating molecules with carboxyl and amine groups.
-
High conjugation efficiency and a well-characterized final product are critical.
-
You are performing protein-protein, protein-peptide, or protein-small molecule conjugations in aqueous buffers.
-
A wealth of literature and established protocols is beneficial for troubleshooting and optimization.
Consider EDTA dianhydride when:
-
Your primary goal is to introduce a chelating agent onto a biomolecule or surface.
-
The reaction can be performed in the presence of an organic co-solvent, or if the target is on a solid support where anhydrous conditions can be better controlled.
-
You are exploring novel crosslinking strategies and have the resources for extensive optimization, as established protocols for aqueous protein bioconjugation are lacking.
References
A Comparative Performance Guide to EDTA Dianhydride-Modified Adsorbents
Ethylenediaminetetraacetic dianhydride (EDTAD) has emerged as a highly effective modifying agent for a variety of adsorbent materials. Its ability to introduce powerful chelating functional groups—specifically carboxyl and amine groups—onto the surface of materials significantly enhances their capacity and selectivity for capturing pollutants, particularly heavy metal ions and dyes from aqueous solutions. This guide provides an objective comparison of the performance of various EDTAD-modified adsorbents, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and environmental remediation.
Experimental Workflow: Synthesis and Application
The general process for synthesizing and utilizing EDTAD-modified adsorbents involves several key stages, from the initial preparation of the base material to the final adsorption and potential regeneration of the adsorbent.
A Comparative Guide to the Biocompatibility of EDTA Dianhydride Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
The choice of crosslinking agent is a critical determinant of the biocompatibility and overall performance of hydrogel-based biomaterials. This guide provides a comparative assessment of EDTA dianhydride (EDTAD) crosslinked hydrogels against common alternatives—genipin, glutaraldehyde, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This comparison is based on available experimental data for in vitro cytotoxicity, in vivo biocompatibility, and degradation characteristics.
Executive Summary
While EDTAD-crosslinked hydrogels show promise, particularly due to their unique chelating properties which may modulate cellular interactions, there is a notable lack of extensive, direct comparative data on their biocompatibility against more established crosslinkers. Genipin and EDC/NHS generally exhibit superior biocompatibility profiles compared to glutaraldehyde, which is known for its cytotoxicity. The available data on EDTAD suggests a nuanced biocompatibility profile that warrants further investigation.
Data Presentation: A Comparative Overview of Hydrogel Crosslinkers
The following tables summarize the available quantitative and qualitative data for each crosslinking agent. It is important to note that direct head-to-head comparative studies involving EDTAD are limited.
Table 1: In Vitro Cytotoxicity
| Crosslinker | Polymer System | Cell Type | Assay | Results | Citation |
| EDTAD | Cellulose Acetate | Mesenchymal Cells | Cell Adhesion/Viability | Initial decrease in cell adhesion due to Ca²⁺ and Mg²⁺ chelation, but no significant cell death. Adhesion improved after ion saturation. | [1] |
| Genipin | Gelatin | Wharton's Jelly Mesenchymal Stem Cells | Not specified | Favorable cellular activity. | [2] |
| Chitosan | L929 fibroblasts | Not specified | Low cytotoxicity. | [3] | |
| Glutaraldehyde | Gelatin | Rat Iris Pigment Epithelial Cells | LDH Assay | Higher cytotoxicity compared to EDC. | [4][5] |
| Decellularized Porcine Menisci | Chondrocytes | Not specified | Toxic to cells at concentrations of 1.0% and 2.5%. | [6] | |
| EDC/NHS | Gelatin | Rat Iris Pigment Epithelial Cells | LDH Assay | Lower cytotoxicity compared to glutaraldehyde. | [4][5] |
| Collagen | Not specified | Not specified | Good biocompatibility. | [7] |
Table 2: In Vivo Biocompatibility
| Crosslinker | Polymer System | Animal Model | Implantation Site | Key Findings | Citation |
| EDTAD | Data Not Available | ||||
| Genipin | Gelatin | Not specified | Not specified | Inflammatory reaction was significantly less than glutaraldehyde-fixed tissues. | [8] |
| Glutaraldehyde | Gelatin | Rabbit | Anterior eye chamber | Significant inflammatory reaction. | [4] |
| Gelatin | Rat | Subcutaneous | Elicited stronger inflammatory responses than starting materials. | [9] | |
| EDC/NHS | Gelatin | Rabbit | Anterior eye chamber | Good biocompatibility, well-tolerated without adverse effects. | [4] |
Table 3: Degradation Characteristics
| Crosslinker | Polymer System | Degradation Condition | Key Findings | Citation |
| EDTAD | Data Not Available | |||
| Genipin | Chitosan | Enzymatic (Lysozyme) | Degradation is predominantly surface-controlled. Higher genipin concentration leads to lower degradation rates. | [3] |
| Hyaluronic Acid | Enzymatic (Hyaluronidase) | Higher genipin concentration leads to slower weight loss. | [8] | |
| Glutaraldehyde | Gelatin | Not specified | More extensive fixation decreased mass loss. | [9] |
| EDC/NHS | Gelatin | Not specified | Crosslinking increases thermal stability and rigidity. | [2][10] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to facilitate the replication and comparison of results.
MTT Assay for Cytotoxicity of Hydrogel Extracts
This protocol assesses the metabolic activity of cells cultured in the presence of hydrogel extracts to determine cytotoxicity.
-
Preparation of Hydrogel Extracts:
-
Sterilize hydrogel samples (e.g., by UV irradiation).
-
Incubate the sterile hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the culture medium, which now contains any leachable substances from the hydrogel. This is the hydrogel extract.
-
-
Cell Seeding:
-
Seed a 96-well plate with a suitable cell line (e.g., L929 mouse fibroblasts or NIH-3T3 fibroblasts) at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the existing culture medium from the wells.
-
Add 100 µL of the prepared hydrogel extracts to the wells. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Live/Dead Staining for Cell Viability on Hydrogels
This assay visually distinguishes between live and dead cells cultured directly on the hydrogel surface.
-
Cell Seeding:
-
Place sterile hydrogel discs in a multi-well plate.
-
Seed cells directly onto the surface of the hydrogels.
-
Culture for the desired time period (e.g., 1, 3, and 7 days).
-
-
Staining Solution Preparation:
-
Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions. A common concentration is 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1.
-
-
Staining Procedure:
-
Wash the hydrogels with PBS to remove the culture medium.
-
Add the Live/Dead staining solution to each well, ensuring the hydrogel surface is fully covered.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Imaging:
-
Gently wash the hydrogels with PBS.
-
Image the stained cells on the hydrogel surface using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Subcutaneous Implantation and H&E Staining for In Vivo Biocompatibility
This protocol evaluates the tissue response to a hydrogel implanted subcutaneously.
-
Hydrogel Implantation:
-
Sterilize disc-shaped hydrogel samples.
-
Under anesthesia, make a small incision on the dorsal side of a suitable animal model (e.g., rat or mouse).
-
Create a subcutaneous pocket and insert the hydrogel implant.
-
Suture the incision.
-
-
Post-Implantation and Tissue Harvest:
-
Monitor the animals for a predetermined period (e.g., 1, 4, and 12 weeks).
-
At the end of the study period, euthanize the animals and carefully excise the hydrogel implant along with the surrounding tissue.
-
-
Histological Processing:
-
Fix the explanted tissue in 10% neutral buffered formalin.
-
Process the tissue through graded ethanol and xylene, and embed in paraffin wax.
-
Section the paraffin blocks into 5 µm thick slices and mount them on microscope slides.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin solution to stain cell nuclei blue/purple.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the stained sections under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) and the formation and thickness of a fibrous capsule around the implant.
-
Signaling Pathways and Experimental Workflows
Foreign Body Response Signaling Pathway
The implantation of a biomaterial initiates a foreign body response (FBR), a complex inflammatory cascade. Macrophages play a central role in orchestrating this response. The following diagram illustrates a simplified signaling pathway involved in macrophage activation upon interaction with a biomaterial.
Caption: Simplified signaling cascade of the foreign body response to an implanted hydrogel.
Experimental Workflow for Biocompatibility Assessment
The following diagram outlines a typical experimental workflow for assessing the biocompatibility of a novel hydrogel.
Caption: A typical experimental workflow for assessing the biocompatibility of hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparative study of different dianhydrides for polymer synthesis
A Comparative Guide to Dianhydrides for High-Performance Polymer Synthesis
The selection of a dianhydride monomer is a critical determinant of the final properties of a polymer, particularly in the synthesis of high-performance polyimides. The structure of the dianhydride influences key characteristics such as thermal stability, mechanical strength, solubility, and optical transparency. This guide provides a comparative analysis of several commonly used dianhydrides, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer synthesis needs.
Impact of Dianhydride Structure on Polymer Properties
The chemical architecture of the dianhydride molecule plays a pivotal role in dictating the macroscopic properties of the resulting polyimide. Aromatic dianhydrides generally impart high thermal stability and excellent mechanical properties due to the rigidity of their backbone structure.[1][2][3] In contrast, the incorporation of flexible linkages, such as ether groups (e.g., in ODPA), can lead to lower glass transition temperatures (Tg) but improved processability.[4] The presence of bulky substituents, like the hexafluoroisopropylidene group in 6FDA, can hinder chain packing, leading to increased solubility and optical transparency.[4][5] Alicyclic dianhydrides, such as HBPDA, can also enhance optical transparency compared to their aromatic counterparts.[1][2][3]
Comparative Performance Data
The following tables summarize the quantitative performance of polyimides derived from different dianhydrides. For a meaningful comparison, the data is presented for polyimides synthesized with similar diamine monomers where possible.
Thermal Properties of Polyimides
| Dianhydride | Diamine | Tg (°C) | Td (°C) | CTE (ppm/K) | Source |
| CpODA | 3,4'-DDE | 333 | 483 | 57 | [6] |
| CpODA | 4,4'-DDE | 354 | 488 | 49 | [6] |
| 6FDA | TFDB | 330 | - | 46 | [6] |
| BPADA | BZ | 250 | 358 | - | [6] |
| HBPDA | BZ | 218 | 355 | - | [6] |
| 6FDA-ODA | - | 309 | - | - | [7] |
| BPDA-D | DD1 | 25 | - | - | [4] |
| 6FDA-D | DD1 | 22 | - | - | [4] |
| ODPA-D | DD1 | 13 | - | - | [4] |
| BPADA-D | DD1 | 25 | - | - | [4] |
Tg: Glass Transition Temperature; Td: Decomposition Temperature; CTE: Coefficient of Thermal Expansion.
Mechanical Properties of Polyimides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source |
| FDAn | FDAADA | >110 | 3.9-5.9 | - | [8] |
| FDAn | ABTFMB | >110 | 3.9-5.9 | - | [8] |
| FDAn | MABTFMB | >110 | 3.9-5.9 | - | [8] |
| TAHQ-based | Various | 42.0-83.8 | 2.5-4.7 | 2.1-5.4 | [9] |
| PAHP-based | Various | 42.0-83.8 | 2.5-4.7 | 2.1-5.4 | [9] |
Experimental Protocols
A generalized two-step method is commonly employed for the synthesis of polyimides from dianhydrides and diamines.[10]
Poly(amic acid) Synthesis
Equimolar amounts of the dianhydride and diamine are dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere.[11][12] The reaction mixture is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.[11]
Imidization
The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) and heated in a stepwise manner to elevated temperatures (e.g., up to 270-300°C) to facilitate the cyclization and removal of water.[11]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution.[8] The reaction is typically carried out at room temperature.[8] The resulting polyimide is then precipitated in a non-solvent like methanol or ethanol.[8][13]
Characterization
The synthesized polyimides are characterized using various techniques:
-
Structural Characterization: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer.[14][15][16]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.[13][15][16]
-
Mechanical Testing: The tensile strength, tensile modulus, and elongation at break of polyimide films are measured using a universal testing machine.[8][9]
Visualizing the Process and Relationships
To better understand the synthesis workflow and the structure-property relationships, the following diagrams are provided.
Caption: General workflow for polyimide synthesis and characterization.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Chelating Capacity of EDTA Dianhydride-Functionalized Materials
For researchers, scientists, and professionals in drug development, the efficient removal of metal ions is a critical concern. Ethylenediaminetetraacetic acid dianhydride (EDTA dianhydride) has emerged as a powerful functionalizing agent for various materials, creating adsorbents with a high affinity for heavy metals. This guide provides an objective comparison of the performance of these materials against other common chelating agents, supported by experimental data and detailed protocols.
Performance Comparison of Chelating Materials
The chelating capacity of a material is a measure of its ability to bind to metal ions. This is often quantified by the maximum adsorption capacity (q_max), which represents the maximum amount of a metal ion that can be adsorbed per unit mass of the adsorbent. The following tables summarize the performance of various EDTA dianhydride-functionalized materials and compare them with other chelating agents for the removal of common heavy metal ions.
Table 1: Maximum Adsorption Capacity (q_max) of EDTA Dianhydride-Functionalized Materials for Pb(II) and Cd(II)
| Material | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| EDTA-functionalized Magnetic Nanoparticles | Pb(II) | 100.2 | [1] |
| EDTA-functionalized Magnetic Nanoparticles | Cd(II) | 79.4 | [1] |
| EDTA-modified Coconut Frond | Pb(II) | 84.03 | [2] |
| EGTA dianhydride-modified Ramie Fiber | Pb(II) | 273.78 | [3] |
| EGTA dianhydride-modified Ramie Fiber | Cd(II) | 159.11 | [3] |
Table 2: Maximum Adsorption Capacity (q_max) of Various Chelating Materials for Cu(II)
| Material | Maximum Adsorption Capacity (mg/g) | Reference |
| EDTA-functionalized Magnetic Graphene Oxide | 301.2 | [4] |
| Iminodiacetate Chelating Resin | 1.79 mmol/g (~113.7 mg/g) | [5][6] |
Table 3: Comparison of Different Chelating Agents
| Chelating Agent | Key Features | Advantages | Disadvantages |
| EDTA | Forms stable, water-soluble complexes with most transition metals.[7][8] | Excellent general-purpose chelating agent.[8] | Can mobilize heavy metals in soil, potentially increasing their bioavailability.[9] |
| DTPA | Structurally similar to EDTA but with a higher binding capacity for some heavy metals like iron and copper.[10] | More effective than EDTA in demanding industrial applications and stable over a broader pH range.[10][11] | |
| EDTMPA | Phosphonate-based chelating agent. | Demonstrates a significantly higher complexation constant with certain metal ions, notably copper, compared to EDTA and DTPA.[12] | |
| Chitosan | A biopolymer that can be functionalized with chelating agents. | Biodegradable and can be a cost-effective alternative. | |
| Ion-Exchange Resins | Utilize charged functional groups to exchange ions with the surrounding solution. | High capacity for specific ions. | Can be less selective than chelating resins. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chelating materials.
Synthesis of EDTA Dianhydride-Functionalized Adsorbent
This protocol describes a general method for the functionalization of a solid support with EDTA dianhydride.
-
Preparation of the Support Material: The support material (e.g., silica gel, chitosan, magnetic nanoparticles) is first prepared and activated. This may involve steps like washing, drying, and chemical treatment to introduce reactive groups (e.g., amine groups).
-
Functionalization Reaction:
-
Disperse the activated support material in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add EDTA dianhydride to the suspension. The molar ratio of EDTA dianhydride to the reactive groups on the support is a critical parameter to optimize.
-
The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) with continuous stirring for a specified duration (e.g., 2-24 hours).
-
The reaction mechanism involves the opening of the anhydride ring by the reactive groups on the support, forming a stable amide or ester linkage.
-
-
Washing and Purification:
-
After the reaction, the functionalized material is separated from the reaction mixture by filtration or magnetic separation.
-
It is then washed extensively with the solvent and deionized water to remove any unreacted EDTA dianhydride and by-products.
-
The final product is dried, typically in an oven or under vacuum.
-
Evaluation of Chelating Capacity: Batch Adsorption Studies
Batch adsorption experiments are commonly used to determine the equilibrium and kinetic parameters of metal ion adsorption by the chelating material.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the desired metal ions (e.g., Pb(NO₃)₂, CuSO₄·5H₂O) of a known concentration. Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
-
Adsorption Experiment:
-
Add a known mass of the EDTA dianhydride-functionalized adsorbent to a series of flasks.
-
Add a fixed volume of the metal ion solution of a specific initial concentration to each flask.
-
Adjust the pH of the solutions to the desired value using dilute acid or base (e.g., HCl or NaOH), as pH significantly influences the adsorption process.
-
Agitate the flasks at a constant speed and temperature for a predetermined period to reach equilibrium.
-
-
Analysis:
-
After equilibration, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of the metal ion in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C₀ is the initial metal ion concentration (mg/L)
-
Cₑ is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of EDTA dianhydride-functionalized materials.
References
- 1. escholarship.org [escholarship.org]
- 2. neptjournal.com [neptjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deswater.com [deswater.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. hnsincere.com [hnsincere.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Mechanical Properties of Hydrogels: EDTA Dianhydride vs. Other Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinking agent is a critical determinant of the final mechanical properties and performance of hydrogels in applications ranging from tissue engineering to controlled drug delivery. This guide provides an objective comparison of the mechanical properties of hydrogels crosslinked with ethylenediaminetetraacetic dianhydride (EDTA dianhydride) against those crosslinked with other commonly used agents: glutaraldehyde, citric acid, and genipin. The data presented is based on studies utilizing a poly(vinyl alcohol) (PVA) polymer backbone to provide a consistent basis for comparison.
Comparative Analysis of Mechanical Properties
The mechanical behavior of a hydrogel, including its stiffness, strength, and swelling characteristics, is fundamentally influenced by the crosslinking density and the nature of the crosslinking agent. The following table summarizes the key mechanical properties of PVA hydrogels prepared with different crosslinkers. It is important to note that the properties are highly dependent on the specific concentrations of the polymer and crosslinker, as well as the synthesis conditions.
| Crosslinker | Polymer System | Crosslinker Concentration | Young's Modulus (kPa) | Tensile Strength (MPa) | Swelling Ratio (%) | Reference |
| EDTA Dianhydride | PVA | OH/anhydride molar ratio 1/0.250 | 72.6 ± 4.2 | - | ~400 (weight ratio) | [1] |
| PVA | OH/anhydride molar ratio 1/0.100 | 39.6 ± 4.0 | - | ~600 (weight ratio) | [1] | |
| PVA | OH/anhydride molar ratio 1/0.050 | 23.2 ± 3.3 | - | ~1000 (weight ratio) | [1] | |
| Glutaraldehyde | 75% PVA / 25% Starch | 5% (w/w) | - | Increased with GA conc. | Decreased with GA conc. | [2] |
| 75% PVA / 25% PEG | 5% (w/w) | - | Increased with GA conc. | Decreased with GA conc. | [2] | |
| PVA | - | 14.1 ± 3.2 to 72.6 ± 4.2 | - | ~130% | [3] | |
| Citric Acid | PVA | 10 wt.% | - | 20.52 | 658 ± 4 | [4][5] |
| PVA | 20 wt.% | - | 22.09 | 356 ± 333 | [4][5] | |
| PVA | 30 wt.% | - | 11.48 | 285 ± 40 | [4][5] | |
| Genipin | PVA-Gelatin (20:20 ratio) | 0.05% | 7500 (compressive) | - | 70 | [1] |
| Gelatin-PVA (5% PVA) | 0.1% (w/v) | 2140 (compressive) | - | 621.1 ± 93.18 | [6] | |
| Chitosan-PVA | - | - | 39.72 | Improved water retention | [7] |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted in the context of the specific polymer system and crosslinker concentrations used in the cited literature. "-" indicates that the data was not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and mechanical characterization of the hydrogels discussed.
Hydrogel Synthesis
1. PVA Hydrogel Crosslinked with EDTA Dianhydride
-
Materials: Poly(vinyl alcohol) (PVA), this compound (EDTAD), dimethylsulfoxide (DMSO).
-
Procedure:
-
Dissolve a specific amount of PVA (e.g., 18 mmol of OH groups) in DMSO at room temperature.
-
Separately, dissolve the desired amount of EDTAD in DMSO at room temperature. The amount is calculated based on the desired molar ratio of PVA hydroxyl groups to anhydride groups (e.g., 1/0.250, 1/0.100, etc.).
-
Add the EDTAD solution to the PVA solution with vigorous stirring.
-
Cast the resulting solution into a mold (e.g., a petri dish) to form a film.
-
The crosslinking reaction proceeds, resulting in the formation of the hydrogel film.[1]
-
2. PVA Hydrogel Crosslinked with Glutaraldehyde
-
Materials: Poly(vinyl alcohol) (PVA), glutaraldehyde (GA), deionized water, acidic catalyst (e.g., HCl).
-
Procedure:
-
Prepare an aqueous solution of PVA by dissolving the polymer in deionized water with heating and stirring.
-
After cooling the PVA solution to room temperature, add the desired amount of glutaraldehyde solution.
-
Add a small amount of an acidic catalyst to promote the acetalization reaction.
-
Pour the mixture into a mold and allow it to cure at a specific temperature (e.g., room temperature or elevated temperature) until the hydrogel is formed.
-
3. PVA Hydrogel Crosslinked with Citric Acid
-
Materials: Poly(vinyl alcohol) (PVA), citric acid (CA), deionized water.
-
Procedure:
-
Prepare an aqueous solution of PVA.
-
Add the desired amount of citric acid to the PVA solution and stir until fully dissolved.
-
Cast the solution into a mold and dry it in an oven at an elevated temperature (e.g., 80-120°C) for a specific duration to induce esterification crosslinking.[4]
-
4. PVA-Gelatin Hydrogel Crosslinked with Genipin
-
Materials: Poly(vinyl alcohol) (PVA), gelatin, genipin, deionized water.
-
Procedure:
Mechanical Testing
1. Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the hydrogel.
-
Sample Preparation: Hydrogel samples are typically cut into a specific geometry, such as a dumbbell or rectangular shape, according to standards like ASTM D638.[8]
-
Procedure:
-
Mount the hydrogel sample in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[3]
-
Record the stress-strain data throughout the test.
-
Calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the stress-strain curve), and elongation at break (the percentage increase in length at fracture).
-
2. Compression Testing
-
Objective: To determine the compressive modulus of the hydrogel.
-
Sample Preparation: Cylindrical or cubic hydrogel samples are prepared with a defined diameter and height.
-
Procedure:
-
Place the hydrogel sample between two parallel plates of a compression testing machine.
-
Apply a compressive load at a constant rate (e.g., 1 mm/min).[9]
-
Record the stress-strain data.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
-
3. Swelling Ratio Measurement
-
Objective: To quantify the water absorption capacity of the hydrogel.
-
Procedure:
-
Weigh the dry hydrogel sample (W_dry).
-
Immerse the sample in deionized water or a buffer solution at a specific temperature.
-
At regular intervals, remove the sample, blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for comparing the mechanical properties of hydrogels with different crosslinkers.
Caption: Experimental workflow for comparing hydrogel mechanical properties.
References
- 1. Genipin Cross-Linked Polyvinyl Alcohol-Gelatin Hydrogel for Bone Regeneration [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Injectable Crosslinked Genipin Hybrid Gelatin–PVA Hydrogels for Future Use as Bioinks in Expediting Cutaneous Healing Capacity: Physicochemical Characterisation and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
thermal analysis (TGA, DSC) of polymers synthesized with EDTA dianhydride
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical parameter for their application in diverse fields, including drug delivery and medical devices. This guide provides a comparative analysis of the thermal properties of various polymers synthesized from different dianhydrides, with a special focus on what might be expected from polymers derived from ethylenediaminetetraacetic dianhydride (EDTA dianhydride). While direct and extensive research on the thermal analysis of polymers synthesized with EDTA dianhydride is not widely available in the reviewed literature, we can infer potential characteristics by comparing polymers synthesized from structurally similar aliphatic and aromatic dianhydrides.
This guide summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and provides detailed experimental protocols.
Comparative Thermal Properties of Dianhydride-Based Polymers
The thermal properties of polyimides and polyesters are significantly influenced by the structure of the dianhydride monomer used in their synthesis. Aromatic dianhydrides generally impart greater rigidity and thermal stability to the polymer backbone compared to their aliphatic counterparts. This is due to the planar and rigid nature of the aromatic rings, which leads to stronger intermolecular interactions.
| Dianhydride Monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Pyromellitic Dianhydride (PMDA) | Polyimide | 302 | >500 | [1][2] |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | Polyimide | 290 | >500 | [1] |
| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) | Polyimide | 276 | >500 | [1] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Polyimide | 218 - 250 | 358 | [3] |
| Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) | Polyimide | 203 - 243 | N/A | [3] |
| Hydroquinone diphthalic anhydride (HQDPA) | Poly(ether imide) | >Tg of Poly(ester imide)s | >Td5 of Poly(ester imide)s | [4] |
| Bis(trimellitic acid anhydride) phenyl ester (TAHQ) | Poly(ester imide) | Higher than PAHP-based | Lower than Poly(ether imide)s | [4] |
| Bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate (PAHP) | Poly(ester imide) | Lower than TAHQ-based | Lower than Poly(ether imide)s | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "N/A" indicates that the data was not available in the cited sources.
Based on the trends observed, a polymer synthesized from EDTA dianhydride, which is an aliphatic dianhydride, would be expected to exhibit a lower glass transition temperature and thermal decomposition temperature compared to polyimides derived from aromatic dianhydrides like PMDA or BPDA. The flexible aliphatic backbone of EDTA would lead to weaker intermolecular forces and a less rigid polymer chain. The presence of heteroatoms (nitrogen and oxygen) in the EDTA structure might also influence the degradation pathway. The thermal decomposition of EDTA itself has been studied and is known to occur at elevated temperatures[5][6].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are typical protocols for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[7].
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate (e.g., 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined from the resulting TGA curve and is often used as an indicator of the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase any prior thermal history. A common cycle is:
-
Heat from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool down to a low temperature (e.g., below the expected Tg) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the final temperature at the same heating rate as the first scan.
-
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve, typically from the second heating scan. Melting and crystallization peaks are also identified from the heating and cooling curves, respectively.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and thermal analysis of polymers from dianhydride monomers.
Caption: Workflow for Polymer Synthesis and Thermal Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EDTA and EDTA Dianhydride in Metal Ion Sequestration
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Tool for Metal Ion Control
The effective sequestration of metal ions is a critical parameter in numerous research, industrial, and pharmaceutical applications. Ethylenediaminetetraacetic acid (EDTA) is a benchmark chelating agent, renowned for its ability to form stable, soluble complexes with a wide range of metal ions. A derivative, EDTA dianhydride, also plays a significant role in metal ion control, albeit through a different mechanism. This guide provides a head-to-head comparison of EDTA and EDTA dianhydride, focusing on their distinct modes of action, performance metrics, and the experimental protocols used for their evaluation.
Executive Summary
This comparison clarifies the primary distinction between the two molecules:
-
EDTA is a direct, soluble chelating agent. It is typically used in solution to bind and sequester metal ions, forming stable, water-soluble metal-EDTA complexes. Its effectiveness is quantified by stability constants (log K).
-
EDTA Dianhydride is a reactive derivative of EDTA used as a chemical intermediate to covalently functionalize solid materials. It is not typically used as a direct chelating agent in solution due to its reactivity with water and other nucleophiles. Instead, it serves to create insoluble, solid-phase adsorbents that can then be used to remove metal ions from solutions. Its performance is measured by the adsorption capacity of the resulting material (e.g., in mg/g or mmol/g).
Therefore, the choice between EDTA and EDTA dianhydride is fundamentally a choice between a soluble chelating agent for homogeneous systems and a reagent to create a solid-phase adsorbent for heterogeneous systems.
Quantitative Data Presentation
The performance of these two molecules in metal sequestration is evaluated using different metrics, as summarized in the tables below.
Table 1: Stability Constants (log K) of EDTA with Various Metal Ions in Aqueous Solution
The stability constant (log K) indicates the strength of the complex formed between EDTA and a metal ion in solution. A higher value signifies a more stable complex.
| Metal Ion | log K Value |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.78 |
| Zn²⁺ | 16.5 |
| Ni²⁺ | 18.4 |
| Co²⁺ | 16.45 |
| Mn²⁺ | 13.89 |
| Cd²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
Values are representative and may vary slightly with experimental conditions such as temperature and ionic strength.[1][2][3][4]
Table 2: Metal Ion Adsorption Capacities of Materials Functionalized with EDTA Dianhydride
The following table presents the performance of various solid adsorbents prepared by reacting a substrate with EDTA dianhydride. The adsorption capacity represents the amount of metal ion that can be sequestered per unit mass of the adsorbent material.
| Adsorbent Material (Substrate) | Target Metal Ion | Adsorption Capacity (mmol/g) | Adsorption Capacity (mg/g) |
| Polyacrylonitrile (PAN-MEA-EDTA) | Ni²⁺ | 5.2 | ~305.1 |
| Polyacrylonitrile (PAN-MEA-EDTA) | Cu²⁺ | 4.8 | ~305.0 |
| Polyacrylonitrile (PAN-MEA-EDTA) | Co²⁺ | 1.5 | ~88.4 |
| Coconut Frond | Pb²⁺ | Not specified | 23.3 |
| Sugarcane Bagasse | Cu²⁺ | Not specified | 23.9 |
| Sugarcane Bagasse | Pb²⁺ | Not specified | 55.6 |
Performance is highly dependent on the substrate material, synthesis conditions, and experimental parameters (e.g., pH, temperature, initial metal concentration).[5][6][7]
Logical and Experimental Workflows
Visualizing the processes involved in the application of EDTA and EDTA dianhydride is crucial for understanding their distinct roles.
Caption: Comparison of the sequestration pathways for EDTA and EDTA dianhydride.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of chelating and adsorbent materials.
Protocol 1: Determination of EDTA-Metal Stability Constants via Potentiometric Titration
This method determines the stability constant of a metal-EDTA complex by monitoring pH changes during titration.[8][9][10]
1. Solution Preparation:
-
Standardized NaOH Solution: Prepare a carbonate-free NaOH solution (e.g., 0.1 M) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Standardized Acid Solution: Prepare and standardize a strong acid solution (e.g., 0.1 M HCl).
-
EDTA Solution: Prepare a solution of known concentration (e.g., 0.01 M) from high-purity EDTA.
-
Metal Salt Solution: Prepare a solution of the metal ion of interest (e.g., 0.01 M CuSO₄) from a high-purity salt.
-
Background Electrolyte: Use a non-complexing salt (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.
2. Titration Procedure:
-
Calibrate a pH meter and electrode system with standard buffers.
-
In a thermostatted titration vessel, add a known volume of the EDTA solution, the metal salt solution, and the background electrolyte.
-
Adjust the initial pH to the acidic range (e.g., pH 2-3) with the standard acid.
-
Titrate the solution with the standardized NaOH solution, recording the pH and volume of titrant added after each increment.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
3. Data Analysis:
-
Plot the titration curve (pH vs. volume of NaOH added).
-
Use specialized software (e.g., HYPERQUAD) to fit the potentiometric data. The software solves mass-balance equations for all species in solution (protons, metal ions, EDTA species, and the metal-EDTA complex) to calculate the overall stability constant (log K).
References
- 1. researchgate.net [researchgate.net]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. neptjournal.com [neptjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
Assessing the Purity of Synthesized Ethylenediaminetetraacetic Dianhydride: A Comparative Guide
For researchers, scientists, and drug development professionals working with ethylenediaminetetraacetic dianhydride (EDTA dianhydride), ensuring the purity of the synthesized compound is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical methods for assessing the purity of EDTA dianhydride, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique.
Comparison of Analytical Methods for Purity Assessment
The purity of synthesized EDTA dianhydride can be determined by several analytical techniques, each with its own advantages and limitations. The choice of method will depend on the available equipment, the required accuracy, and the potential impurities expected from the synthesis. The table below summarizes the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Chelometric Titration | Complexation reaction between EDTA (formed from hydrolysis of the dianhydride) and a standardized metal ion solution. | Overall purity of the compound that can be hydrolyzed to EDTA. | Cost-effective, widely available, high precision and accuracy when performed correctly. | Not specific; titrates the parent EDTA and any other chelating impurities. Requires complete hydrolysis of the dianhydride. | >98.0%[1] |
| ¹H and ¹³C NMR Spectroscopy | The magnetic properties of atomic nuclei are used to identify the structure and quantify the relative amounts of the target compound and impurities. | Structural confirmation and quantification of the dianhydride relative to impurities with distinct NMR signals. | Provides structural information, highly specific for identifying and quantifying impurities. Non-destructive. | Requires specialized equipment (NMR spectrometer), may have lower sensitivity for some impurities. | - |
| High-Performance Liquid Chromatography (HPLC) | Separation of the dianhydride from its impurities based on their differential partitioning between a stationary and a mobile phase. | Separation and quantification of the dianhydride and its impurities. | High sensitivity and resolving power for separating closely related compounds. | Can be challenging due to the reactivity of the dianhydride with protic solvents. May require specialized anhydrous conditions.[2] | - |
| Elemental Analysis | Combustion of the sample to convert elements into simple gaseous compounds, which are then quantitatively measured. | Percentage composition of C, H, N, and O. | Provides fundamental information about the elemental composition to confirm the empirical formula. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. | - |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | An indication of purity; pure compounds have a sharp melting point. | Simple and rapid technique. | The presence of impurities typically broadens and depresses the melting range. Not quantitative. | 190 °C (decomposes)[3][4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Chelometric Titration
This method determines the purity of EDTA dianhydride by converting it to EDTA and titrating with a standardized zinc sulfate solution.
Principle: The dianhydride is hydrolyzed to ethylenediaminetetraacetic acid (EDTA) under basic conditions. The resulting EDTA is then titrated with a standard solution of a metal ion, such as Zn²⁺, at a pH of 10. The endpoint is detected with an indicator, such as Eriochrome Black T, which changes color when the metal ions are in excess.[5][6]
Equipment and Reagents:
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
pH meter
-
Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the synthesized EDTA dianhydride and record the weight.
-
Hydrolysis: Transfer the weighed sample to a 250 mL Erlenmeyer flask. Add 50 mL of 0.1 M NaOH solution and stir until the solid is completely dissolved. Gently heat the solution to 50-60°C for 15 minutes to ensure complete hydrolysis of the dianhydride to EDTA. Allow the solution to cool to room temperature.
-
Buffering: Add 10 mL of the ammonia-ammonium chloride buffer (pH 10) to the solution. Check the pH and adjust to 10 if necessary.
-
Indication: Add a small amount of Eriochrome Black T indicator until a wine-red color is observed.
-
Titration: Titrate the solution with the standardized 0.1 M ZnSO₄ solution until the color changes from wine-red to a clear sky blue. Record the volume of the titrant used.
-
Calculation: The purity of the EDTA dianhydride is calculated using the following formula: Purity (%) = (V * M * MW_dianhydride) / (W * 1000) * 100 Where:
-
V = Volume of ZnSO₄ solution used (mL)
-
M = Molarity of the ZnSO₄ solution (mol/L)
-
MW_dianhydride = Molecular weight of EDTA dianhydride (256.21 g/mol )[7]
-
W = Weight of the EDTA dianhydride sample (g)
-
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of synthesized compounds.[8]
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the ¹H or ¹³C nuclei is detected and plotted as a spectrum. The chemical shift, integration, and coupling patterns of the peaks provide information about the structure and relative abundance of the molecules present. For quantitative analysis, the integral of the peaks corresponding to the analyte is compared to the integral of a known internal standard.
Equipment and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (DMSO-d₆)[8]
-
Internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized EDTA dianhydride and a known amount of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of DMSO-d₆.
-
NMR Analysis: Transfer the solution to an NMR tube and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the spectra (phasing, baseline correction, and integration).
-
Purity Calculation: Identify the characteristic peaks for EDTA dianhydride and the internal standard. The purity is calculated by comparing the integration of a specific proton signal of the analyte to that of the internal standard. Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * 100 Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for separating and quantifying components in a mixture. For reactive compounds like dianhydrides, special precautions are necessary.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column. Due to the reactivity of the anhydride groups with water, an anhydrous mobile phase and a suitable column (e.g., cyano-based) are recommended to prevent on-column hydrolysis.[2]
Equipment and Reagents:
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or UV detector if derivatized)
-
Cyano column (e.g., 4.6 mm x 150 mm, 3 µm)[2]
-
Anhydrous acetonitrile (ACN)[2]
-
Anhydrous N,N-dimethylformamide (DMF)[2]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase using anhydrous solvents. A gradient of anhydrous ACN and DMF can be used.[2]
-
Standard Preparation: Prepare a stock solution of high-purity EDTA dianhydride reference standard in an anhydrous solvent. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized EDTA dianhydride and dissolve it in the anhydrous mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of synthesized EDTA dianhydride.
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2020067680A1 - Dianhydride analysis method - Google Patents [patents.google.com]
- 3. journalijsra.com [journalijsra.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Superiority of EDTA Dianhydride Adsorbents for Metal Ion Removal: A Comparative Guide
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for metal ion removal, this guide provides a comprehensive validation of EDTA dianhydride-based adsorbents, benchmarked against other common materials. The data presented herein, supported by detailed experimental protocols, demonstrates the enhanced performance of these functionalized adsorbents, with validation confirmed through Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent renowned for its ability to form stable complexes with a wide range of metal ions.[1][2] When EDTA dianhydride is grafted onto a solid support, it creates a high-capacity adsorbent for effectively sequestering metal ions from aqueous solutions.[1] This guide explores the synthesis, performance, and analytical validation of these advanced materials, offering a clear comparison with alternative adsorbents.
Performance Benchmarking: EDTA Adsorbents vs. Alternatives
The efficacy of EDTA dianhydride-functionalized adsorbents is best illustrated through a direct comparison of their adsorption capacities and other key performance indicators against commonly used materials such as activated carbon and natural biosorbents. The following tables summarize data from various studies, highlighting the superior metal ion removal capabilities of EDTA-modified materials.
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Contact Time | Reference |
| EDTA-functionalized Magnetic Nanoparticles | Pb(II) | 100.2 | 7 | ~15 min | [3] |
| EDTA-functionalized Magnetic Nanoparticles | Cd(II) | 79.4 | 7 | < 2 hours | [3] |
| EDTA-functionalized Clinoptilolite Nanoparticles | Pb(II) | ~57 | 5.88 | ~271 min | [4] |
| Activated Carbon | Pb(II) | Varies (e.g., 45.5) | 5 | 2 hours | [5][6] |
| Activated Carbon | Cu(II) | Varies (e.g., 29.8) | 5 | 2 hours | [5][6] |
| Activated Carbon | Cd(II) | Varies (e.g., 35.7) | 6 | 2 hours | [5][6][7] |
| Peanut Shells (Natural Adsorbent) | Pb(II) | 41.5 | 5 | 2 hours | [5][6] |
| Sawdust (Natural Adsorbent) | Pb(II) | 32.8 | 5 | 2 hours | [5][6] |
| Adsorbent Material | Target Metal Ion | Removal Efficiency (%) | Optimal pH | Reference |
| SA/CMC-EDTA Composite | Pb(II) | 95.65 | - | [4] |
| EDTA-functionalized Magnetic Nanoparticles | Pb(II) | >97 | 7 | [3] |
| EDTA-functionalized Fe3O4 (CMS) | Pb(II) | ~90 | 2 | [8] |
| EDTA-functionalized Fe3O4 (CMS) | Cu(II) | ~85 | 5 | [8] |
| Activated Carbon (Fe(III) removal) | Fe(III) | ~99 | 2.8 | [2] |
| Bio-char (from sesame stalk) | Fe(III) | ~98 | 2.8 | [2] |
Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. The following sections provide detailed methodologies for the synthesis of a representative EDTA dianhydride adsorbent and the subsequent validation of its metal ion removal efficiency using ICP-MS.
Synthesis of EDTA-Functionalized Silica-Coated Magnetic Nanoparticles
This protocol describes a common method for preparing a highly effective and easily separable adsorbent.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
3-Aminopropyltrimethoxysilane (APTS)
-
Toluene
-
EDTA dianhydride
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere with vigorous stirring.
-
Add ammonia solution dropwise to precipitate the magnetic nanoparticles.
-
Heat the mixture and stir, then cool to room temperature.
-
Separate the nanoparticles using an external magnet, wash with deionized water and ethanol, and dry.
-
-
Silica Coating of Fe₃O₄ Nanoparticles:
-
Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water, followed by the addition of ammonia solution.
-
Add TEOS dropwise and stir for several hours.
-
Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) using a magnet, wash with ethanol and water, and dry.[9]
-
-
Amine Functionalization:
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in toluene.
-
Add APTS and reflux the mixture.
-
Collect the amine-functionalized nanoparticles (Fe₃O₄@SiO₂-APTS), wash with toluene and ethanol, and dry.
-
-
Grafting of EDTA Dianhydride:
Validation of Metal Ion Removal Efficiency using ICP-MS
This protocol outlines the steps to quantify the concentration of metal ions in a solution before and after treatment with the adsorbent.
Materials and Equipment:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Certified metal standard solutions
-
Nitric acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Microwave digestion system (optional, for complex matrices)
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of calibration standards by diluting the certified metal standard solutions with 2% nitric acid. The concentration range should bracket the expected concentrations in the samples.[11]
-
Prepare a blank solution containing only 2% nitric acid.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.[12]
-
-
Adsorption Experiment:
-
Prepare a stock solution of the target metal ion(s) with a known initial concentration (C₀).
-
Add a specific amount of the EDTA-functionalized adsorbent to a known volume of the metal ion solution.
-
Agitate the mixture for a predetermined contact time at a controlled temperature and pH.
-
Separate the adsorbent from the solution by magnetic decantation or filtration.
-
-
Sample Preparation for ICP-MS Analysis:
-
Take an aliquot of the supernatant from the adsorption experiment.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any fine adsorbent particles.[13]
-
Acidify the filtered sample with trace metal grade nitric acid to a final concentration of 2%. This step is crucial for stabilizing the metal ions in the solution.[13] For wastewater samples, a digestion step with nitric acid, potentially in a microwave system, may be necessary to break down organic matter.[13][14]
-
Dilute the sample if the metal ion concentration is expected to be above the linear dynamic range of the ICP-MS.[15]
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using the prepared standard solutions.[15]
-
Analyze the blank, QC samples, the initial metal ion solution (to confirm C₀), and the treated sample to determine the final concentration (Cₑ).
-
The instrument measures the mass-to-charge ratio of the ions generated from the sample in a high-temperature argon plasma.[15]
-
-
Calculation of Removal Efficiency:
-
The removal efficiency (%) is calculated using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100
-
The adsorption capacity (qₑ, in mg/g) at equilibrium is calculated as: qₑ = [(C₀ - Cₑ) x V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Visualizing the Workflow
To provide a clear overview of the entire process, from adsorbent preparation to final data analysis, the following diagrams illustrate the key experimental and logical workflows.
Caption: Experimental Workflow from Synthesis to Validation.
Caption: Logical Relationship of Adsorbent Function and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on adsorptive removal of heavy metal ions by biosorbent, bio-char and activated carbon obtained from low cost agro-residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. iwaponline.com [iwaponline.com]
- 9. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 10. l -Asparagine–EDTA–amide silica-coated MNPs: a highly efficient and nano-ordered multifunctional core–shell organocatalyst for green synthesis of 3,4- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02935A [pubs.rsc.org]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. mdpi.com [mdpi.com]
- 13. chemistryjournals.net [chemistryjournals.net]
- 14. potopk.com.pl [potopk.com.pl]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethylenediaminetetraacetic Dianhydride
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a reactive acid anhydride, requires a specific and careful disposal procedure to mitigate risks associated with its reactivity, including potential exothermic reactions with water and the formation of acidic byproducts.
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to understand the hazards associated with this compound. As an acid anhydride, it is expected to be corrosive and water-reactive. All handling and disposal operations must be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Quantitative Data for Disposal
Adherence to the following quantitative parameters is critical for a controlled and safe neutralization reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole EDTA Dianhydride : 4 moles Sodium Bicarbonate | EDTA dianhydride hydrolyzes to form two equivalents of carboxylic acid, which in the context of the EDTA molecule as a whole, presents four acidic protons that require neutralization. |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base is used to control the rate of the neutralization reaction and prevent excessive heat generation. |
| Final pH of Waste Solution | 6.0 - 8.0 | Ensures the waste is neutralized before disposal. |
Experimental Protocol for Disposal
This protocol details the laboratory procedure for the safe hydrolysis and neutralization of small quantities of residual this compound.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare an ice/water mixture. The total volume should be at least ten times the volume of the EDTA dianhydride to be quenched. Place the beaker in a secondary container, such as a larger ice bath, to effectively manage the temperature during the exothermic hydrolysis reaction.
-
Hydrolysis (Quenching): Slowly and carefully add the this compound to the vigorously stirred ice/water mixture in the chemical fume hood. The rate of addition should be controlled to prevent a rapid temperature increase and splashing. This step hydrolyzes the dianhydride to Ethylenediaminetetraacetic acid (EDTA).
-
Neutralization: Once the hydrolysis is complete and the solution has returned to room temperature, begin the neutralization process. While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the EDTA solution. Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.
-
Final pH Adjustment and Disposal: Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0. Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste should be transferred to a properly labeled hazardous waste container. Do not dispose of the neutralized solution down the drain, as EDTA can be harmful to aquatic organisms[1]. Contact your institution's environmental health and safety (EHS) office for final disposal procedures.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
